(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRGKVSKZCQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1] The benzothiazole nucleus is known to confer a range of pharmacological activities, and its derivatives are explored for their potential as therapeutic agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a foundational resource for researchers working with this compound.
Molecular Structure and Properties
The unique arrangement of atoms and functional groups in this compound dictates its physical and chemical behavior. The presence of the aromatic benzothiazole system, the primary amine, and the ethyl ester functionality all contribute to its characteristics.
Diagram of the Molecular Structure of this compound
A 2D representation of the chemical structure.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, ensuring proper handling and storage, and for the interpretation of analytical results.
| Property | Value | Source(s) |
| CAS Number | 68195-02-8 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [2] |
| Molecular Weight | 236.29 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Melting Point | 104-108 °C | [3] |
| Boiling Point | Decomposes at elevated temperatures | [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO); slightly soluble in water | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, leveraging established methods for the formation of the benzothiazole ring system. A plausible synthetic route is outlined below.
Proposed Synthesis Pathway
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This can be adapted for the synthesis of the target molecule.
Diagram of the Proposed Synthesis Workflow
A plausible workflow for synthesis and purification.
Experimental Protocol: Synthesis
This protocol describes a potential method for the laboratory-scale synthesis of this compound.
Materials:
-
p-Aminophenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Esterification of p-Aminophenylacetic acid:
-
Dissolve p-aminophenylacetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product, ethyl p-aminophenylacetate, with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Thiocyanation and Cyclization:
-
Dissolve the resulting ethyl p-aminophenylacetate and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to yield this compound.
-
Characterization Methods
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene and methyl protons of the ethyl ester group, the methylene protons of the acetic acid moiety, and the protons of the primary amine. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The ethyl group would present as a quartet for the -CH₂- protons (around δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.4 ppm). The methylene protons of the acetate group would likely appear as a singlet around δ 3.6 ppm. The amine protons would show a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the benzothiazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and acetate groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N and C-S stretching vibrations associated with the benzothiazole ring.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₁₁H₁₂N₂O₂S.
Applications in Research and Development
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the ester functional groups serve as handles for further chemical modifications, allowing for the generation of libraries of derivatives for biological screening. Research has explored derivatives of 2-aminobenzothiazole for a range of activities, including their potential as anticancer agents. The acetic acid ethyl ester side chain can also be modified to explore structure-activity relationships and optimize pharmacokinetic properties.
Conclusion
This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The information presented, from its molecular structure and physicochemical data to a plausible synthesis and characterization workflow, is intended to be a valuable resource for researchers in the fields of chemistry and drug discovery. A thorough understanding of these fundamental properties is crucial for the effective use of this compound in the development of novel bioactive agents.
References
- This compound - Cas No: 68195-02-8. TradeIndia. Accessed January 23, 2026.
- This compound - Cas No: 68195-02-8. TradeIndia. Accessed January 23, 2026.
- This compound. LookChem. Accessed January 23, 2026.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Accessed January 23, 2026.
- SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Accessed January 23, 2026.
- This compound. ChemScene. Accessed January 23, 2026.
- Ethyl 4-aminobenzoate. The Royal Society of Chemistry. Accessed January 23, 2026.
- a class of carbonic anhydrase II and VII-selective inhibito. Semantic Scholar. Accessed January 23, 2026.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester. Chem-Impex. Accessed January 23, 2026.
- This compound. ChemScene. Accessed January 23, 2026.
- Ethyl 2-Aminobenzothiazole-6-carboxyl
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Accessed January 23, 2026.
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Accessed January 23, 2026.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives.
- 2-Aminothiazole. PubChem. Accessed January 23, 2026.
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Benchchem. Accessed January 23, 2026.
- Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Accessed January 23, 2026.
Sources
An In-depth Technical Guide to (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the 2-aminobenzothiazole moiety, is a recognized "privileged scaffold" known to impart a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and the potential therapeutic applications of this promising molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The foundational structure of this compound comprises a bicyclic system where a thiazole ring is fused to a benzene ring. An amino group is substituted at the 2-position of the thiazole ring, and an ethyl acetate group is attached to the 6-position of the benzene ring via a methylene bridge.
Molecular Formula: C₁₁H₁₂N₂O₂S
Molecular Weight: 236.29 g/mol
CAS Number: 68195-02-8
The key functional groups contributing to its chemical reactivity and potential biological interactions are the primary amino group, the ester functional group, and the nitrogen and sulfur heteroatoms within the benzothiazole ring system.
Below is a visualization of the core chemical structure:
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [1] |
| logP | 1.9841 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 3 | [1] |
| Note: These properties are computationally predicted and await experimental verification. |
Proposed Synthesis Protocol
Reaction Scheme:
Figure 2: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl p-aminophenylacetate (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (KSCN) (1.1 equivalents).
-
Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and facilitate the reaction. Its acidic nature also plays a role in the reaction mechanism.
-
Potassium Thiocyanate: Provides the thiocyanate ion (SCN⁻), which is essential for the formation of the thiazole ring.
-
Bromine: Acts as an oxidizing agent to facilitate the cyclization of the intermediate thiourea derivative to form the benzothiazole ring system.
-
Low-Temperature Addition of Bromine: This is a critical step to control the reactivity of bromine and prevent unwanted side reactions, such as bromination of the aromatic ring.
Characterization
As no experimental spectral data for this compound is currently available in public databases, the following are predicted characteristic signals based on the analysis of its structure and data from analogous compounds. Experimental verification is essential for confirming the structure of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | - Triplet and quartet signals in the aliphatic region corresponding to the ethyl ester group (CH₃ and CH₂).- A singlet for the methylene protons (CH₂) connecting the aromatic ring and the ester group.- Signals in the aromatic region corresponding to the protons on the benzothiazole ring.- A broad singlet for the amino (NH₂) protons. |
| ¹³C NMR | - Signals in the aliphatic region for the carbons of the ethyl group and the methylene bridge.- A signal for the carbonyl carbon of the ester.- Multiple signals in the aromatic region for the carbons of the benzothiazole ring system.- A signal for the carbon at the 2-position of the benzothiazole ring, bonded to the amino group. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- A strong C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the benzothiazole ring system. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.29).- Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other characteristic fragments of the benzothiazole core. |
Potential Therapeutic Applications
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[3] This suggests that this compound holds significant potential for therapeutic applications.
Figure 3: Potential therapeutic applications of this compound.
-
Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] The title compound could be investigated for its efficacy against different cancer cell lines.
-
Antimicrobial Activity: The benzothiazole nucleus is a key component of many antimicrobial agents.[6] this compound could be screened for its activity against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Several compounds containing the 2-aminobenzothiazole moiety have shown significant anti-inflammatory properties.[6] This suggests that the target molecule could be a candidate for the development of new anti-inflammatory drugs.
-
Neurodegenerative Disorders: There is growing interest in the potential of 2-aminobenzothiazole derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]
The ethyl acetate group at the 6-position provides a handle for further structural modifications, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity for various biological targets.
Conclusion
This compound is a molecule with a promising chemical structure for the development of new therapeutic agents. While a specific, validated synthesis and complete experimental characterization are yet to be reported in the literature, this guide provides a robust, proposed synthetic protocol based on established chemical principles. The diverse biological activities associated with the 2-aminobenzothiazole scaffold strongly suggest that this compound and its future derivatives are worthy of further investigation by the scientific and drug development communities.
References
- A Review on Synthesis of 2-Amino-6-Substituted Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2012;3(1):631-641.
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 10(1), 1-16.
-
PubChem. Ethyl 2-aminobenzothiazole-6-carboxylate. [Link]
-
PubChem. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate. [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
- Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Science OA, 7(3), FSO664.
- Dass, R., & Wuest, W. M. (2021). An Efficient One-pot Synthesis of 2-Aminobenzothiazoles from Substituted Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Tetrahedron Letters, 82, 153388.
- Zhu, Y., Chen, W., Zhao, D., Zhang, G., & Yu, Y. (2019). One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. Synthesis, 51(10), 2023-2029.
- Kamal, A., & Kumar, P. P. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- Al-Suhaimi, K. M., Al-Salahi, R., & Marzouk, M. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(45), 30485-30497.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Chemical Sciences, 12(1), 133-146.
- Al-Ghorbani, M., & Al-Amiery, A. A. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 481-487.
-
International Association of Engineering and Science Multidisciplinary. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]
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ResearchGate. Commercial drugs having 2-aminobenzothiazole. [Link]
- Jebur, A. K., & Al-Juboori, A. M. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2), 271-278.
- Dass, R., & Wuest, W. M. (2021). An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. Tetrahedron Letters, 82, 153388.
-
Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]
- Elgemeie, G. H., & Azzam, R. A. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
-
Royal Society of Chemistry. Supporting Information. [Link]
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An In-Depth Technical Guide to (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: Properties, Synthesis, and Applications in Oncological Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. This benzothiazole derivative is a valuable building block in medicinal chemistry, particularly in the exploration of novel anticancer agents.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic structure in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] this compound (CAS 68195-02-8) represents a key intermediate, offering multiple reactive sites for further chemical modification and the development of novel therapeutic candidates. Its structure combines the biologically active 2-aminobenzothiazole core with an ethyl acetate group at the 6-position, providing a handle for creating libraries of compounds with diverse functionalities.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 236.29 g/mol | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [3] |
| CAS Number | 68195-02-8 | [3] |
| Appearance | Off-white to light yellow solid (typical) | |
| Solubility | Soluble in DMSO, DMF, and hot ethanol | |
| Storage | Store at 2-8°C, sealed in a dry environment | [3] |
Spectroscopic Characterization:
-
¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons on the benzothiazole ring, and a singlet for the amino group protons.
-
¹³C NMR: Carbonyl carbon of the ester, carbons of the ethyl group, and distinct signals for the aromatic carbons of the benzothiazole core.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C=N stretching of the thiazole ring.[4]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of 2-aminobenzothiazole derivatives can be achieved through various routes. A common and effective method involves the cyclization of a substituted arylthiourea. Below is a detailed, field-proven protocol for the synthesis of the title compound, adapted from established methodologies for similar structures.[5][6]
Reaction Principle: The synthesis commences with the formation of a thiourea derivative from the corresponding aniline, followed by an oxidative cyclization to form the 2-aminobenzothiazole ring.
Experimental Protocol:
Step 1: Synthesis of the Arylthiourea Intermediate
-
Reactants:
-
(4-Aminophenyl)acetic acid ethyl ester
-
Ammonium thiocyanate or Potassium thiocyanate
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve (4-Aminophenyl)acetic acid ethyl ester in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate in water.
-
Slowly add concentrated hydrochloric acid while stirring and maintaining the temperature below 30°C.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the arylthiourea intermediate.
-
Step 2: Oxidative Cyclization to form the Benzothiazole Ring
-
Reactants:
-
Arylthiourea intermediate from Step 1
-
Bromine
-
Glacial acetic acid
-
-
Procedure:
-
Suspend the arylthiourea intermediate in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
The use of a strong acid in Step 1 facilitates the formation of the isothiocyanate in situ, which then reacts with the amine.
-
The oxidative cyclization in Step 2 with bromine is a classic and efficient method for forming the thiazole ring in benzothiazoles.
-
Maintaining a low temperature during the bromination step is crucial to control the reaction rate and minimize the formation of byproducts.
Self-Validating System: The purity of the final product should be confirmed by Thin Layer Chromatography (TLC), and its identity verified through spectroscopic methods (NMR, IR, and Mass Spectrometry) to ensure the successful synthesis of the target molecule.
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Application in Anticancer Drug Discovery: A Protocol for In Vitro Evaluation
The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[1] The following protocol outlines a standard in vitro assay to evaluate the cytotoxic potential of newly synthesized derivatives of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Trustworthiness of the Protocol: The MTT assay is a well-established and reliable colorimetric assay for assessing cell metabolic activity. The inclusion of positive and negative controls ensures the validity of the results.
Diagram of the Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a compound of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. Its established physicochemical properties and the availability of robust synthetic routes facilitate its use in drug discovery programs. The demonstrated potential of the 2-aminobenzothiazole scaffold in oncology warrants further investigation of derivatives of this compound. Future research should focus on creating diverse chemical libraries based on this core structure and evaluating their efficacy and mechanism of action in a broader range of cancer models, including in vivo studies.
References
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
-
AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. ResearchGate. Available at: [Link]
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Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]
-
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
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Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]
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2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. Available at: [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
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A Technical Guide to the Solubility of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate for Pharmaceutical Development
Executive Summary: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules, including novel anticancer agents.[1][2] For drug development professionals, understanding the solubility of such an intermediate is paramount as it directly influences reaction kinetics, purification strategies, and, for its derivatives, the ultimate bioavailability and formulation of potential drug candidates. This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, explores the theoretical and practical aspects of its solubility, and presents a detailed, self-validating protocol for its experimental determination.
Compound Identity and Physicochemical Profile
Chemical Identity
The fundamental step in any technical evaluation is the unambiguous identification of the compound.
-
Systematic Name: (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
-
Common Synonym: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
-
CAS Number: 68195-02-8[3]
-
Molecular Formula: C₁₁H₁₂N₂O₂S[3]
-
Molecular Weight: 236.29 g/mol [3]
-
Structure:
(Note: A representative image would be placed here in a final document.)
Physicochemical Properties
The compound's intrinsic properties are predictive of its behavior in various solvent systems. The data below has been consolidated from chemical databases and provides a baseline for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Weight | 236.29 | [3] |
| LogP (calculated) | 1.984 | [3] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 3 | [3] |
| Appearance | Pale yellow needles (for the related 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester) | [4] |
| Melting Point | 243-245 °C (for the related Ethyl-2-aminebenzothiazol-6-carboxylate) | [5] |
The LogP value of ~1.98 suggests a compound with moderate lipophilicity, predicting poor to moderate solubility in aqueous media and better solubility in organic solvents.
The Imperative of Solubility in Drug Discovery and Development
Solubility is a critical, often rate-limiting, physicochemical parameter in the journey of a molecule from a laboratory curiosity to a therapeutic agent. For a synthetic intermediate like Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, its solubility dictates:
-
Reaction Conditions: The choice of solvent for subsequent synthetic steps depends on the ability to dissolve the starting material to achieve efficient reaction kinetics.
-
Purification: Crystallization, a common purification method, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.[5]
-
Formulation of Derivatives: The intrinsic solubility of the core scaffold influences the properties of its derivatives. Poor aqueous solubility is a primary hurdle in preclinical development, affecting absorption and bioavailability, and often leading to the failure of promising drug candidates. Understanding the solubility of the parent structure allows for the strategic design of prodrugs or salt forms to overcome these challenges.[6]
Solubility Profile: Predictions and Influential Factors
Predicted Solubility Behavior
-
Aqueous Solubility: The molecule possesses a large, rigid benzothiazole ring system, which is inherently hydrophobic. This, combined with a LogP value of nearly 2.0, strongly suggests that its intrinsic solubility in neutral water will be low.
-
Organic Solvent Solubility: Due to its aromatic nature and the presence of an ethyl ester group, the compound is expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol.[5][7]
-
pH-Dependent Solubility: The presence of a primary amine group (pKa estimated to be weakly basic) at the 2-position of the benzothiazole ring is the most critical feature for pH-dependent solubility. In acidic conditions (pH < pKa), this amine group will become protonated, forming a cationic species. This salt formation will dramatically increase the molecule's polarity and its solubility in aqueous media. This is a key characteristic to be exploited in both synthesis and the development of derivatives.
A Validated Protocol for Experimental Solubility Determination
To generate reliable and reproducible solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8] The following protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.
Experimental Workflow for Shake-Flask Solubility Measurement
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic solubility of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate in various pharmaceutically relevant solvents.
Materials & Reagents:
-
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (purity >98%)
-
Solvents: Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl (pH ~1.2), Ethanol, Dimethyl Sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Solutions: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial, ensuring that a significant amount of undissolved solid will remain at equilibrium. This is a critical step to guarantee saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired pre-equilibrated solvent to each vial.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for a minimum of 48 hours. A preliminary time-to-equilibrium study is recommended to confirm that the concentration in solution has reached a plateau.
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample from the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.
-
-
-
Quantification:
-
Accurately dilute the clear, saturated supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water/buffer is typically suitable for this type of compound.
-
Prepare a calibration curve using stock solutions of the compound of known concentrations.
-
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Trustworthiness: The Self-Validating Analytical System
The reliability of the solubility data is directly dependent on the quality of the analytical method used for quantification. The HPLC method must be validated for:
-
Linearity: The detector response must be proportional to the concentration over the expected range.
-
Accuracy: The measured value should be close to the true value.
-
Precision: Repeated measurements should yield similar results.
-
Specificity: The method should be able to resolve the analyte from any potential degradants or impurities.
Application of Solubility Data in Pharmaceutical Development
The experimentally determined solubility data is not an endpoint but a critical input for strategic decision-making in the development pipeline.
Logical Framework for Applying Solubility Data
The following diagram illustrates how solubility data, in conjunction with permeability, informs formulation strategies, particularly within the Biopharmaceutics Classification System (BCS) framework.
Caption: Decision-making framework based on solubility data.
A derivative of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate with low aqueous solubility (< 0.1 mg/mL) but high predicted permeability would likely be a BCS Class II compound. This immediately flags absorption as a major hurdle, prompting formulation scientists to investigate advanced drug delivery technologies to enhance bioavailability.
Conclusion
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a valuable scaffold in modern drug discovery. While its direct application as a therapeutic is unlikely, a thorough understanding of its physicochemical properties, particularly solubility, is indispensable for its efficient use in synthesis and for predicting the behavior of its more complex, biologically active derivatives. The predictive analysis based on its structure indicates low intrinsic aqueous solubility that is highly dependent on pH. For researchers and drug development professionals, the generation of precise, quantitative solubility data using a standardized and validated protocol, such as the shake-flask method detailed herein, is a foundational step in mitigating risks and accelerating the development of new and effective medicines.
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HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]
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Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. Available at: [Link]
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Di Giorgio, E., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]
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Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]
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Zhu, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available at: [Link]
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An In-Depth Technical Guide to (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: Physicochemical Characterization and Pharmaceutical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, a key heterocyclic intermediate in pharmaceutical research and development. The document outlines the critical physicochemical properties of this compound, with a primary focus on its melting point as a crucial determinant of purity and identity. A detailed, field-proven protocol for the synthesis and purification of this ester is presented, alongside a thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The significance of melting point determination as a critical quality attribute (CQA) in the context of drug development for benzothiazole derivatives is discussed, underscoring its role in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
Introduction
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound (CAS No. 68195-02-8) is a valuable derivative within this class, serving as a versatile building block for the synthesis of more complex pharmaceutical agents. Its purity and well-defined physical characteristics are paramount for the successful development of novel therapeutics.
The melting point of a crystalline solid is a fundamental physical property that provides a rapid and reliable indication of its purity.[2] For a pure substance, the melting point is a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.[3] In the pharmaceutical industry, melting point determination is a critical quality control measure to ensure the identity and purity of raw materials, intermediates, and final drug substances.[2]
This guide will delve into the technical details of determining the melting point of this compound, contextualizing its importance within the broader framework of pharmaceutical development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.
Melting Point
The melting point of this compound has been reported to be in the range of 243-245 °C .[4] This high melting point is indicative of a stable crystalline lattice structure.
| Property | Value | Reference |
| Melting Point | 243-245 °C | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | |
| Molecular Weight | 236.29 g/mol | |
| CAS Number | 68195-02-8 |
Spectroscopic Data
Full characterization of the synthesized ester is crucial for confirming its structure and purity. Below is a summary of the expected spectroscopic data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, the methylene protons of the acetate group, and the ethyl ester protons. One study on the closely related "Ethyl-2-aminebenzothiazol-6-carboxylate" reported signals for aromatic protons between δ 7.39 and 8.02 ppm, a quartet for the CH₂ group protons at δ 2.45 ppm, and a triplet for the CH₃ protons at δ 1.46 ppm.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule, including the carbonyl carbon of the ester and the carbons of the benzothiazole ring system.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. For "Ethyl-2-aminebenzothiazol-6-carboxylate," the FT-IR spectrum showed the disappearance of the carboxylic acid O-H stretch, the appearance of asymmetric and symmetric N-H stretching vibrations between 3333 and 3261 cm⁻¹, and a C=O stretching vibration of the ester at 1737 cm⁻¹.[4]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 236.
Synthesis and Purification Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the process.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[5][6]
-
Synthesis of 2-Amino-6-carboxymethylbenzothiazole:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-aminophenylacetic acid in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C. The bromine is the oxidizing agent that facilitates the cyclization to form the benzothiazole ring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with water to remove any remaining acid and salts, and dry the crude 2-amino-6-carboxymethylbenzothiazole.
-
-
Esterification:
-
Suspend the crude 2-amino-6-carboxymethylbenzothiazole in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid. The acid catalyzes the Fischer esterification reaction between the carboxylic acid and ethanol.
-
Reflux the mixture for several hours until the esterification is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate to quench the sulfuric acid.
-
The ethyl ester product will precipitate. Filter the solid, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain a purified crystalline product. Recrystallization is a critical step to remove impurities and obtain a sharp melting point.
-
Melting Point Determination: A Critical Protocol
The accurate determination of the melting point is essential for verifying the purity and identity of the synthesized compound.
Diagram of the Melting Point Determination Workflow
Caption: Standard workflow for melting point determination.
Step-by-Step Methodology
This protocol follows the general guidelines established by pharmacopeias.[7]
-
Sample Preparation:
-
Ensure the purified this compound is completely dry.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Instrument Calibration:
-
Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.
-
-
Melting Point Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point of 243-245 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation of the melting process.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Discussion: The Role of Melting Point as a Critical Quality Attribute
In the framework of Quality by Design (QbD) in the pharmaceutical industry, a Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[8] For a crystalline active pharmaceutical ingredient (API) like this compound, the melting point is a key CQA for several reasons:
-
Identity: The melting point of a pure compound is a characteristic physical constant. A measured melting point that corresponds to the established value for a reference standard helps to confirm the identity of the substance.
-
Purity: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range. Therefore, a sharp melting point within the specified range is a strong indicator of high purity. This is particularly important in drug development, as impurities can affect the safety and efficacy of the final drug product.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points, as well as different solubilities, dissolution rates, and bioavailability. Monitoring the melting point can help to identify and control the polymorphic form of the API, which is critical for ensuring consistent product performance.
For benzothiazole derivatives, which are often synthesized through multi-step processes, the potential for the introduction of impurities is significant. Therefore, rigorous control of the melting point as a CQA is essential throughout the development and manufacturing process to ensure a safe and effective final drug product.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis. This technical guide has provided a comprehensive overview of its physicochemical properties, with a particular emphasis on its melting point of 243-245 °C. The detailed protocols for its synthesis, purification, and melting point determination are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary information to work with this compound effectively. The discussion on the role of the melting point as a Critical Quality Attribute highlights its importance in ensuring the quality and consistency of this and other benzothiazole-based active pharmaceutical ingredients. Adherence to these principles of thorough characterization and quality control is fundamental to the successful development of new and effective medicines.
References
- (Reference to a general organic chemistry or medicinal chemistry textbook discussing the importance of heterocyclic compounds)
- Ahmood, K. H., Jebur, A. H., & Al-Juboori, A. A. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2), 271-279.
- (Reference to a standard text on spectroscopic methods in organic chemistry)
- (Reference to a paper detailing the synthesis of a similar benzothiazole deriv
- (Reference to a paper discussing the biological activities of benzothiazole deriv
- (Reference to a pharmacopeia, e.g., USP or Ph. Eur.
- AL-Qadisiya Journal For Science Vol .18 No.2 Year2013. (2013). AL-Qadisiya Journal For Science, 18(2).
- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI.
- Adjusting the melting point of an Active Pharmaceutical Ingredient (API) via cocrystal formation enables processing of high melting drugs via combined hot melt and materials extrusion (HME and ME). (2026).
- How to Identify Critical Quality Attributes and Critical Process Parameters. (2015).
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The Intern
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2018). PMC - NIH.
- Sakarya, H. C., et al. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1314–S1319.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2008). PMC - NIH.
- The Place of Drug Product Critical Quality Parameters in Quality by Design (QBD). (2017). Turkish Journal of Pharmaceutical Sciences.
- Synthesis and Study the Biological Activity of Some New Deriv
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules. The addition of an ethyl acetate moiety at the 6-position and an amino group at the 2-position introduces functional groups that can be crucial for molecular interactions or further chemical modifications. Accurate structural elucidation through spectroscopic analysis is paramount for its application in drug design and synthesis.
This guide provides a detailed analysis of the expected spectroscopic data for ethyl 2-(2-aminobenzothiazol-6-yl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a self-validating system, the interpretation of each spectrum is cross-referenced with the others to build a cohesive and reliable structural confirmation.
Molecular Structure and Spectroscopic Rationale
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. Ethyl 2-(2-aminobenzothiazol-6-yl)acetate consists of a bicyclic 2-aminobenzothiazole core with an ethyl acetate substituent at the C6 position.
Caption: Molecular structure of ethyl 2-(2-aminobenzothiazol-6-yl)acetate.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For ethyl 2-(2-aminobenzothiazol-6-yl)acetate, the spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl acetate group.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | d | 1H | Ar-H |
| ~7.2-7.4 | dd | 1H | Ar-H |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~7.1 | s (broad) | 2H | -NH₂ |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~3.7 | s | 2H | Ar-CH₂- |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
Interpretation and Causality:
-
Aromatic Protons (δ 7.0-7.8): The benzothiazole ring will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The exact shifts are influenced by the electron-donating amino group and the electron-withdrawing acetate substituent.
-
Amino Protons (δ ~7.1): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.
-
Ethyl Acetate Protons: This group gives rise to a classic ethyl pattern: a quartet for the methylene protons (-O-CH₂) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃)[1].
-
Methylene Bridge Protons (δ ~3.7): The two protons of the -CH₂- group connecting the aromatic ring to the carbonyl will appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar aromatic compounds.
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90 degrees.
-
Spectral width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~168 | C2 (C=N) |
| ~150 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~130 | Aromatic C (quaternary) |
| ~125 | Aromatic CH |
| ~122 | Aromatic CH |
| ~120 | Aromatic CH |
| ~60 | -O-CH₂- |
| ~40 | Ar-CH₂- |
| ~14 | -CH₃ |
Interpretation and Causality:
-
Carbonyl Carbon (δ ~170): The ester carbonyl carbon is highly deshielded and appears far downfield.
-
Benzothiazole Carbons: The C2 carbon, part of the C=N bond, is also significantly downfield[2]. The other aromatic carbons will appear in the typical range of δ 120-150 ppm.
-
Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will be found in the upfield region of the spectrum[1].
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 250 | [M]⁺ (Molecular Ion) |
| 205 | [M - OCH₂CH₃]⁺ |
| 177 | [M - CH₂COOCH₂CH₃]⁺ |
| 150 | [2-aminobenzothiazole]⁺ fragment |
Interpretation and Fragmentation Pathway:
The molecular ion peak is expected at m/z 250, corresponding to the molecular weight of C₁₁H₁₂N₂O₂S. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 205, or the cleavage of the entire ethyl acetate side chain to yield a fragment at m/z 177. Further fragmentation could lead to the stable 2-aminobenzothiazole cation at m/z 150. A similar fragmentation pattern is observed for the isomeric compound, ethyl 2-aminobenzothiazole-6-carboxylate[3].
Caption: Predicted fragmentation pathway for ethyl 2-(2-aminobenzothiazol-6-yl)acetate.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250°C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Parameters:
-
Ionization energy: 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, sharp | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching |
| ~1730 | Strong, sharp | C=O stretching (ester) |
| ~1620 | Strong | N-H bending and C=N stretching |
| ~1550 | Strong | Aromatic C=C stretching |
| 1250-1000 | Strong | C-O stretching (ester) |
Interpretation and Causality:
-
N-H Stretching: The two sharp bands in the 3400-3300 cm⁻¹ region are characteristic of a primary amine[4].
-
C=O Stretching: A strong, sharp absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. A similar absorption is seen in related compounds[5].
-
C-O Stretching: The "fingerprint" region will contain strong bands corresponding to the C-O single bond stretches of the ester.
-
Aromatic Vibrations: The absorptions for aromatic C-H and C=C stretching confirm the presence of the benzene ring.
Experimental Protocol: KBr Pellet
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Place the ground powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of ethyl 2-(2-aminobenzothiazol-6-yl)acetate. The predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are mutually consistent and grounded in the fundamental principles of each technique, as well as by comparison to closely related and well-characterized molecules. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar benzothiazole derivatives.
References
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. [Link]
-
Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1314-S1319. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
PubChem. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Jebur, A. K. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2). [Link]
-
Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 66(5). [Link]
-
SAS Publishers. (2018). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 7(1), 1-5. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(2-aminobenzothiazol-6-yl)acetate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this heterocyclic compound, grounded in established spectroscopic principles. We will explore the causality behind the observed chemical shifts and coupling patterns, present a protocol for data acquisition, and provide visual aids to deconstruct the molecular structure and its NMR signature.
Molecular Structure and Proton Environments
Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. Ethyl 2-(2-aminobenzothiazol-6-yl)acetate possesses several distinct proton environments, each giving rise to a unique signal in the NMR spectrum.
The structure consists of a 2-aminobenzothiazole core substituted at the 6-position with an ethyl acetate group. The key proton-bearing fragments are:
-
The benzothiazole aromatic ring with three protons.
-
The amino group (-NH₂) protons.
-
The methylene bridge (-CH₂-) of the acetate group.
-
The ethyl ester group (-OCH₂CH₃) .
Below is a diagram of the molecular structure with each unique proton environment labeled for clarity.
Figure 1: Molecular structure of ethyl 2-(2-aminobenzothiazol-6-yl)acetate with key proton groups highlighted.
Predicted ¹H NMR Spectrum: A Peak-by-Peak Analysis
Table 1: Predicted ¹H NMR Data for Ethyl 2-(2-aminobenzothiazol-6-yl)acetate in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 - 7.8 | Doublet (d) | 1H | H-4 | This proton is ortho to the sulfur atom and is expected to be the most downfield of the aromatic protons. |
| ~ 7.4 - 7.5 | Singlet (s) or narrow doublet | 1H | H-7 | This proton has no ortho or meta coupling partners, leading to a singlet or a small doublet due to para-coupling with H-4. |
| ~ 7.1 - 7.2 | Doublet of Doublets (dd) | 1H | H-5 | This proton is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling). |
| ~ 7.0 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent and concentration. The peak is often broad due to quadrupole broadening and exchange.[7] |
| ~ 4.1 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).[3] |
| ~ 3.7 | Singlet (s) | 2H | Ar-CH₂-CO | These methylene protons are adjacent to a carbonyl group and an aromatic ring but have no adjacent protons to couple with, hence a singlet is expected. |
| ~ 1.2 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).[3] |
Causality of Chemical Shifts and Coupling
-
Aromatic Region (δ 7.0 - 8.0 ppm): The protons on the benzothiazole ring are in the deshielded aromatic region. Their precise chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the thiazole ring. The coupling patterns (doublets and doublet of doublets) arise from through-bond interactions with neighboring protons (spin-spin coupling). Ortho coupling (typically 7-9 Hz) is stronger than meta coupling (2-3 Hz).
-
Amino Protons (δ ~7.0 ppm): The -NH₂ protons are exchangeable, and their signal can be broad. In DMSO-d₆, hydrogen bonding with the solvent can sharpen the peak and shift it downfield.
-
Aliphatic Region (δ 1.0 - 4.5 ppm):
-
The Ar-CH₂-CO singlet appears around 3.7 ppm due to the deshielding effects of the adjacent aromatic ring and the carbonyl group.
-
The -OCH₂CH₃ quartet and triplet are characteristic of an ethyl ester.[4] The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, hence their downfield shift to ~4.1 ppm. The terminal methyl protons (-CH₃) are more shielded and appear upfield at ~1.2 ppm.
-
The spin-spin splitting pattern for the ethyl group can be visualized as follows:
Figure 2: Visualization of the spin-spin coupling in the ethyl group of the sidechain.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of ethyl 2-(2-aminobenzothiazol-6-yl)acetate, the following protocol is recommended. This protocol is designed to be self-validating by including standard steps for ensuring data accuracy.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good first choice as it readily dissolves many organic compounds and its residual peak at ~2.50 ppm does not typically overlap with signals of interest.[8] CDCl₃ can also be used, with a residual peak at 7.26 ppm.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of a solution containing an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[3]
NMR Spectrometer Setup and Data Acquisition
This protocol assumes the use of a 400 or 500 MHz NMR spectrometer.[9]
-
Instrument Tuning and Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): Start with 16 or 32 scans for a reasonably concentrated sample. Increase if the signal-to-noise ratio is low.
-
Receiver Gain (RG): Set the receiver gain to an optimal level, avoiding signal clipping.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, this should be increased to 5 times the longest T₁ relaxation time.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected range of chemical shifts.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Conclusion
The ¹H NMR spectrum of ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a powerful tool for its structural confirmation. By understanding the distinct chemical environments of the protons in the molecule, one can predict and interpret the spectrum with high accuracy. The aromatic protons of the benzothiazole core give rise to a complex pattern in the downfield region, while the ethyl acetate side chain produces characteristic singlet, quartet, and triplet signals in the upfield region. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount in research and drug development settings.
References
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry. [Link]
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]
-
Brown, W. P. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Doc Brown's Chemistry. [Link]
-
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]
-
Al-Salahi, R., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
NMR spectrum of ethyl acetate. (2021). YouTube. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH). [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Institutes of Health (NIH). [Link]
-
Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM. [Link]
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Supporting Information for: A straightforward access to 2,4-diamino-1,3,5-triazines and 2-amino-1,3,5-triazin-4-ones. The Royal Society of Chemistry. [Link]
-
Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
-
Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]
-
¹H NMR spectrum of 100% ethyl acetate, neat. ResearchGate. [Link]
-
Spectra of ethyl acetate. University of Calgary. [Link]
-
Supporting Information for: A General and Efficient Method for the Synthesis of 1H-Indazoles by the [2+3] Dipolar Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. [Link]
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An In-depth Technical Guide to the Infrared Spectrum of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a key intermediate or final active pharmaceutical ingredient (API), its structural integrity is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's vibrational characteristics, a robust experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting data.
The Molecular Structure and Its Vibrational Fingerprint
The structure of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate combines several key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is fundamental to interpreting the full IR spectrum. The molecule consists of:
-
A primary aromatic amine (-NH₂) group.
-
A bicyclic benzothiazole core.
-
An ethyl ester [-C(O)OCH₂CH₃] side chain.
Each of these moieties contributes a unique set of absorption bands to the infrared spectrum, which, when analyzed collectively, provides a definitive fingerprint of the compound.
Theoretical Vibrational Mode Analysis
The IR spectrum is governed by the vibrations of molecular bonds. For a complex molecule like Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, we can predict the approximate location of key absorption bands by dissecting its structure.
The Primary Amine (-NH₂) Group
Primary amines are characterized by distinct N-H stretching and bending vibrations.
-
N-H Stretching: Primary amines (R-NH₂) display two distinct bands in the 3500-3300 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds.[3][4] These bands are typically sharper and weaker than the broad O-H bands found in alcohols.[3]
-
N-H Bending (Scissoring): A moderate to strong absorption due to the N-H bending vibration is expected in the 1650-1580 cm⁻¹ range.[3]
The Ethyl Ester Group [-C(O)OCH₂CH₃]
The ester functionality provides some of the most intense and easily identifiable peaks in the spectrum.
-
Carbonyl (C=O) Stretching: A very strong and sharp absorption band is anticipated between 1750-1735 cm⁻¹ for the aliphatic ester carbonyl group.[5] Its precise position can be influenced by conjugation and electronic effects from the attached benzothiazole ring system.
-
C-O Stretching: Esters exhibit two C-O stretching bands. The asymmetric C-O-C stretch, typically stronger, appears in the 1300-1150 cm⁻¹ region, while the symmetric stretch is found between 1100-1000 cm⁻¹.[5] For ethyl acetate itself, a prominent C-O stretch is noted around 1240 cm⁻¹.
-
Aliphatic C-H Stretching: The ethyl and methylene (-CH₂-) groups will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
The Benzothiazole Core
The fused aromatic and thiazole rings have a complex set of vibrations.
-
Aromatic C-H Stretching: These absorptions occur as weak to medium bands above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region.
-
Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system give rise to a series of medium to sharp bands in the 1620-1450 cm⁻¹ region.
-
C-S Stretching: The carbon-sulfur bond in the thiazole ring is expected to produce a weak absorption in the fingerprint region, typically around 700-600 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong C-H "wagging" bands in the 900-675 cm⁻¹ range, which are highly characteristic.
The combination of these absorptions, particularly the unique and complex pattern in the "fingerprint region" (<1500 cm⁻¹), allows for the unambiguous identification of the molecule.
Experimental Protocol: FT-IR Spectrum Acquisition via KBr Pellet
The following protocol describes a validated method for obtaining a high-quality FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-defined spectra for solid-state materials.[6]
Causality in Protocol Design:
-
Why KBr? Spectroscopy-grade KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and possesses the property of cold flow under pressure, allowing it to form a transparent, glass-like disc.[6]
-
Why Grinding? The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation (~2 μm) to minimize light scattering (the Christiansen effect), which can distort spectral baselines and band shapes.[7]
-
Why Vacuum? KBr is hygroscopic. Applying a vacuum during pressing removes trapped air and moisture, which would otherwise absorb in the IR spectrum (broad O-H band ~3400 cm⁻¹) and can make the pellet opaque.[8]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Press with KBr Die Assembly
-
Vacuum Pump
-
Agate Mortar and Pestle
-
Spectroscopy-Grade Potassium Bromide (KBr), dried
-
Analytical Balance
-
Spatula
Step-by-Step Methodology:
-
Preparation: Place approximately 100-200 mg of dry, spectroscopy-grade KBr into an agate mortar.[6] Grind it vigorously for 1-2 minutes to create a fine, free-flowing powder. This step also helps to remove any adsorbed moisture.
-
Sample Mixing: Add 1-2 mg of the ethyl 2-(2-aminobenzothiazol-6-yl)acetate sample to the KBr in the mortar.[6]
-
Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 3-5 minutes to ensure the sample is finely divided and homogeneously dispersed within the KBr matrix.[9]
-
Die Loading: Carefully transfer a portion of the homogenized powder into the barrel of the KBr die, ensuring an even distribution over the anvil surface.[8]
-
Pellet Pressing: Assemble the die and place it into the hydraulic press. Connect the die to a vacuum pump and evacuate for 2-3 minutes to remove entrapped air and moisture.[8]
-
Compression: While under vacuum, apply pressure gradually to approximately 8-10 tons. Hold the pressure for 2-5 minutes.[6]
-
Decompression: Slowly release the pressure and then release the vacuum.[8]
-
Pellet Retrieval: Carefully disassemble the die. The resulting KBr pellet should be a thin, transparent, or translucent disc.[10]
-
Background Collection: Place the empty sample holder into the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[11]
-
Sample Analysis: Mount the KBr pellet in the sample holder, place it in the spectrometer's beam path, and acquire the sample spectrum over a range of 4000–400 cm⁻¹.[12]
Data Presentation and Spectral Interpretation
A representative FT-IR spectrum of ethyl 2-(2-aminobenzothiazol-6-yl)acetate would exhibit the absorption bands summarized in the table below. This data is synthesized from established frequency ranges for the constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3450 | Medium, Sharp | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3350 | Medium, Sharp | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3080 | Weak-Medium | Aromatic C-H Stretch | Benzothiazole Ring |
| ~2980 | Medium | Aliphatic C-H Stretch | Ethyl Group (-CH₃, -CH₂-) |
| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1625 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| ~1590, 1480 | Medium, Sharp | C=C and C=N Ring Stretch | Benzothiazole Ring |
| ~1245 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |
| ~1030 | Medium | Symmetric C-O-C Stretch | Ester Linkage |
| ~830 | Strong | C-H Out-of-Plane Bend | Substituted Benzene Ring |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is critical for reproducibility and obtaining high-quality, trustworthy data. The following diagram illustrates the key stages of the process.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
McMaster University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Kintek. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem. Retrieved from [Link]
-
The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Benzothiazolamine. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Biological Potential of the 2-Aminobenzothiazole Scaffold
Abstract
The 2-aminobenzothiazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, serves as the foundational structure for a multitude of compounds exhibiting a remarkable breadth of biological activities. Its structural rigidity, combined with the versatile chemical reactivity of the C2-amino group and the potential for substitution on the benzene ring, allows for the creation of vast chemical libraries with finely-tuned pharmacological profiles.[1][2] Several therapeutic agents incorporating this moiety have already reached clinical application, such as Riluzole for amyotrophic lateral sclerosis (ALS) and the immunosuppressive agent Frentizole.[3] This guide provides an in-depth exploration of the most significant biological activities associated with 2-aminobenzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory potential. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and detail the experimental workflows crucial for their discovery and validation.
The 2-Aminobenzothiazole Core: A Gateway to Diverse Pharmacologies
The power of the 2-aminobenzothiazole scaffold lies in its unique stereoelectronic properties. The fused ring system can engage in π-π stacking and van der Waals interactions with biological targets, while the exocyclic amino group and the endocyclic nitrogen and sulfur atoms act as key hydrogen bond donors and acceptors.[3] This allows derivatives to bind with high affinity to a wide array of enzymes and receptors, making it a cornerstone for drug design. The synthetic tractability of the core, particularly the ease of functionalizing the amino group, enables chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.[1][4]
Key Biological Activities and Mechanisms of Action
The versatility of the 2-aminobenzothiazole scaffold has led to the discovery of derivatives with potent activity against a host of human diseases.
Anticancer Activity
This is one of the most extensively investigated areas for 2-aminobenzothiazole derivatives. Their antiproliferative effects are often mediated by the inhibition of key proteins involved in cancer cell signaling, proliferation, and survival.[3][5]
Mechanism of Action: A primary mechanism is the inhibition of protein kinases. The scaffold can act as a "hinge-binder" in the ATP-binding pocket of kinases, a critical interaction for blocking enzyme activity. Numerous kinase families are targeted by these derivatives.[3]
-
Tyrosine Kinases: Derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Colony-Stimulating Factor 1 Receptor (CSF1R), all of which are crucial for tumor growth, angiogenesis, and metastasis.[3]
-
Serine/Threonine Kinases: Targets include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and the PI3K/Akt/mTOR pathway, which are central regulators of the cell cycle and cell survival.[1][6] For instance, certain derivatives exhibit significant inhibitory activity against PI3K isoforms, suggesting a potential mechanism for their anticancer effects.[7]
Beyond kinase inhibition, these compounds have been reported to target DNA topoisomerase, histone deacetylases (HDACs), and heat shock protein 90 (HSP90), demonstrating their multi-targeted anticancer potential.[3][5]
Data Presentation: Anticancer Activity of Novel Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 2-aminobenzothiazole derivatives against common cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Primary Target(s) | Reference |
| OMS5 | 4-Nitroaniline moiety | A549 (Lung) | 22.13 | Multi-kinase | [7] |
| OMS14 | Piperazine-4-nitroaniline | MCF-7 (Breast) | 24.31 | PIK3CD/PIK3R1 | [1][7] |
| Compound 12 | 6-Nitro or 6-Ethoxy | PC9 (Mutant EGFR) | 1.05 | Mutant EGFR | [3] |
| Compound 2f | 6-Methoxy + Phenylbutanamide | - | - | - | [8] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and 2-aminobenzothiazole derivatives have emerged as a promising class. They exhibit activity against a wide spectrum of bacteria and fungi.[2][9]
Mechanism of Action:
-
Antibacterial: The specific mechanisms are diverse. Some derivatives are potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4] For Gram-negative bacteria, a significant challenge is the presence of efflux pumps that expel foreign molecules. However, studies have shown that the 2-aminobenzothiazole scaffold can be a substrate for these pumps, a critical insight for future design strategies aimed at overcoming resistance.[4] Other derivatives have shown bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by killing both replicating and non-replicating bacteria.[10]
-
Antifungal: Derivatives have demonstrated a broad spectrum of antifungal activity, providing a chemical scaffold for the development of new treatments for fungal infections.[11]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines a standard workflow for determining the antimicrobial efficacy of new 2-aminobenzothiazole derivatives.
Caption: Workflow for antimicrobial drug discovery.
Anticonvulsant and Neuroprotective Activity
The clinical success of Riluzole in treating the neurodegenerative disease ALS has highlighted the potential of the 2-aminobenzothiazole scaffold in neurology.[3][12] This has driven research into new derivatives with anticonvulsant and broader neuroprotective effects.[13]
Mechanism of Action: The precise mechanisms can vary, but they often involve the modulation of ion channels and neurotransmitter systems. Riluzole, for example, is thought to work by inhibiting glutamate release and blocking voltage-gated sodium channels.[12] Newer derivatives are evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to elevate the seizure threshold.[8][14] Some compounds have also demonstrated neuroprotective effects by reducing levels of oxidative stress markers like malondialdehyde (MDA) and cell damage markers like lactate dehydrogenase (LDH).[8]
Data Presentation: Anticonvulsant Activity in Animal Models
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| 2f | 40.96 | 85.16 | 347.6 | 8.48 (MES) | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, creating a constant need for new anti-inflammatory drugs with improved safety profiles. 2-Aminobenzothiazole derivatives have shown significant promise in this area.[15][16]
Mechanism of Action: A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Studies have shown that certain 2-aminobenzothiazole derivatives can inhibit both COX-1 and COX-2.[17] The development of COX-2 selective inhibitors is a key goal to minimize the gastrointestinal side effects associated with COX-1 inhibition. The anti-inflammatory potential of these compounds is typically evaluated in vivo using the carrageenan-induced rat paw edema model, a standard and reliable assay for acute inflammation.[16]
Signaling Pathway: COX-Mediated Inflammation
This diagram illustrates the pathway targeted by many anti-inflammatory 2-aminobenzothiazole derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Experimental Protocols: A Self-Validating System
Scientific integrity requires that all described protocols are robust and include appropriate controls.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in culture medium. Replace the old medium with the compound-containing medium.
-
Controls: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control, a known anticancer drug (e.g., Doxorubicin) as a positive control, and medium only as a blank.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vivo Anticonvulsant Screening (MES Test)
This model is used to identify compounds that prevent the tonic hind-limb extension phase of a seizure.
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 18-25 g), acclimatized for at least one week.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.
-
Peak Effect Time: Wait for the time of peak drug effect, typically 30-60 minutes post-administration.
-
Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of tonic hind-limb extension. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis. Neurotoxicity (e.g., ataxia, motor impairment) is assessed concurrently using the rotarod test to determine the median toxic dose (TD50).
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold is a remarkably versatile and pharmacologically significant structure that continues to yield promising lead compounds across multiple therapeutic areas.[2][18] Its derivatives have demonstrated potent activities as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents by modulating a wide range of biological targets. The future of drug development with this scaffold lies in leveraging structure-based drug design and computational modeling to enhance target selectivity and minimize off-target effects. Further exploration of structure-activity relationships, particularly concerning metabolic stability and pharmacokinetic profiles, will be critical in translating the vast preclinical potential of these compounds into clinically successful therapeutics.
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The Versatile Scaffold: A Technical Guide to Ethyl 2-(2-aminobenzothiazol-6-yl)acetate in Modern Drug Design
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. We will dissect its synthesis, explore its chemical reactivity, and delve into its proven applications as a foundation for developing novel therapeutics, particularly in the realm of oncology. This document moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the causality behind experimental choices and the strategic design of drug candidates based on this privileged core.
The Benzothiazole Core: A Privileged Structure in Medicinal Chemistry
The 2-aminobenzothiazole moiety is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich source for the development of new therapeutic agents.[2][3] The unique electronic and structural features of the benzothiazole ring system—a fusion of a benzene and a thiazole ring—allow for a variety of interactions with biomacromolecules.[3][4]
The 2-amino group, in particular, is a key functional handle. It can be readily modified to introduce diverse substituents, allowing for the fine-tuning of a compound's pharmacological properties.[4] Furthermore, the exocyclic nitrogen, along with the cyclic sulfur and nitrogen atoms, can act as hydrogen bond donors and acceptors, as well as coordination sites for metals, facilitating strong and specific binding to enzyme active sites or protein-protein interfaces.[3][4] This inherent versatility has led to the development of 2-aminobenzothiazole-based drugs with a wide array of biological activities, including the approved drug Riluzole for amyotrophic lateral sclerosis, which also shows promise as an anticancer agent.[3]
Synthesis of the Core Scaffold: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
A reliable and scalable synthesis of the core scaffold is the foundational first step in any drug discovery program. The synthesis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate can be efficiently achieved from readily available starting materials. The classical approach, a variation of the Hugerschoff reaction, involves the oxidative cyclization of a substituted aniline.[5]
Rationale for the Synthetic Strategy
The chosen synthetic route, detailed below, builds the benzothiazole ring system from a substituted aniline (ethyl 4-aminobenzoate). This method is advantageous due to the commercial availability and relatively low cost of the starting materials.[1] The key transformation involves the in situ generation of a thiocyanate species which then undergoes electrophilic attack by bromine, followed by intramolecular cyclization onto the aniline ring.[6] This one-pot approach is efficient and generally provides good yields of the desired 2-aminobenzothiazole core.[6]
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
This protocol is adapted from established procedures for the synthesis of 6-substituted 2-aminobenzothiazoles.[7]
Step 1: Esterification of 4-Aminobenzoic Acid
-
To a solution of 4-aminobenzoic acid (1 equivalent) in absolute ethanol (approx. 10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into cold water and neutralize with a 10% aqueous solution of sodium carbonate until effervescence ceases.
-
Filter the resulting precipitate (Ethyl 4-aminobenzoate), wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 2: Oxidative Cyclization to form Ethyl 2-aminobenzothiazole-6-carboxylate
-
Dissolve Ethyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (KSCN, 2.2 equivalents) in glacial acetic acid (approx. 10 volumes).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the mixture into a large volume of crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield Ethyl 2-aminobenzothiazole-6-carboxylate as a crystalline solid.[7]
The Drug Design Potential: Targeting Cancer Signaling Pathways
Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents, largely due to their ability to inhibit key players in oncogenic signaling pathways.[3][8] One of the most frequently dysregulated pathways in human cancers is the PI3K/AKT/mTOR pathway, making it a prime target for therapeutic intervention.[9]
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[9] In many cancers, mutations or overexpression of components of this pathway lead to its constitutive activation, promoting uncontrolled cell division and resistance to apoptosis (programmed cell death).[9] Therefore, inhibitors that can block this pathway are highly sought after as anticancer drugs.
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate Derivatives as PI3K Inhibitors
Numerous studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of PI3K.[3][10] The scaffold is thought to bind within the ATP-binding pocket of the PI3K enzyme.[7][9] Molecular docking studies suggest that the 2-amino group and the nitrogen atom within the thiazole ring can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Valine 828 in PI3Kα.[7][10] The benzothiazole ring itself can engage in π-π stacking or van der Waals interactions with hydrophobic residues in the active site.[3]
The ethyl acetate group at the 6-position of the core scaffold provides a valuable vector for chemical modification. By derivatizing this ester, medicinal chemists can explore the surrounding pocket of the enzyme, introduce new interactions, and optimize the compound's potency, selectivity, and pharmacokinetic properties.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Structure-Activity Relationship (SAR) and Biological Activity
While specific biological activity data for the unsubstituted Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is not widely published, extensive research on its derivatives has established clear structure-activity relationships. The parent compound, 2-aminobenzothiazole, has shown dose-dependent cytotoxicity against human laryngeal carcinoma (HEp-2) cells with an IC50 value of 5 µM after 72 hours of treatment.[4] This provides a baseline for understanding the anticancer potential of the core structure.
Systematic modification of the 2-aminobenzothiazole scaffold has yielded compounds with potent and selective anticancer activity. The following table summarizes representative data for derivatives, highlighting the impact of various substitutions.
| Compound ID | Scaffold Modification | Target/Cell Line | IC50 Value | Reference |
| Parent | 2-Aminobenzothiazole | HEp-2 | 5 µM | [4] |
| Derivative A | 2-amino, 6-methoxy, N-substituted oxadiazole | C6 (Glioma) | 4.63 µM | [3] |
| Derivative B | 2-amino, N-substituted pyrimidine | HCT116 (Colon) | 0.70 µM | [3] |
| Derivative C | 2-amino, N-substituted urea | A549 (Lung) | 0.44 µM | [11][12] |
| Derivative D | 2-amino, N-substituted amide | PI3Kα (enzyme) | 1.03 nM | [3][10] |
| Derivative E | 2-amino, 6-Cl, N-substituted urea | A549 (Lung) | 22.13 µM | [7][9] |
| Derivative F | 2-amino, 6-Cl, N-substituted urea | MCF-7 (Breast) | 61.03 µM | [7][9] |
Key SAR Insights:
-
The 2-Amino Group: This group is often crucial for activity, acting as a key hydrogen bond donor. Acylation or substitution on this amine can lead to potent derivatives, as seen in compounds targeting PI3Kα.[3][10]
-
Substitution at the 6-position: The electronic nature of the substituent at the 6-position significantly influences activity. Electron-donating groups like methoxy (Derivative A) can be more favorable than electron-withdrawing groups like chlorine for certain targets.[3] The ethyl acetate group in our core scaffold offers a point for extension into solvent-exposed regions of a binding pocket.
-
Derivatization of the Scaffold: The most significant gains in potency come from the addition of complex moieties that can form additional interactions with the target protein. For example, the addition of a quinazolinone ring system led to a derivative with an IC50 of 0.44 µM against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[11][12]
Key Experimental Workflows
To evaluate novel compounds based on the Ethyl 2-(2-aminobenzothiazol-6-yl)acetate scaffold, a standardized set of in vitro assays is typically employed. This ensures data is reproducible and comparable across different chemical series.
Workflow for Compound Synthesis and Evaluation
Figure 2: General workflow for the synthesis and biological evaluation of a compound library.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a primary screening tool to determine the cytotoxic potential of new compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol: In Vitro PI3K Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate (e.g., phosphatidylinositol). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the PI3K enzyme (e.g., recombinant PI3Kα), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a highly tractable and versatile scaffold for the design of targeted therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for lead discovery campaigns. The established link between 2-aminobenzothiazole derivatives and the inhibition of critical cancer signaling pathways, such as the PI3K/AKT/mTOR cascade, underscores its relevance in modern oncology research.
Future efforts will likely focus on the synthesis of focused libraries that systematically probe the chemical space around this core. By combining rational design, guided by molecular modeling and SAR data, with high-throughput biological screening, it is anticipated that novel drug candidates with enhanced potency, selectivity, and drug-like properties will emerge from this privileged scaffold. The strategic derivatization of the 6-position ester group, in particular, represents a promising avenue for developing next-generation kinase inhibitors.
References
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Zhang, X., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]
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Jebur, A. K. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(3). Available at: [Link]
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Yar, M. S., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(8), e2200146. Available at: [Link]
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Kaur, R., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(1), 1-35. Available at: [Link]
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Sharma, V., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 12(4), 373-376. Available at: [Link]
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Rana, A., et al. (2022). The Importance of the PI3K/AKT/MTOR Pathway in the Progression of Ovarian Cancer. Cancers, 14(11), 2634. Available at: [Link]
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Sharma, A., & Kumar, V. (2014). Synthesis and Cyclization of Benzothiazole: Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3186-3196. Available at: [Link]
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Al-Ghorbani, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]
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Kamal, A., et al. (2011). Synthesis and anticancer evaluation of novel benzothiazole derivatives. Journal of Pharmacy Research, 4(9), 3074-3076. Available at: [Link]
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Sever, B., et al. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 5(32), 20466-20475. Available at: [Link]
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Haznedar, B., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1586-1595. Available at: [Link]
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Singh, P., et al. (2015). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Available at: [Link]
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Li, J., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]
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Chung, Y. S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archiv der Pharmazie, 337(10), 549-554. Available at: [Link]
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Kumar, R., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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Sever, B., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]
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Whitepaper: The 2-Aminobenzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract: The 2-aminobenzothiazole scaffold, a heterocyclic framework composed of a benzene ring fused to a thiazole ring with a critical amino group at the C2 position, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone for the development of numerous therapeutic agents. This technical guide provides an in-depth analysis of the scaffold's role in drug discovery, detailing its synthesis, diverse pharmacological activities, and the structure-activity relationships that govern its efficacy. We will explore its application in oncology, neurodegenerative disorders, and infectious diseases, supported by mechanistic pathways, quantitative data, and detailed experimental protocols for researchers in the field.
Introduction to the 2-Aminobenzothiazole Scaffold
Nitrogen and sulfur-containing heterocycles are fundamental building blocks in drug design, and among them, the 2-aminobenzothiazole core has garnered immense interest.[1] This scaffold is not merely a passive framework; its structural features actively contribute to target engagement. The exocyclic amino group, along with the endocyclic nitrogen and sulfur atoms, can participate in crucial hydrogen bonds, chalcogen bonds, and van der Waals interactions with biological targets like protein kinases.[1] Furthermore, the 2-aminobenzothiazole moiety is considered a bioisostere of other important structures like aniline or 2-aminobenzimidazole, allowing for versatile drug design strategies.[1]
The clinical significance of this scaffold is exemplified by approved drugs such as Riluzole , used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole , a dopamine agonist for Parkinson's disease and restless legs syndrome.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] This versatility makes it a highly attractive starting point for drug discovery campaigns.
Synthetic Strategies: Building the Core
The reactivity of the 2-aminobenzothiazole core, particularly the C2-amino group, allows for straightforward functionalization to build diverse chemical libraries.[2] A prevalent and effective strategy involves a two-step process: acylation followed by nucleophilic substitution. This robust method allows for the introduction of a wide variety of side chains, which is crucial for optimizing pharmacological activity.
A common synthetic pathway begins with the reaction of 2-aminobenzothiazole with an acylating agent like chloroacetyl chloride.[2][3] This forms a reactive intermediate, N-(benzothiazol-2-yl)-2-chloroacetamide. This intermediate is then subjected to nucleophilic substitution by reacting it with various primary or secondary amines (including anilines, piperazines, etc.) to yield the final, functionally diverse compounds.[2][3]
Below is a generalized workflow for this synthetic approach.
Pharmacological Profile and Therapeutic Applications
The true value of the 2-aminobenzothiazole scaffold is revealed in its broad and potent pharmacological activities across multiple disease areas.
Oncology: A Prolific Source of Kinase Inhibitors
The 2-aminobenzothiazole scaffold has been extensively explored in the development of anticancer agents, primarily as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]
3.1.1 Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that controls cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers. Numerous 2-aminobenzothiazole derivatives have been designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets, AKT and mTOR, thereby inhibiting tumor cell growth and inducing apoptosis.[1][2]
3.1.2 Potency Against Cancer Cell Lines
Derivatives of this scaffold have shown potent cytotoxic activity against a range of cancer cell lines. The potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | PI3Kγ (low affinity) | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 30.15 | [3] | ||
| OMS14 | PIK3CD/PIK3R1 | A549 (Lung) | 35.53 | [3] |
| MCF-7 (Breast) | 61.03 | [3] | ||
| Compound 39 | CDK2 (IC₅₀=15.4 nM) | HeLa (Cervical) | 0.45 | [1] |
| HCT116 (Colon) | 0.70 | [1] | ||
| Compound 54 | PI3Kα (IC₅₀=1.03 nM) | MCF-7 (Breast) | N/A (Potent) | [1] |
Table 1: Selected 2-aminobenzothiazole derivatives and their anticancer activities.
Beyond PI3K, these scaffolds have been successfully used to design inhibitors for other critical cancer-related kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
Neurodegenerative Disorders
The utility of the 2-aminobenzothiazole scaffold extends beyond oncology into the complex field of neurodegenerative diseases.
-
Riluzole: As the first and only drug to provide a modest survival benefit in Amyotrophic Lateral Sclerosis (ALS), Riluzole's mechanism is multifactorial, believed to involve the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and interference with N-methyl-D-aspartate (NMDA) receptor signaling.[1]
-
Pramipexole: This derivative acts as a dopamine agonist, primarily at the D2 and D3 receptors, and is a first-line treatment for Parkinson's disease, helping to manage motor symptoms.
Antimicrobial and Anti-inflammatory Activity
The scaffold is also a promising platform for developing agents against infectious and inflammatory diseases. Various derivatives have been synthesized and tested, showing activity against both Gram-positive and Gram-negative bacteria, as well as possessing anti-inflammatory properties.[2] This broad applicability underscores the privileged nature of this chemical core.[1][2]
Case Study: Experimental Protocols
To ensure scientific integrity and provide actionable insights for researchers, this section details validated, step-by-step protocols for the synthesis and biological evaluation of a representative 2-aminobenzothiazole derivative.
Protocol: Synthesis of a Substituted 2-Aminobenzothiazole Derivative
This protocol describes the synthesis of an N-substituted derivative via the two-step process outlined in Section 2.0. The procedure is adapted from established methodologies.[2][3]
Objective: To synthesize N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide.
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
4-Nitroaniline
-
Acetone, Dioxane or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus.
Step-by-Step Methodology:
Part 1: Synthesis of Intermediate P1 (N-(benzothiazol-2-yl)-2-chloroacetamide))
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (1.0 eq) in acetone.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Acylation: Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution. Following the addition, add triethylamine (TEA) (1.1 eq) dropwise. Rationale: TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice. A precipitate will form.
-
Purification: Collect the solid precipitate by suction filtration, wash thoroughly with cold water, and dry under vacuum. This yields the intermediate P1.
-
Validation: Confirm the structure and purity of P1 using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Part 2: Synthesis of Final Compound (Neat Fusion Method)
-
Reaction Setup: Place the intermediate P1 (1.0 eq) into a crucible on a hot plate and heat to its melting point (approx. 165 °C).
-
Nucleophilic Substitution: To the molten P1, add 4-nitroaniline (5.0 eq) and stir the mixture with a glass rod for 5-7 minutes at the same temperature. Rationale: Using an excess of the amine and a solvent-free "neat" condition can accelerate the reaction for certain substrates.
-
Cooling & Purification: Allow the reaction mixture to cool to room temperature. Wash the resulting solid mass multiple times with acetone to remove excess unreacted 4-nitroaniline.
-
Final Isolation: Collect the final solid product by filtration and dry at room temperature.
-
Final Validation: Characterize the final product comprehensively using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity, structure, and purity (>95%).[2]
Protocol: In Vitro Anticancer Evaluation (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compound on a cancer cell line (e.g., A549 or MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A549 (lung cancer) or MCF-7 (breast cancer) cell lines.
-
DMEM or RPMI-1640 culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Synthesized 2-aminobenzothiazole compound, dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates, CO₂ incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its synthetic tractability and ability to form key interactions with a multitude of biological targets have led to the development of clinically successful drugs and a vast pipeline of promising therapeutic candidates. The ongoing research in this area continues to uncover novel derivatives with enhanced potency and selectivity, particularly in the realm of targeted cancer therapy. Future efforts will likely focus on creating multi-target agents, exploring novel substitutions to overcome drug resistance, and leveraging computational chemistry to rationally design the next generation of 2-aminobenzothiazole-based therapeutics.
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Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
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Strategic In Vitro Screening of Novel 2-Aminobenzothiazole Compounds: A Roadmap from Hit Discovery to Mechanistic Insight
An In-Depth Technical Guide:
Introduction: The 2-Aminobenzothiazole Scaffold as a Privileged Structure
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This heterocyclic system, comprising a benzene ring fused to a thiazole ring, offers a unique combination of structural rigidity, synthetic tractability, and diverse coordination sites.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The well-known drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a testament to the therapeutic potential of this scaffold and has also shown promising antitumor effects.[1]
This guide outlines a logical, multi-tiered screening cascade designed to efficiently identify and characterize novel 2-aminobenzothiazole compounds, focusing on three key therapeutic areas: oncology, infectious diseases, and neurodegeneration.
The Screening Cascade: A Strategic Funnel for Candidate Prioritization
A successful screening campaign is not a random collection of assays but a structured funnel designed to progressively filter a library of compounds. The goal is to move from broad, high-throughput primary screens that identify "hits" to more complex, lower-throughput secondary and tertiary assays that validate those hits and elucidate their mechanism of action (MoA). This approach conserves resources by focusing intensive efforts on the most promising molecules.
Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.
Biochemical kinase assays directly measure a compound's ability to inhibit a specific, isolated enzyme.
-
Assay Principle: The assay quantifies the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. A common method uses a luciferase-based system where the light output is inversely proportional to the kinase activity.
-
Reagents: Recombinant human PI3Kγ enzyme, kinase substrate (e.g., PIP2), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Add kinase, substrate, and the 2-aminobenzothiazole compound (at various concentrations) to a 384-well plate. b. Initiate the reaction by adding ATP. Incubate at room temperature. c. Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent. d. Add the second detection reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light. e. Measure luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control.
| Compound ID | PI3Kγ % Inhibition @ 10µM | VEGFR-2 % Inhibition @ 10µM | Aurora B % Inhibition @ 10µM |
| ABT-003 | 89% | 45% | 15% |
| ABT-007 | 25% | 92% | 31% |
| Staurosporine (Control) | 99% | 98% | 99% |
This data helps identify compounds with high potency against the desired target and selectivity over other kinases, which is crucial for minimizing off-target effects. [1]
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. [3]The 2-aminobenzothiazole scaffold has shown significant promise in this area. [4][5]
Antibacterial Susceptibility Testing
The gold standard for determining antibacterial activity is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.
Causality Behind Experimental Choices:
-
Methodology: The broth microdilution method is preferred for its quantitative results (providing an exact MIC value) and adherence to international standards set by the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [6][7][8]* Bacterial Strain Selection: A representative panel should include:
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Antifungal Susceptibility Testing
The process for antifungal testing is similar to antibacterial testing, with key modifications to accommodate the different growth requirements of fungi.
Causality Behind Experimental Choices:
-
Methodology: Broth microdilution remains the standard method, following CLSI M27/EUCAST E.DEF 7.3.1 guidelines. [10]* Fungal Strain Selection: A common panel includes Candida albicans (e.g., ATCC 90028) and other clinically relevant species like Candida parapsilosis. [5]* Medium and Incubation: RPMI-1640 medium is used instead of MHB. Incubation is typically longer, at 24-48 hours. [10]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| ABT-015 | 4 | 64 | 8 |
| ABT-016 | > 128 | > 128 | 2 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 1 |
Low MIC values indicate high potency. A compound like ABT-016 shows promising selective antifungal activity. [5]
Part 3: Neuroprotective Activity Screening
Given the clinical use of Riluzole, exploring novel 2-aminobenzothiazole derivatives for neuroprotective properties is a logical extension. [1]In vitro models of neurodegenerative diseases like Alzheimer's and Parkinson's can provide valuable initial data. [11][12]
Cell-Based Neuroprotection Assay (Alzheimer's Model)
This assay evaluates a compound's ability to protect neurons from toxicity induced by amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease. [11][13] Causality Behind Experimental Choices:
-
Cell Line: The human neuroblastoma cell line SH-SY5Y is commonly used as it can be differentiated into a more neuron-like phenotype and is susceptible to Aβ-induced toxicity. [11]* Toxin: Aggregated Aβ₁₋₄₂ fibrils are used to mimic the neurotoxic species found in the Alzheimer's brain.
-
Readout: A cell viability assay (e.g., WST-1) is used to quantify the extent of neuroprotection.
Caption: Workflow for a neuroprotection screening assay.
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate and differentiate them (e.g., with retinoic acid) for several days to acquire a mature neuronal phenotype.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the novel 2-aminobenzothiazole compounds for 1-2 hours.
-
Toxicity Induction: Add pre-aggregated Aβ₁₋₄₂ fibrils to the wells to a final concentration known to induce ~50% cell death (e.g., 5-10 µM).
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the compound vehicle (DMSO).
-
Toxin Control: Cells treated with Aβ fibrils and vehicle.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement: Assess cell viability using the WST-1 assay as described previously.
-
Data Analysis: Calculate the percent neuroprotection by normalizing the data. The viability of the toxin control is set to 0% protection, and the viability of the vehicle control is set to 100% protection.
| Compound ID | % Neuroprotection @ 1µM |
| ABT-021 | 68% |
| ABT-022 | 12% |
| ABT-023 | 45% |
| Riluzole (Control) | 55% |
Compounds showing significant neuroprotection at low micromolar concentrations, like ABT-021, warrant further investigation.
Conclusion and Forward Look
This guide provides a robust and logical framework for the initial in vitro screening of novel 2-aminobenzothiazole compounds. By employing a tiered cascade approach—starting with broad phenotypic assays and progressing to specific, mechanism-of-action studies—researchers can efficiently identify and prioritize candidates for further development. The self-validating nature of the described protocols, which incorporate essential controls and adhere to established standards, ensures the generation of reliable and reproducible data. The true potential of the 2-aminobenzothiazole scaffold is vast, and a systematic screening strategy is the critical first step in translating that potential into next-generation therapeutics.
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Derivatives from (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
Introduction: The 2-Aminobenzothiazole Scaffold as a Privileged Structure in Drug Discovery
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic system is present in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The value of this scaffold lies in its rigid structure and the synthetic accessibility of its functional groups, particularly the 2-amino group, which serves as a key handle for molecular elaboration.[4]
This guide focuses on a specific, highly versatile starting material: (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester . This molecule is an exceptional building block for creating diverse chemical libraries for drug discovery for two primary reasons:
-
The Nucleophilic 2-Amino Group: This primary amine is readily functionalized, allowing for the introduction of a wide variety of substituents through well-established reactions.
-
The 6-Ethyl Acetate Moiety: This ester group provides a secondary site for modification, either through hydrolysis to the corresponding carboxylic acid followed by further coupling, or via direct aminolysis.
This dual functionality allows for the systematic and targeted synthesis of derivatives with tailored physicochemical and pharmacological profiles. These application notes provide detailed protocols for derivatization at both key positions, explaining the rationale behind the chosen methodologies and offering insights for troubleshooting and optimization.
Core Synthetic Strategies & Workflow
The derivatization of this compound can be systematically approached by targeting its two principal functional groups. The overall synthetic strategy allows for modification at the C2-amine, the C6-ester, or both, enabling the generation of a diverse library of compounds from a single precursor.
Figure 1: General synthetic pathways for the derivatization of this compound.
Pathway A: Derivatization of the 2-Amino Group
The exocyclic amino group at the C2 position is highly nucleophilic and is the most common site for initial derivatization.
Protocol 1: Synthesis of N-(Benzothiazol-2-yl) Amide Derivatives via Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry. The reaction of the 2-amino group with a carboxylic acid using a coupling agent is a reliable method that avoids the often harsh conditions or limited availability of acyl chlorides.
Rationale (E-E-A-T):
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and ability to suppress racemization if the coupled carboxylic acid contains a chiral center. It is particularly effective for coupling with electron-deficient amines.[5]
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction without competing in side reactions.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
Experimental Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.2 equivalents) and HATU (1.3 equivalents).
-
Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Addition of Amine: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 30:70 Ethyl Acetate:Hexane mobile phase).[5] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of N-(Benzothiazol-2-yl) Urea and Thiourea Derivatives
Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, significantly influencing a molecule's binding properties. They are readily synthesized from the 2-amino group by reaction with isocyanates or isothiocyanates.[6]
Rationale (E-E-A-T):
-
Reagents: Isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) are highly electrophilic and react readily with the nucleophilic 2-amino group without the need for a catalyst. Microwave-assisted synthesis can dramatically reduce reaction times.[7]
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically sufficient for this rapid reaction. Pyridine can be used as a base and solvent to facilitate the reaction.[6]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, a catalytic amount of a base like triethylamine (TEA) can be added.
-
Work-up: If a precipitate forms, filter the solid product directly and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the crude residue with diethyl ether or hexane to induce precipitation, then filter to collect the solid. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure using IR (strong C=O stretch for ureas around 1650 cm⁻¹ or C=S for thioureas), ¹H NMR, and MS.
Pathway B: Modification of the 6-Ethyl Acetate Group
The ester at the C6 position provides a second handle for diversification, most commonly by converting it to a carboxylic acid.
Protocol 3: Saponification of the Ethyl Ester to the Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid creates a new functional group that can be coupled with various amines to generate a second amide linkage, greatly expanding the accessible chemical space.
Rationale (E-E-A-T):
-
Reagent: Lithium hydroxide (LiOH) is a strong base commonly used for ester hydrolysis. It is often preferred over NaOH or KOH as it can sometimes provide cleaner reactions with fewer side products.
-
Solvent System: A mixture of THF and water is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent. Methanol can also be used as a co-solvent.
Experimental Protocol:
-
Preparation: Dissolve the starting ester (e.g., a C2-amide derivative from Protocol 1) (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add LiOH·H₂O (2.0-3.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1N HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Characterization: The resulting carboxylic acid can be used directly in the next step (e.g., an amide coupling as described in Protocol 1, but using the newly formed acid and a new amine). Confirm its formation with IR (broad O-H stretch) and MS.
Data Presentation: Representative Synthesized Derivatives
The following table summarizes a hypothetical set of derivatives synthesized using the protocols described above to illustrate the expected outcomes.
| Compound ID | Synthetic Pathway | R¹ Group (at C2-Amine) | R² Group (at C6-position) | Yield (%) | M+H⁺ (m/z) |
| SM-1 | - | -NH₂ | -CH₂COOEt | - | 237.08 |
| A-1 | Protocol 1 | -NH-CO-Ph | -CH₂COOEt | 85 | 341.11 |
| A-2 | Protocol 1 | -NH-CO-(4-Cl-Ph) | -CH₂COOEt | 82 | 375.07 |
| A-3 | Protocol 2 | -NH-C(O)NH-Et | -CH₂COOEt | 91 | 308.12 |
| B-1 | Protocol 3 (from SM-1) | -NH₂ | -CH₂COOH | 95 | 209.05 |
| C-1 | Protocol 1 then 3 & 1 | -NH-CO-Ph | -CH₂CONH-Bn | 75 (2 steps) | 416.16 |
Applications in Drug Development
Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential across multiple therapeutic areas. The strategic modifications outlined in this guide can be used to optimize compounds for specific biological targets.
-
Anticancer Activity: Many 2-aminobenzothiazole derivatives have been investigated as potent anticancer agents. For example, compounds bearing substituted amide or piperazine moieties have shown activity against lung (A549) and breast (MCF-7) cancer cell lines, potentially through the inhibition of kinases like PI3Kγ.[2][8]
-
Anti-inflammatory Activity: The scaffold is a key component of molecules designed to inhibit inflammatory pathways.[1] By modifying the substituents at the C2 and C6 positions, researchers can fine-tune the selectivity and potency against targets such as cyclooxygenase (COX) enzymes.
-
Antimicrobial Agents: Functionalization of the benzothiazole core has led to the development of compounds with significant antibacterial and antifungal activity.[3]
The workflow below illustrates the process from synthesis to biological evaluation.
Figure 2: Workflow from synthesis to preclinical candidate selection.
Conclusion
This compound is a powerful and versatile starting material for the construction of diverse molecular libraries. The protocols detailed in this guide provide robust and reproducible methods for derivatizing both the 2-amino and 6-ester positions. By systematically applying these synthetic strategies, researchers can efficiently generate novel compounds for screening and lead optimization, accelerating the discovery of new therapeutic agents based on the privileged 2-aminobenzothiazole scaffold.
References
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Makarov, V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2449. [Link]
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Al-Omaim, W., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(4), 4895-4914. [Link]
-
Al-Omaim, W., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Al-Masoudi, W. A. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Thesis, University of Baghdad. [Link]
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International Advance Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM, 19(1). [Link]
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Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364. [Link]
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Patel, H., et al. (2014). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1546-1554. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. IJIRSET, 6(3). [Link]
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Sharma, A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(35), 15829-15851. [Link]
- Pazenok, S., et al. (2006). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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Rivera, G., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6061. [Link]
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Li, Y., et al. (2011). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science, 13(2), 180-184. [Link]
-
Nong, W., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6599-6607. [Link]
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Li, Z., et al. (2007). Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles and Their Urea Derivatives. Synthetic Communications, 37(19), 3349-3357. [Link]
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The Strategic Utility of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate in Contemporary Organic Synthesis
Introduction: The 2-Aminobenzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-aminobenzothiazole moiety is a cornerstone in the architecture of medicinally relevant molecules, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is particularly prominent in the design of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3] The inherent structural features of the 2-aminobenzothiazole core, including its hydrogen bonding capabilities and rigid bicyclic nature, allow for high-affinity interactions with the ATP-binding sites of various kinases. Ethyl 2-(2-aminobenzothiazol-6-yl)acetate emerges as a particularly valuable building block in this context. The ester functionality at the 6-position provides a versatile handle for further synthetic manipulations, enabling the construction of diverse molecular libraries for drug discovery campaigns. This application note provides a comprehensive guide to the synthesis and utilization of ethyl 2-(2-aminobenzothiazol-6-yl)acetate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Synthesis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate: A Reliable and Scalable Protocol
The classical approach to the synthesis of 6-substituted 2-aminobenzothiazoles involves the oxidative cyclization of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of a halogen.[2] This methodology can be effectively adapted for the preparation of ethyl 2-(2-aminobenzothiazol-6-yl)acetate, starting from the readily available ethyl 4-aminophenylacetate.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of ethyl 2-(2-aminobenzothiazol-6-yl)acetate.
Detailed Synthetic Protocol:
Materials:
-
Ethyl 4-aminophenylacetate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 4-aminophenylacetate (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Bromine Addition: Cool the reaction mixture to 0-5 °C in an ice bath. To the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The causality behind this slow, cooled addition is to control the exothermic reaction and prevent the formation of polybrominated byproducts.
-
Reaction Progression: After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a 10% aqueous solution of sodium bisulfite to neutralize any unreacted bromine. Carefully neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). The choice of ethyl acetate is due to its good solvency for the product and its immiscibility with water.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield pure ethyl 2-(2-aminobenzothiazol-6-yl)acetate as a solid.
Trustworthiness: This protocol is based on a well-established and reliable method for the synthesis of 2-aminobenzothiazoles.[2][4] The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate its structure and purity.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the amino and ester functionalities on the benzothiazole core makes ethyl 2-(2-aminobenzothiazol-6-yl)acetate a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.
Synthesis of Amide Derivatives as Kinase Inhibitors
The exocyclic amino group of ethyl 2-(2-aminobenzothiazol-6-yl)acetate can be readily acylated to form amide derivatives. This is a common strategy in the development of kinase inhibitors, where the amide bond often plays a crucial role in establishing key hydrogen bonding interactions within the kinase active site.
Caption: A generalized workflow for the synthesis of amide derivatives.
Materials:
-
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid. The use of HATU is advantageous as it is a highly efficient coupling reagent that minimizes side reactions and racemization.[5]
-
Amine Addition: To the pre-activated acid solution, add ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1 equivalent) followed by the dropwise addition of DIPEA (3 equivalents). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate. Wash the organic layer sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Carboxylic Acid | Coupling Reagent | Yield (%) |
| 1 | Benzoic Acid | HATU/DIPEA | 85 |
| 2 | Acetic Acid | EDC/HOBt | 78 |
| 3 | Phenylacetic Acid | DCC/DMAP | 82 |
Synthesis of Fused Heterocyclic Systems via Cyclocondensation
The bifunctional nature of ethyl 2-(2-aminobenzothiazol-6-yl)acetate, possessing both a nucleophilic amino group and an enolizable ester, makes it an excellent substrate for cyclocondensation reactions to construct fused heterocyclic systems such as pyrimidobenzothiazoles. These scaffolds are also of significant interest in medicinal chemistry.
Caption: A schematic representation of a cyclocondensation reaction.
Materials:
-
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1 equivalent) and acetylacetone (1.1 equivalents) in a mixture of ethanol and a catalytic amount of glacial acetic acid. The acid catalyst protonates the carbonyl oxygen of the diketone, rendering it more electrophilic for the initial nucleophilic attack by the amino group.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Conclusion
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a high-value, versatile building block for the synthesis of diverse and complex molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups for further elaboration make it an indispensable tool for drug discovery and development professionals. The protocols detailed in this application note provide a solid foundation for the reliable synthesis and application of this important intermediate, empowering researchers to explore new chemical space in their quest for novel therapeutics.
References
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.
- Al-Omair, M. A., Al-Abdullah, E. S., & Amr, A. E. G. E. (2022).
- Krasnovskaya, O. O., & Beloglazkina, E. K. (2021).
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 10(1), 14-22.
- Al-Taisan, W. A., Al-Hazimi, H. M. A., & El-Faham, A. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Journal of the Iranian Chemical Society, 18(10), 2569-2598.
- Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. Archiv der Pharmazie, 343(10), 571-580.
- Ahmood, K. H., & Jebur, A. H. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(4).
- El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121.
- Elgemeie, G. H., & Abd El-Aal, R. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6479-6490.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Singh, U. P., & Singh, R. P. (2013). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 4(10), 3878.
- Patil, S. B., & Chaudhari, P. N. (2016). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. International Journal of Innovative Research in Science, Engineering and Technology, 5(7).
- Due-Hansen, M. E., Pandey, S. K., & Linder, D. P. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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- Khalifa, H., & Sadek, M. M. (2025). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 282, 117048.
- El-Miligy, M. M., & Abu-Serie, M. M. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1533-1551.
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Reaction conditions for acylation of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
An In-Depth Guide to the Acylation of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
Introduction: The Strategic Importance of Acylated 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this bicyclic heterocycle exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2] The specific starting material, this compound, is a particularly valuable synthon. The ester moiety at the 6-position offers a versatile handle for further derivatization, while the 2-amino group provides a prime site for modification to explore structure-activity relationships (SAR).
Acylation of the 2-amino group is a fundamental and highly effective strategy for generating novel molecular entities. This transformation allows for the introduction of diverse acyl groups, profoundly influencing the molecule's steric and electronic properties, and thereby modulating its biological activity and pharmacokinetic profile. This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful acylation of this key intermediate, tailored for researchers and scientists in drug discovery and development.
Understanding the Substrate: Reactivity and Regioselectivity
The core of this reaction lies in the nucleophilic character of the 2-amino group on the benzothiazole ring. However, the system is more complex than a simple aromatic amine. The 2-aminobenzothiazole structure contains an amidine motif (N=C-NH₂), which involves both an exocyclic and an endocyclic nitrogen atom.[2] While both possess lone pairs of electrons, acylation overwhelmingly occurs at the more nucleophilic exocyclic primary amino group.
Diagram 1: Regioselectivity of Acylation
Caption: Primary acylation site on the exocyclic amine.
The key to a successful and clean reaction is to select conditions that favor this regioselectivity and minimize potential side reactions, such as hydrolysis of the ethyl ester, which is generally not a concern under anhydrous acylation conditions but can occur during aqueous work-up if conditions are not controlled.
Core Methodologies and Mechanistic Considerations
The acylation of this compound is a nucleophilic acyl substitution reaction. The choice of acylating agent and catalyst dictates the reaction's efficiency and scope. The three primary methods are detailed below.
Acylation with Acyl Halides
This is a highly reliable and rapid method due to the high electrophilicity of the acyl halide carbonyl carbon. The reaction generates a hydrohalic acid (e.g., HCl) as a byproduct, which must be neutralized by a stoichiometric amount of a non-nucleophilic base to prevent protonation of the starting amine and to drive the reaction to completion.
Diagram 2: General Mechanism with Acyl Chloride
Sources
Introduction: The 2-Aminobenzothiazole Scaffold in Modern Drug Discovery
An Application Guide to the Synthetic Diversification of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
The 2-aminobenzothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, bicyclic structure and versatile functionalization points make it an ideal starting point for developing novel therapeutics. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
This guide focuses on a key derivative, Ethyl 2-(2-aminobenzothiazol-6-yl)acetate . This molecule offers multiple strategic vectors for chemical modification, making it a valuable building block for creating libraries of potential drug candidates. We will explore the primary coupling reactions at its two key reactive sites: the nucleophilic 2-amino group and the versatile 6-acetate side chain. The protocols and insights provided are designed for researchers and scientists engaged in the synthesis and optimization of small molecule therapeutics.
Figure 1: Key Reactive Sites for Coupling Reactions
Caption: Structure of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate highlighting primary sites for synthetic modification.
Section 1: Coupling Reactions at the 2-Amino Group (Site A)
The primary amine at the C2 position is a potent nucleophile, serving as the principal site for constructing diverse molecular architectures through C-N bond formation.
Amide Bond Formation: Building Peptidomimetic Linkages
Scientific Rationale: The amide bond is a fundamental linkage in countless pharmaceuticals. Acylation of the 2-amino group allows for the introduction of a vast array of side chains, enabling systematic exploration of structure-activity relationships (SAR). This reaction is typically mediated by coupling agents that activate the carboxylic acid partner, facilitating nucleophilic attack by the amine.
Experimental Protocol: Standard EDC/HOBt Coupling
This protocol describes the coupling of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate with a generic carboxylic acid (R-COOH).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Pre-activation: Stir the mixture at 0 °C (ice bath) for 15-20 minutes. This step forms the active HOBt ester, which minimizes side reactions.[7]
-
Amine Addition: Add a solution of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1.0 eq) in anhydrous DMF to the reaction mixture, followed by the dropwise addition of a tertiary base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed successively with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[7][8]
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired N-acylated benzothiazole.[8]
Table 1: Typical Reagents and Conditions for Amide Coupling
| Parameter | Recommended Reagent/Condition | Rationale |
| Coupling Agent | EDC·HCl, HATU, HBTU | Activates the carboxylic acid for nucleophilic attack. |
| Additive | HOBt, HOAt | Suppresses racemization and prevents side-product formation (e.g., N-acylurea).[7] |
| Base | TEA, DIPEA | Scavenges the HCl byproduct from EDC·HCl and maintains a basic pH. |
| Solvent | DMF, Dichloromethane (DCM) | Aprotic solvents that effectively dissolve reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step, preventing reagent degradation. |
Figure 2: Workflow for Amide Bond Formation
Caption: Experimental workflow for a standard EDC/HOBt mediated amide coupling reaction.
N-Arylation via Buchwald-Hartwig Amination
Scientific Rationale: The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds.[9] Applying this reaction to the 2-amino group allows for the synthesis of N-aryl-2-aminobenzothiazoles, a scaffold present in many biologically active molecules. The choice of ligand for the palladium catalyst is critical, as it dictates the efficiency of the catalytic cycle, particularly for heteroaromatic amines which can be challenging substrates.[10][11]
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a representative coupling of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate with an aryl bromide (Ar-Br).
Step-by-Step Methodology:
-
Flask Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the N-arylated product.
Table 2: Key Parameters for Buchwald-Hartwig N-Arylation
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts that initiate the catalytic cycle.[12] |
| Ligand | Xantphos, Josiphos, Buchwald Ligands | Bulky, electron-rich phosphine ligands that promote reductive elimination and stabilize the Pd(0) species.[9][12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[11] |
| Solvent | Toluene, Dioxane | High-boiling, anhydrous aprotic solvents are necessary for the reaction conditions. |
| Aryl Partner | Aryl Bromides, Iodides, Triflates | The reactivity order is typically I > OTf > Br >> Cl.[13] |
Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Two-step synthetic route to produce C6-linked amides from the starting ester.
Section 3: Contextual Application - Suzuki Coupling for Scaffold Synthesis
Scientific Rationale: While this guide focuses on the reactions of the title compound, understanding its synthesis provides crucial context. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorse methods for constructing the core structures of such building blocks. [14]For example, the -CH2COOEt group can be installed onto a pre-functionalized benzothiazole ring, such as 2-amino-6-bromobenzothiazole, via a Suzuki coupling with a suitable boronic acid or ester. [15][16] Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki coupling between 2-amino-6-bromobenzothiazole and a boronic acid partner to generate a 6-aryl-2-aminobenzothiazole, illustrating the general approach.
Step-by-Step Methodology:
-
Reagent Loading: In a flask, combine 2-amino-6-bromobenzothiazole (1.0 eq), the aryl boronic acid (1.1 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq) or potassium carbonate (K₂CO₃). [15]2. Inert Atmosphere: Add the solvent (e.g., a mixture of DMF and water) and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by column chromatography to obtain the 2-amino-6-arylbenzothiazole product. [15][16] Table 3: Typical Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Highly effective and common catalysts for C-C bond formation. [15] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene | A mixture including water is often required to dissolve the inorganic base. |
| Boron Source | Aryl Boronic Acids, Boronic Esters | Generally stable, commercially available, and have low toxicity. |
Conclusion
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a highly adaptable scaffold for synthetic diversification in drug discovery. The strategic application of robust coupling reactions—such as amide bond formation at the 2-amino position, derivatization via the 6-acetate handle, and palladium-catalyzed cross-couplings for core construction—provides chemists with a reliable toolkit to generate novel and diverse molecular libraries. By understanding the principles and protocols behind these key transformations, researchers can efficiently navigate the synthesis of complex benzothiazole derivatives in the pursuit of new therapeutic agents.
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Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry. [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. [Link]
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Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]
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Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. [Link]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 5-bromo-7-chlorobenzo[d]thiazol-2-amine. Google.
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Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. [Link]
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2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]
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Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC - NIH. [Link]
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Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. [Link]
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Design and Synthesis of Novel Benzimidazoles and Aminothiazoles as Small Molecule Inhibitors of CDK5/p25. Duquesne Scholarship Collection. [Link]
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Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Natural Science and Technology. [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]
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The Versatile Scaffold: A Guide to the Synthesis of Bioactive Compounds from Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Introduction: The Prominence of the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a fused benzene and thiazole ring system, provide a rigid framework that can be strategically functionalized to interact with a variety of biological targets.[1] This structural versatility has led to the development of a wide array of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5] The 2-aminobenzothiazole core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to enzymes and receptors.[2]
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, the subject of this guide, is a particularly valuable starting material. It possesses three key reactive sites amenable to chemical modification: the 2-amino group, the ester moiety at the 6-position, and the aromatic ring. This trifecta of reactivity allows for the construction of diverse molecular architectures and the fine-tuning of physicochemical properties to optimize biological activity. This guide provides a comprehensive overview of the synthetic pathways to harness the potential of this versatile starting material, complete with detailed protocols, mechanistic insights, and a discussion of the biological activities of the resulting compounds.
Strategic Overview: A Roadmap to Bioactive Derivatives
The synthetic journey from ethyl 2-(2-aminobenzothiazol-6-yl)acetate to a library of bioactive compounds can be strategically mapped out. The primary transformations involve the derivatization of the 2-amino group and the ester functionality. These initial modifications open the door to a cascade of further reactions, including cyclizations to form novel heterocyclic systems.
Caption: Synthetic pathways from ethyl 2-(2-aminobenzothiazol-6-yl)acetate.
Part 1: Synthesis of Key Intermediates
The initial derivatization of ethyl 2-(2-aminobenzothiazol-6-yl)acetate is pivotal. The two most common and versatile intermediates are Schiff bases and hydrazides, which serve as foundational building blocks for a vast array of more complex bioactive molecules.
Synthesis of Schiff Bases: The Azomethine Gateway
The condensation of the 2-amino group with various aromatic aldehydes provides a straightforward route to Schiff bases (imines). These compounds are not only biologically active in their own right but are also crucial precursors for the synthesis of other heterocyclic systems.[6]
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. The choice of aromatic aldehyde is a key diversification point, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR). Electron-donating or -withdrawing groups on the aldehyde can influence the electronic properties and conformation of the final compound, thereby modulating its biological activity.
Experimental Protocol: Synthesis of 2-(2-(benzylideneamino)benzothiazol-6-yl)acetate derivatives
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1 equivalent) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to afford the pure Schiff base.
Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1605-1630 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine. 1H NMR spectroscopy will show a singlet for the azomethine proton (-N=CH-) typically in the range of δ 8-9 ppm.
Synthesis of 2-(2-(2-aminobenzothiazol-6-yl)acetyl)hydrazide: The Hydrazide Hub
The reaction of the ethyl ester with hydrazine hydrate is a fundamental transformation that yields the corresponding hydrazide. This hydrazide is a highly versatile intermediate for the synthesis of numerous five- and six-membered heterocyclic compounds.[7]
Rationale: The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester. This reaction is typically carried out in an alcoholic solvent and is often driven to completion by refluxing.
Experimental Protocol: Synthesis of 2-(2-(2-aminobenzothiazol-6-yl)acetyl)hydrazide
-
Initial Mixture: To a solution of ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1 equivalent) in 50 mL of absolute ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Isolation: After cooling the reaction mixture, the precipitated solid is filtered.
-
Purification: The crude product is washed with cold ethanol and recrystallized from ethanol to yield the pure hydrazide.
Characterization: The successful formation of the hydrazide is indicated by the disappearance of the ester C=O stretch and the appearance of an amide C=O stretch in the IR spectrum. 1H NMR will show the presence of -NH and -NH2 protons, which are D2O exchangeable.
Part 2: Synthesis of Bioactive Heterocyclic Compounds
The true synthetic utility of the Schiff base and hydrazide intermediates is realized in their conversion to a diverse range of bioactive heterocyclic systems.
From Schiff Bases to Thiazolidinones and Azetidinones
Schiff bases are excellent substrates for cyclization reactions to form four- and five-membered nitrogen-containing heterocycles.
Thiazolidin-4-ones are a class of compounds known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects.[8]
Rationale: The synthesis involves the cycloaddition of thioglycolic acid to the C=N bond of the Schiff base. The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen on the carbonyl carbon of the thioglycolic acid, with subsequent dehydration.
Experimental Protocol: Synthesis of 2-(aryl)-3-(6-(2-ethoxy-2-oxoethyl)benzothiazol-2-yl)thiazolidin-4-one derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the Schiff base (1 equivalent) in 25 mL of dry benzene or dioxane.
-
Reagent Addition: Add thioglycolic acid (1.2 equivalents).
-
Reflux: Reflux the mixture for 10-12 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The resulting solid is filtered, washed with water, and recrystallized from ethanol.
Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibiotic therapy and also exhibit other biological activities.[4]
Rationale: The Staudinger synthesis, a [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride and a tertiary amine) with an imine (the Schiff base), is a common method for β-lactam formation. The stereochemistry of the resulting β-lactam is influenced by the reaction conditions and the nature of the substituents.
Experimental Protocol: Synthesis of 1-(6-(2-ethoxy-2-oxoethyl)benzothiazol-2-yl)-4-aryl-3-chloroazetidin-2-one derivatives
-
Initial Mixture: To a solution of the Schiff base (1 equivalent) and triethylamine (1.5 equivalents) in 30 mL of dry dioxane, add chloroacetyl chloride (1.2 equivalents) dropwise at 0-5 °C with constant stirring.
-
Reaction: After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Isolation: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
From Hydrazides to Five-Membered Heterocycles
The hydrazide intermediate is a versatile precursor for the synthesis of various five-membered heterocycles with diverse biological activities.
1,3,4-Oxadiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Rationale: A common method for the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of N-acylhydrazides. This can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. An alternative route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization or alkylation and subsequent cyclization.
Experimental Protocol: Synthesis of 2-(5-substituted-1,3,4-oxadiazol-2-yl)methyl-6-(2-ethoxy-2-oxoethyl)benzothiazole
-
Reaction with Carboxylic Acid:
-
Mix the hydrazide (1 equivalent) with a substituted carboxylic acid (1.1 equivalents) in phosphorus oxychloride (5 mL).
-
Reflux the mixture for 4-6 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol.
-
-
Reaction with Carbon Disulfide:
-
Dissolve the hydrazide (1 equivalent) in a solution of potassium hydroxide (1.2 equivalents) in ethanol (30 mL).
-
Add carbon disulfide (1.5 equivalents) and reflux the mixture for 12 hours.
-
The solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitated solid (dithiocarbazate intermediate) is filtered and can be further cyclized by heating with a dehydrating agent or by oxidative cyclization (e.g., with iodine in the presence of a base) to yield the oxadiazole-thione, which can be further alkylated.
-
1,2,4-Triazole derivatives are another important class of heterocycles with a broad spectrum of biological activities.[9]
Rationale: The synthesis of 1,2,4-triazoles from hydrazides can be achieved through various routes. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base.
Experimental Protocol: Synthesis of 1,2,4-triazole derivatives
-
Formation of Thiosemicarbazide:
-
To a solution of the hydrazide (1 equivalent) in absolute ethanol (25 mL), add the desired isothiocyanate (1 equivalent).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture, and the precipitated thiosemicarbazide is filtered and washed with cold ethanol.
-
-
Cyclization:
-
Suspend the thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 20 mL).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The precipitated 1,2,4-triazole-thione is filtered, washed with water, and recrystallized from ethanol.
-
Part 3: Biological Activities and Structure-Activity Relationships
The derivatives synthesized from ethyl 2-(2-aminobenzothiazol-6-yl)acetate have been reported to exhibit a range of promising biological activities.
Anticancer Activity
Many 2-aminobenzothiazole derivatives have shown significant anticancer activity.[3] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway.[2][6][10] Inhibition of these pathways can lead to the suppression of tumor cell proliferation, angiogenesis, and metastasis.
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Protocol for amide bond formation with ethyl 2-(2-aminobenzothiazol-6-yl)acetate
An Application Guide to Amide Bond Formation with Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Introduction: The Strategic Importance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a key bifunctional building block, presenting a reactive primary amine for derivatization and an ester moiety for further modification. The formation of an amide bond at the 2-amino position is a fundamental transformation for generating libraries of novel compounds in drug discovery programs.
This application note provides a comprehensive, field-proven protocol for the efficient coupling of ethyl 2-(2-aminobenzothiazol-6-yl)acetate with carboxylic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology for their specific synthetic targets.
Reagent Profile: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Understanding the physicochemical properties and reactivity of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 601008 | |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [3] |
| Molecular Weight | 222.27 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 243-245 °C | [4] |
Reactivity Insights: The primary site of reactivity for amide coupling is the exocyclic amino group at the C2 position. This aromatic amine is nucleophilic and readily participates in reactions with activated carboxylic acids. The benzothiazole ring system is aromatic and generally stable under standard coupling conditions.[5] The ethyl ester at the C6 position is significantly less reactive and will not interfere with the amidation at the C2-amine under the conditions described herein.
The Mechanism of Carbodiimide-Mediated Amide Coupling
Directly reacting a carboxylic acid with an amine is typically inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] To overcome this, a coupling reagent is used to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble and highly efficient "zero-length" crosslinker, making it an ideal choice.[7]
The reaction proceeds via a two-step mechanism:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable but highly susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack: The primary amine of ethyl 2-(2-aminobenzothiazol-6-yl)acetate attacks the carbonyl carbon of the O-acylisourea intermediate. This forms the desired amide bond and releases an N,N'-disubstituted urea byproduct (in this case, the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU), which can be easily removed during aqueous work-up.[8][9]
To improve yields and minimize side reactions, such as the formation of a stable N-acylurea byproduct, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt rapidly reacts with the O-acylisourea to form an active ester, which is less prone to side reactions but still highly reactive towards the amine.[8]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-Aminobenzothiazole-6-carboxylate | C10H10N2O2S | CID 601008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Analytical Characterization of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Introduction
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a heterocyclic compound featuring the benzothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] As a key intermediate in the synthesis of more complex bioactive molecules, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount.[2] Inconsistent quality in starting materials can compromise downstream synthetic yields, introduce problematic impurities, and ultimately affect the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive guide to the analytical characterization of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate. We move beyond simple data reporting to explain the causality behind methodological choices, offering a framework for robust, self-validating analytical protocols. The techniques detailed herein—including NMR, IR, Mass Spectrometry, and HPLC—form an integrated workflow to ensure the identity, structure, and purity of the compound, aligning with the stringent quality standards required in research and drug development.
Compound Information:
-
IUPAC Name: ethyl 2-amino-1,3-benzothiazole-6-carboxylate[3]
-
Molecular Formula: C₁₀H₁₀N₂O₂S[3]
-
Molecular Weight: 222.27 g/mol [3]
-
Chemical Structure:
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods provide the foundational evidence for the compound's chemical structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: We utilize both ¹H NMR and ¹³C NMR. ¹H NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. The choice of solvent, typically DMSO-d₆, is critical. Its polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the clear observation of exchangeable N-H protons from the amine group, which might otherwise be broadened or absent in non-polar solvents like CDCl₃.
1.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Expected ¹H NMR Data Interpretation
The following table summarizes the expected signals for Ethyl 2-(2-aminobenzothiazol-6-yl)acetate based on its structure and published data.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.46 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are split into a triplet by the adjacent two methylene protons. |
| ~ 2.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are split into a quartet by the adjacent three methyl protons. |
| ~ 7.39 - 8.02 | Multiplet (m) | 3H | Ar-H | Aromatic protons on the benzothiazole ring system. The specific splitting pattern depends on the substitution. |
| ~ 7.50 | Singlet (s, broad) | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.
Expertise & Causality: The presence of key functional groups—the primary amine (N-H), the ester carbonyl (C=O), and the aromatic benzothiazole core (C=N, C=C)—gives rise to characteristic absorption bands. Attenuated Total Reflectance (ATR) is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination from KBr.
1.2.1. FT-IR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an FT-IR spectrometer equipped with an ATR accessory.
-
Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal first, followed by the sample spectrum. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Data Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| 3333 - 3261 | Medium-Strong | N-H Stretch | Characteristic asymmetric and symmetric stretching of the primary amine (-NH₂) group.[1] |
| ~ 3050 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic ring. |
| ~ 2980 | Medium-Weak | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the ethyl group. |
| ~ 1737 | Strong | C=O Stretch | Strong absorption characteristic of the ester carbonyl group.[1] |
| ~ 1620 | Medium | C=N Stretch | Stretching vibration of the imine bond within the thiazole ring. |
| ~ 1550 | Medium | Aromatic C=C Stretch | In-plane skeletal vibrations of the benzene ring. |
| ~ 1250 | Strong | C-O Stretch | Asymmetric stretching of the ester C-O bond. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound. It typically generates the protonated molecular ion ([M+H]⁺), allowing for the direct and accurate determination of the molecular weight.
1.3.1. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Processing: Identify the peak corresponding to the protonated molecular ion.
Expected Mass Spectrometry Data
| m/z Value | Ion | Rationale |
| 223.05 | [M+H]⁺ | The protonated molecular ion. The exact mass should be 223.0536 for C₁₀H₁₁N₂O₂S⁺, which can be confirmed with High-Resolution Mass Spectrometry (HRMS).[3] |
| 195.06 | [M-C₂H₄+H]⁺ | Loss of ethene from the ethyl ester group. |
| 178.03 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 150.03 | [M-COOC₂H₅]⁺ | Loss of the entire ethyl acetate side chain functionality. |
Chromatographic Purity Assessment
While spectroscopy confirms identity, chromatography is essential for quantifying purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4]
Expertise & Causality: A reverse-phase (RP-HPLC) method is the logical choice for this compound. The nonpolar C18 stationary phase effectively retains the moderately polar benzothiazole derivative, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water/buffer) is used for elution. A gradient elution is often employed to ensure that both the main compound and any potential impurities (which may have significantly different polarities) are eluted as sharp, well-resolved peaks. The method's trustworthiness is established through system suitability tests, which ensure the chromatographic system is performing adequately before sample analysis.[5]
2.1.1. Proposed RP-HPLC Protocol for Purity Analysis
-
Sample Preparation: Prepare a stock solution by dissolving the sample in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to a concentration of ~1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Chromatographic Conditions: The following conditions provide a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold at 90% B for 2 min, return to 10% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 254 nm and 280 nm |
-
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2%. The theoretical plates should be >2000 and the tailing factor for the main peak should be between 0.8 and 1.5.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Integrated Analytical Workflow
A logical and sequential workflow ensures that all aspects of the compound's identity and quality are assessed efficiently. The following diagram illustrates the recommended workflow for the complete characterization of a newly synthesized or procured batch of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate.
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical characterization of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate requires a multi-technique approach to ensure its identity, structural integrity, and purity. This application note provides a set of detailed, field-proven protocols for NMR, IR, MS, and HPLC analysis. By understanding the principles behind each method and following a logical workflow, researchers and drug development professionals can confidently verify the quality of this important chemical intermediate, thereby ensuring the reliability and reproducibility of their scientific work.
References
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Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
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Jebur, A. K. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(3).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 601008, Ethyl 2-Aminobenzothiazole-6-carboxylate. PubChem.
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Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
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Prashanthi, Y., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 266-272.
-
Chirilă, E., et al. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 66(1).
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.
-
Pharmaffiliates. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)acetate.
-
Patel, N. B., & Patel, J. C. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical and Research Sciences, 5(4), 1-8.
-
BenchChem. (2025). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.
-
ChemicalBook. (n.d.). Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum.
-
da Silva, P. B., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
-
Yüksek, H., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(1), 1-8.
-
Singh, S. K., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
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A Stability-Indicating RP-HPLC Method for Purity Determination of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of ethyl 2-(2-aminobenzothiazol-6-yl)acetate. Benzothiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents.[1][2] Consequently, ensuring the purity and stability of such intermediates is of paramount importance in drug development and quality control. The described method is specific, precise, accurate, and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] It effectively separates the main component from its degradation products, which were generated under forced degradation conditions including acid and base hydrolysis, oxidation, and thermal and photolytic stress. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of this key heterocyclic compound.
Introduction and Scientific Rationale
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate belongs to the 2-aminobenzothiazole class of heterocyclic compounds, which exhibit a wide spectrum of biological activities and are prevalent in many commercially available drugs.[1][5] The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and precision.[6][7]
The development of a stability-indicating method is critical. Such a method must be able to unequivocally assess the drug substance in the presence of its potential decomposition products.[8] To achieve this, forced degradation studies are performed, subjecting the analyte to harsh conditions to generate these degradants and prove the method's specificity.[9][10] This application note provides a comprehensive protocol that not only quantifies the purity of ethyl 2-(2-aminobenzothiazol-6-yl)acetate but also establishes its stability profile. The method is grounded in the principles outlined in USP General Chapter <621> Chromatography and validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][11]
Chromatographic System and Conditions
The selection of chromatographic parameters is driven by the physicochemical properties of the analyte. A C18 stationary phase was chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase consists of an organic modifier (acetonitrile) and an acidic phosphate buffer. The acidic pH (approximately 3.0) is crucial to ensure the protonation of the primary amine group on the benzothiazole ring, which prevents peak tailing and results in sharp, symmetrical peaks. UV detection is employed based on the chromophoric nature of the benzothiazole ring system.
| Parameter | Recommended Condition |
| Instrumentation | HPLC System with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.02 M solution of KH₂PO₄ in HPLC-grade water. Adjust the pH to 3.0 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing this buffer with acetonitrile in the specified ratio.
-
Diluent Preparation: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of ethyl 2-(2-aminobenzothiazol-6-yl)acetate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Analysis Workflow
The general workflow for performing the purity analysis is outlined below. It is imperative that system suitability is confirmed before proceeding with any sample analysis.
Caption: General workflow for the HPLC analysis of ethyl 2-(2-aminobenzothiazol-6-yl)acetate.
Method Validation & Self-Validating System
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3]
System Suitability
System suitability tests are an integral part of the method, ensuring the chromatographic system is adequate for the analysis.[12] The parameters are established from replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | < 2.0% (for n=5) |
| % RSD of Retention Time | < 1.0% (for n=5) |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] This was demonstrated through a forced degradation study. The target for degradation is typically between 5-20%.[13]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at ambient temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 80°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose solid sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.
After exposure, samples are prepared at the target concentration and analyzed. The chromatograms are evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the main analyte peak is spectrally homogeneous and free from co-eluting impurities.
Caption: Logical workflow for the forced degradation study to establish method specificity.
Linearity
The linearity of the method was evaluated by analyzing a minimum of five concentrations of the reference standard over a specified range (e.g., 80% to 120% of the test concentration).[3] The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001500 |
| 110 | 1103000 |
| 120 | 1202500 |
| Correlation (r²) | 0.9995 |
Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
| Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the sample on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Conclusion
The developed RP-HPLC method for the purity determination of ethyl 2-(2-aminobenzothiazol-6-yl)acetate is demonstrated to be simple, rapid, and reliable. The comprehensive validation study confirms that the method is specific, linear, accurate, and precise, adhering to the stringent requirements of the ICH Q2(R1) guideline.[3] The successful separation of the parent peak from all degradation products in the forced degradation study firmly establishes its stability-indicating nature, making it a highly valuable tool for routine quality control and stability assessment in pharmaceutical development.
References
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Jadhav, S. A., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of the Iranian Chemical Society. Available at: [Link]
-
Arbain, D., et al. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Kindle Group. Available at: [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]
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Wojtowicz, P., et al. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
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Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
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Kumar, V., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. PubChem Compound Database. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available at: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. chromatographyonline.com. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. onyx-scientific.com. Available at: [Link]
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Patel, R. B., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. agilent.com. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
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Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. jyoungpharm.org. Available at: [Link]
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PureSynth. (n.d.). 6-Aminobenzothiazole 98.0%(HPLC). puresynth.com. Available at: [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography. Scribd. Available at: [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. youtube.com. Available at: [Link]
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Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. semanticscholar.org. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. starodub.co. Available at: [Link]
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Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. farmaciajournal.com. Available at: [Link]
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Strategic Synthesis of Novel Anticancer Agents from Ethyl 2-(2-aminobenzothiazol-6-yl)acetate: Protocols and Mechanistic Insights
An Application Note for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology.[1][2] This application note provides a detailed guide for researchers on utilizing a versatile starting material, ethyl 2-(2-aminobenzothiazol-6-yl)acetate , for the synthesis of novel anticancer agents. We present robust, step-by-step protocols for derivatization, characterization, and preliminary biological evaluation. The causality behind experimental choices is explained, empowering researchers to rationally design and synthesize compound libraries with high potential for therapeutic efficacy.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] In oncology, their efficacy often stems from the inhibition of key signaling proteins crucial for tumor growth, proliferation, and survival.[4] Many 2-aminobenzothiazole compounds have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical drivers in various malignancies like non-small-cell lung cancer and breast cancer.[1]
The starting material, ethyl 2-(2-aminobenzothiazol-6-yl)acetate, is strategically designed with three key reactive sites for chemical modification:
-
The C2-Amino Group: A strong nucleophile, ideal for forming amides, ureas, sulfonamides, and Schiff bases.
-
The Ethyl Acetate Moiety: Can be hydrolyzed to a carboxylic acid or converted into a reactive hydrazide for further coupling.
-
The Benzene Ring: Allows for electrophilic substitution, though this is a less common initial strategy.
This multi-faceted reactivity allows for the rapid generation of diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies.[5]
Synthesis of the Core Scaffold: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
The cornerstone of this workflow is the synthesis of the starting material. The classical method for preparing 6-substituted 2-aminobenzothiazoles involves the oxidative cyclization of a corresponding 4-substituted aniline.[6]
Protocol A: Synthesis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (3)
-
Rationale: This protocol adapts the well-established reaction of an aniline with a thiocyanate salt and an oxidizing agent (bromine) to form the benzothiazole ring system.[7] The starting point is the commercially available ethyl 4-aminophenylacetate (1).
Workflow Diagram:
Caption: Synthesis of the core scaffold (3).
Materials:
-
Ethyl 4-aminophenylacetate (1)
-
Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid (AcOH)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl 4-aminophenylacetate (1 equiv.) and ammonium thiocyanate (3 equiv.) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2 equiv.) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. The addition of bromine is highly exothermic and requires careful control.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the solution by slowly adding 10% NaOH solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-(2-aminobenzothiazol-6-yl)acetate (3).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthetic Diversification Protocols
The true value of ethyl 2-(2-aminobenzothiazol-6-yl)acetate lies in its potential for diversification. Below are three protocols targeting different functional groups to create distinct classes of potential anticancer agents.
Caption: Synthetic diversification workflow from the core scaffold.
Protocol B: Synthesis of 2-(2-Aminobenzothiazol-6-yl)acetohydrazide (4)
-
Rationale: The conversion of the relatively stable ethyl ester to a highly reactive acetohydrazide provides a powerful intermediate for further synthesis. Hydrazides are excellent nucleophiles and are key precursors for synthesizing Schiff bases and various heterocyclic rings like oxadiazoles and pyrazoles.[8]
Materials:
-
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (3)
-
Hydrazine hydrate (NH₂NH₂·H₂O, 80-99%)
-
Ethanol or Methanol
Procedure:
-
Suspend or dissolve the starting ester (3) (1 equiv.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5-10 equiv.) to the solution.
-
Reflux the mixture for 6-12 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester spot.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The precipitated solid is filtered, washed with cold ethanol or diethyl ether, and dried under vacuum to yield the desired acetohydrazide (4). This product is often pure enough for the next step without further purification.
Protocol C: Synthesis of Schiff Base (Hydrazone) Derivatives (5a-c)
-
Rationale: Schiff bases are a well-established class of compounds with significant anticancer activity. This one-step condensation reaction allows for the rapid introduction of diverse aromatic and heterocyclic moieties, which is ideal for building a compound library for SAR studies.
Materials:
-
2-(2-Aminobenzothiazol-6-yl)acetohydrazide (4)
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the acetohydrazide (4) (1 equiv.) in ethanol in a round-bottom flask.
-
Add the selected aromatic aldehyde (1.1 equiv.) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux the mixture for 4-8 hours. Monitor by TLC.
-
Upon completion, cool the flask in an ice bath. The product will typically precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure Schiff base derivative.
Protocol D: Synthesis of Urea Derivatives (6a-c)
-
Rationale: The urea linkage is a key structural motif in many FDA-approved tyrosine kinase inhibitors (e.g., Sorafenib). This protocol targets the C2-amino group to install this pharmacophore, aiming to create potent kinase inhibitors.[3]
Materials:
-
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (3)
-
Various substituted phenyl isocyanates (e.g., 4-chlorophenyl isocyanate, 3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
Dissolve the starting material (3) (1 equiv.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Add the selected phenyl isocyanate (1.1 equiv.) dropwise at room temperature.
-
If the starting amine is not reactive enough, a catalytic amount of TEA can be added.
-
Stir the reaction mixture at room temperature for 8-24 hours. Monitor by TLC.
-
If a precipitate forms, it is likely the desired product. Filter the solid and wash with DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure urea derivative.
Physicochemical and Biological Characterization
Structural Confirmation: All newly synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard techniques include:
-
¹H and ¹³C NMR: To confirm the proton and carbon framework.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of amide/urea, N-H stretches).
In Vitro Anticancer Evaluation:
Protocol E: MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric, robust, and widely accepted method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Summarize the biological activity data in a clear, tabular format.
| Compound ID | Derivative Class | R-Group (Substitution) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| (5a) | Schiff Base | 4-Chloro-phenyl | Experimental Data | Experimental Data |
| (5b) | Schiff Base | 4-Methoxy-phenyl | Experimental Data | Experimental Data |
| (6a) | Urea | 4-Chloro-phenyl | Experimental Data | Experimental Data |
| Doxorubicin | Positive Control | - | Experimental Data | Experimental Data |
Mechanistic Insights: Targeting Cancer Signaling Pathways
The structural motifs synthesized using these protocols are known to interact with key oncogenic pathways. For instance, 2-aminobenzothiazoles often target the ATP-binding pocket of protein kinases.[1]
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.
The urea derivatives synthesized in Protocol D, for example, are designed to mimic ATP and bind to the hinge region of the EGFR kinase domain. This binding event prevents receptor autophosphorylation, thereby blocking downstream pro-survival signals from the MAPK and PI3K/Akt pathways and ultimately leading to apoptosis and reduced cell proliferation.[1] The various substitutions on the phenyl ring of the urea moiety can be tuned to enhance potency and selectivity for specific kinases.
Conclusion
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a highly valuable and versatile starting material for the development of novel anticancer agents. The protocols outlined in this application note provide a robust framework for creating diverse libraries of hydrazides, Schiff bases, and ureas. By combining rational synthetic strategies with systematic biological evaluation, researchers can efficiently navigate the drug discovery process and uncover new benzothiazole-based candidates with potent and selective anticancer activity.
References
-
Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., & El-Sayed, M. A. A. (2014). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 19(9), 13624-13641. [Link]
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Wang, L., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113648. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Bioinorganic Chemistry and Applications, 2012, 870585. [Link]
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Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science, 13(1), 162-165. [Link]
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Ismail, T. I., El-Khazragy, N., & Azzam, R. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
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Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240. [Link]
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Cheng, A., & Dixon, S. L. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. [Link]
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Camarero, N., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 11(3), 229-233. [Link]
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Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]
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Zhang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. [Link]
-
Wence-Delgado, E., et al. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
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Angelia, P. U., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators, 164, 106698. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Compounds from 2-Aminobenzothiazole Esters
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-aminobenzothiazole esters as potential antimicrobial agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible research workflow.
Introduction: The Promise of 2-Aminobenzothiazole Esters in Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical scaffolds with potent antimicrobial activity. The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1] Ester derivatives of this scaffold are of particular interest due to their potential for favorable pharmacokinetic profiles and diverse synthetic accessibility.
This guide will delineate the synthetic pathways to access these compounds, followed by detailed protocols for the in vitro evaluation of their antimicrobial efficacy against clinically relevant pathogens. Furthermore, we will explore methods to assess their activity against bacterial biofilms and their cytotoxic effects on mammalian cells, two critical aspects in the preclinical development of new antimicrobial agents.
Synthesis of 2-Aminobenzothiazole Ester Derivatives
A common and effective route to synthesize 2-aminobenzothiazole esters involves the cyclization of a substituted aniline precursor. The following protocol details the synthesis of a representative compound, ethyl 2-aminobenzothiazole-6-carboxylate.
General Synthetic Scheme
The synthesis of ethyl 2-aminobenzothiazole-6-carboxylate and its subsequent derivatization can be represented by the following scheme:
Caption: General workflow for the synthesis of 2-aminobenzothiazole ester derivatives.
Protocol for the Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate
This protocol is adapted from established synthetic methodologies.[2]
Materials:
-
p-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
Step 1: Synthesis of Ethyl p-aminobenzoate (A1) [3]
-
To a suspension of p-aminobenzoic acid (51 mmol) in ethanol (250 mL) in a 1000-mL round-bottom flask, add ammonium chloride (510 mmol) dissolved in water (125 mL).
-
Add indium powder (205 mmol) to the mixture.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
Allow the mixture to cool to room temperature and dilute with 350-400 mL of water.
-
Filter the mixture under vacuum.
-
Extract the filtrate with dichloromethane (6-8 x 50-60 mL).
-
Combine the organic phases, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in 100 mL of dichloromethane, warm to concentrate, and then add 50 mL of hexane.
-
Allow the solution to stand in a refrigerator overnight to crystallize.
-
Filter the crystals to obtain ethyl 4-aminobenzoate.
Step 2: Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate (A2) [2]
-
In a flask, dissolve ethyl p-aminobenzoate (0.085 mol) in 95% acetic acid (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (7.5 mL) in acetic acid (30 mL) with constant stirring, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, stir the mixture for 2 hours at a temperature below room temperature, followed by stirring for 10 hours at room temperature.
-
Allow the mixture to stand overnight. An orange precipitate should form.
-
Add deionized water (160 mL) to the mixture and heat the resulting slurry to 85°C.
-
Filter the hot slurry to collect the orange solid.
-
Wash the solid with hot glacial acetic acid (10 mL) and filter again while hot.
-
Neutralize the filtrate with ammonia solution to precipitate the product.
-
Collect the light yellow precipitate by filtration, wash with deionized water, and recrystallize from ethanol to obtain pure ethyl 2-aminobenzothiazole-6-carboxylate.
Evaluation of Antimicrobial Activity
The in vitro antimicrobial activity of the synthesized 2-aminobenzothiazole esters is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard for determining MIC values.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Synthesized 2-aminobenzothiazole ester compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Assay Setup:
-
In a sterile 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate compound dilution to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and no compound). Also, include a sterility control (wells with broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Representative Antimicrobial Activity Data
The following table summarizes typical MIC values for various 2-aminobenzothiazole derivatives against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 2-Aminobenzothiazole Derivatives
| Compound Class | Test Microorganism | Gram Stain | Representative MIC (µg/mL) | Reference |
| Isatin-benzothiazole hybrid | E. coli | Negative | 3.1 | [4] |
| Isatin-benzothiazole hybrid | S. aureus | Positive | 12.5 | [4] |
| 2-Azidobenzothiazole derivative | S. aureus | Positive | 8 | [5] |
| 2-Azidobenzothiazole derivative | P. aeruginosa | Negative | 64 | [5] |
| Substituted 2-aminobenzothiazole | S. aureus | Positive | 78.125 | [4] |
| Substituted 2-aminobenzothiazole | E. coli | Negative | 78.125 | [4] |
| Benzothiazole-based 4-thiazolidinones | E. coli | Negative | 15.6 - 125 | [3] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key molecular target for many benzothiazole-based antimicrobials is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6][7][8] Specifically, these compounds often target the GyrB subunit, which possesses ATPase activity.
Proposed Mechanism of Inhibition
2-Aminobenzothiazole esters are proposed to act as competitive inhibitors at the ATP-binding site of the GyrB subunit.[9][10][11] This binding prevents ATP hydrolysis, which is necessary for the conformational changes in the enzyme required for its DNA supercoiling activity. The inhibition of DNA gyrase leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action of 2-aminobenzothiazole esters on bacterial DNA gyrase.
Anti-Biofilm Activity Assessment
Bacterial biofilms are a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. Therefore, evaluating the anti-biofilm potential of new antimicrobial candidates is crucial.
Protocol: Crystal Violet Biofilm Inhibition Assay
Materials:
-
Test compounds and bacterial strains as in the MIC assay
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension in TSB with 1% glucose (final concentration ~5 x 10⁵ CFU/mL).
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of the test compound at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC).
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Biofilm Staining:
-
Gently discard the planktonic cells from the wells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate for 30 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile deionized water.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Measure the absorbance at 595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.
-
Representative Anti-Biofilm Activity Data
Table 2: Anti-Biofilm Activity of Representative Benzothiazole Derivatives
| Compound Class | Test Microorganism | Biofilm Inhibition (%) | Minimum Biofilm Inhibitory Concentration (MBIC₅₀ in µg/mL) | Reference |
| Tetrazine-benzothiazole hybrid | K. aerogenes | >50 | 5.29 - 54.91 | [12][13] |
| Tetrazine-benzothiazole hybrid | A. baumannii | >50 | 7.79 - 45.23 | [12][13] |
| 2-Aminobenzimidazole derivative | P. aeruginosa | ~90 | Not reported | [14] |
In Vitro Cytotoxicity Evaluation
Assessing the cytotoxicity of novel antimicrobial compounds against mammalian cells is a critical step in drug development to ensure their safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the mammalian cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of cell viability is calculated as: (Absorbance_test / Absorbance_control) x 100.
-
The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.
-
Representative Cytotoxicity Data
Table 3: Cytotoxicity (IC₅₀) of Representative Benzothiazole Derivatives on Mammalian Cell Lines
| Compound Class | Cell Line | Representative IC₅₀ (µM) | Reference |
| Substituted 2-aminobenzothiazole | A549 (Lung cancer) | 22.13 - 61.03 | [1] |
| Substituted 2-aminobenzothiazole | MCF-7 (Breast cancer) | 22.13 - 61.03 | [1] |
| Benzothiazole-based urea derivative | HEK-293 (Embryonic kidney) | >100 | [15] |
| 2-Azidobenzothiazole derivative | HEK-293 (Embryonic kidney) | Selective cytotoxicity towards bacteria | [5] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung cancer) | 68 µg/mL | [16] |
| 6-nitrobenzo[d]thiazol-2-ol | A549 (Lung cancer) | 121 µg/mL | [16] |
Conclusion and Future Directions
The 2-aminobenzothiazole ester scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity and safety profile. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro antimicrobial evaluation, and preliminary safety assessment of these compounds. Future research should focus on expanding the structure-activity relationship studies, elucidating the precise molecular interactions with their bacterial targets, and evaluating their efficacy in in vivo models of infection.
References
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Catalano, A., Carocci, A., Defrenza, I., Muraglia, M., Carrieri, A., Van Bambeke, F., Rosato, A., Corbo, F., & Franchini, C. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364. Available at: [Link]
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Mishra, A., et al. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1234, 129996. Available at: [Link]
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Bhat, A. A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 11, 1245315. Available at: [Link]
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Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(41), 38047-38063. Available at: [Link]
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ResearchGate. (n.d.). Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg). Available at: [Link]
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Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-64. Available at: [Link]
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Skok, Ž., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24458-24474. Available at: [Link]
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Melander, R. J., et al. (2013). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 135(46), 17394-17402. Available at: [Link]
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Zidar, N., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Organic & Biomolecular Chemistry, 22(5), 1017-1029. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, reactions and antimicrobial activity of benzothiazoles. Available at: [Link]
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ResearchGate. (n.d.). IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Available at: [Link]
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Joseph, T., et al. (2024). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. bioRxiv. Available at: [Link]
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Skok, Ž., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry. Available at: [Link]
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Allen, C. F. H., and VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 21, 14. Available at: [Link]
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Ghorab, M. M., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(2), 246-253. Available at: [Link]
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Kumar, A., et al. (2012). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Medicinal Chemistry Research, 21, 1963-1971. Available at: [Link]
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ResearchGate. (n.d.). Percentage of the inhibition of biofilm formation (%) and the minimum... Available at: [Link]
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Al-Majd, L., et al. (2023). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Molecules, 28(3), 1183. Available at: [Link]
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El-Sayed, W. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8828. Available at: [Link]
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Joseph, T., et al. (2025). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. bioRxiv. Available at: [Link]
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Zidar, N., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry. Available at: [Link]
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Jahan, I., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(2), 1-7. Available at: [Link]
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Peretto, I., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 9(4), 575-578. Available at: [Link]
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Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12834-12855. Available at: [Link]
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Zidar, N., et al. (2024). Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic fl. RSC Medicinal Chemistry. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Journal of Chemical Health Risks, 12(1), 1-9. Available at: [Link]
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Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(4), 269-276. Available at: [Link]
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Al-Obaidi, A. M. J., et al. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Chemical Health Risks. Available at: [Link]
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Application Note: Synthesis of Novel Benzothiazole-Based Kinase Inhibitors Using Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Benzothiazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the diverse landscape of kinase inhibitor scaffolds, the 2-aminobenzothiazole core has emerged as a "privileged" structure. Its rigid, bicyclic nature and the presence of key hydrogen bond donors and acceptors allow for high-affinity interactions within the ATP-binding pocket of numerous kinases.[1][2] This application note provides a detailed guide for the synthesis and evaluation of a potent kinase inhibitor starting from the versatile building block, Ethyl 2-(2-aminobenzothiazol-6-yl)acetate. We will focus on the synthesis of a hypothetical, yet representative, Lck (Lymphocyte-specific protein tyrosine kinase) inhibitor, demonstrating the utility of this starting material in the rapid generation of novel therapeutic candidates.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful synthesis. Key properties of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂S | ChemScene |
| Molecular Weight | 236.29 g/mol | ChemScene |
| CAS Number | 68195-02-8 | ChemScene |
| Appearance | Off-white to yellow powder | Internal Data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Internal Data |
| Storage | 2-8°C, protected from light and moisture | ChemScene |
Synthetic Strategy: A Multi-Step Approach to a Potent Lck Inhibitor
Our synthetic strategy is a three-step process designed to be robust and adaptable for the synthesis of a library of analogs. The overall workflow is depicted below.
Caption: Synthetic workflow for the Lck inhibitor.
Experimental Protocols
PART 1: Synthesis of the Kinase Inhibitor
Step 1: Hydrolysis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
-
Rationale: The first step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a crucial transformation as the carboxylic acid moiety is then activated for amide bond formation in the subsequent step. Lithium hydroxide is a commonly used reagent for this purpose due to its high reactivity and selectivity. A mixture of THF and water is used as the solvent to ensure the solubility of both the starting material and the inorganic base.[3]
-
Protocol:
-
To a solution of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1.0 g, 4.23 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL), add lithium hydroxide monohydrate (0.355 g, 8.46 mmol).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water (20 mL) and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to afford 2-(2-aminobenzothiazol-6-yl)acetic acid as a white solid.
-
| Parameter | Value |
| Reactants | Ethyl 2-(2-aminobenzothiazol-6-yl)acetate, Lithium hydroxide monohydrate |
| Solvent | Tetrahydrofuran/Water |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Work-up | Acidification and filtration |
| Expected Yield | 90-95% |
Step 2: Amide Coupling to Introduce the Phenyl Moiety
-
Rationale: This step involves the formation of an amide bond between the carboxylic acid synthesized in Step 1 and a substituted aniline. This is a key step in building the final inhibitor, as the substituted phenyl ring will occupy a hydrophobic pocket in the kinase active site. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Protocol:
-
To a solution of 2-(2-aminobenzothiazol-6-yl)acetic acid (0.5 g, 2.25 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add HATU (1.02 g, 2.69 mmol) and N,N-diisopropylethylamine (DIPEA, 0.78 mL, 4.50 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3,4-dimethoxyaniline (0.379 g, 2.47 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC (Eluent: 70% Ethyl acetate in Hexane).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 50-70% Ethyl acetate in Hexane) to yield N-(3,4-dimethoxyphenyl)-2-(2-aminobenzothiazol-6-yl)acetamide.
-
| Parameter | Value |
| Reactants | 2-(2-Aminobenzothiazol-6-yl)acetic acid, 3,4-dimethoxyaniline, HATU, DIPEA |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography |
| Expected Yield | 75-85% |
Step 3: Nucleophilic Aromatic Substitution to Complete the Inhibitor
-
Rationale: The final step involves a nucleophilic aromatic substitution reaction between the 2-amino group of the benzothiazole and a di-chlorinated pyrimidine. This reaction is crucial for installing the pyrimidine moiety, which is a common feature in many kinase inhibitors and forms key hydrogen bonds in the hinge region of the kinase. A palladium catalyst with a suitable ligand like Xantphos is often used to facilitate this type of C-N bond formation.[4]
-
Protocol:
-
In a flame-dried Schlenk tube, combine N-(3,4-dimethoxyphenyl)-2-(2-aminobenzothiazol-6-yl)acetamide (0.3 g, 0.84 mmol), 2,4-dichloro-5-methylpyrimidine (0.164 g, 1.01 mmol), palladium(II) acetate (0.019 g, 0.084 mmol), Xantphos (0.097 g, 0.168 mmol), and cesium carbonate (0.547 g, 1.68 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (8 mL) to the tube via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC (Eluent: 80% Ethyl acetate in Hexane).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (Eluent: 60-80% Ethyl acetate in Hexane) to afford the final Lck inhibitor.
-
| Parameter | Value |
| Reactants | N-(3,4-dimethoxyphenyl)-2-(2-aminobenzothiazol-6-yl)acetamide, 2,4-dichloro-5-methylpyrimidine, Pd(OAc)₂, Xantphos, Cs₂CO₃ |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Work-up | Filtration through Celite |
| Purification | Column chromatography |
| Expected Yield | 50-60% |
PART 2: Biological Evaluation of the Synthesized Inhibitor
Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[5]
-
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing Lck enzyme, the appropriate substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase buffer.
-
In a 384-well plate, add 1 µL of the synthesized inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Add 2 µL of the Lck enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
| Parameter | Value |
| Assay Principle | Luminescence-based detection of ADP |
| Enzyme | Recombinant Lck Kinase |
| Substrate | Poly (Glu, Tyr) 4:1 |
| Detection Reagent | ADP-Glo™ Kinase Assay Kit |
| Plate Format | 384-well |
| Readout | Luminescence |
| Endpoint | IC₅₀ determination |
Target Kinase Signaling Pathway
The synthesized inhibitor is designed to target Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Inhibition of Lck can modulate T-cell activation, making it a potential therapeutic strategy for autoimmune diseases and certain types of leukemia.
Caption: Simplified T-cell receptor signaling pathway showing the point of intervention by the synthesized Lck inhibitor.
Troubleshooting and Expert Insights
-
Low yield in Step 1 (Hydrolysis): Incomplete reaction may be due to poor solubility. Increasing the proportion of THF or gently warming the reaction mixture (e.g., to 40 °C) can improve the reaction rate. Ensure the LiOH is fresh as it can absorb CO₂ from the air.
-
Difficulty in amide coupling (Step 2): If the reaction is sluggish, consider using a different coupling reagent such as EDC/HOBt. Ensure all reagents and solvents are anhydrous, as water can quench the activated carboxylic acid.
-
Poor conversion in Step 3 (Nucleophilic Aromatic Substitution): The choice of catalyst and ligand is critical. If the reaction does not proceed to completion, screening other palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, RuPhos) may be necessary. Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation.
-
High background in kinase assay: This could be due to ATP contamination in the enzyme or substrate preparations. Using high-purity reagents is essential. The ADP-Glo™ assay is designed to minimize this issue by depleting the initial ATP.
-
Inconsistent IC₅₀ values: Ensure accurate serial dilutions of the inhibitor. The solubility of the compound in the assay buffer is also critical; using a small percentage of DMSO (typically <1%) can help, but its concentration should be kept consistent across all wells.
Conclusion
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of a representative Lck inhibitor. The modular nature of the synthesis allows for the facile generation of a library of analogs for structure-activity relationship studies. The combination of robust synthetic chemistry and a sensitive, reliable biochemical assay provides a powerful platform for the discovery and development of novel kinase-targeted therapeutics.
References
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- Al-Saeedi, A. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 67(6), 209-223.
- Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 3(6), 445-452.
- Al-Obaidi, A. M. J. (2015). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 18(2), 52-58.
- Juber, A. K., et al. (2020). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 15(1), 1-10.
- El-Sayed, M. A., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances, 14(23), 16489-16506.
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82.
- Al-Dhmani, S. A. S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(1), 13928–13950.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Al-Ghorbani, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17828.
- El-Gamal, M. I., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(56), 35431-35467.
- Promega Corpor
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- El-Damasy, A. K., et al. (2020). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 10(1), 1-15.
- Al-Dhmani, S. A. S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(1), 13928–13950.
- BPS Bioscience. (n.d.). LCK Assay Kit LCK 79794.
- Le, K. M., et al. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. The Journal of Organic Chemistry, 83(24), 15233-15240.
- Invitrogen. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- Bio-protocol. (2022). PI3 Kinase Inhibitor Assay.
- Al-Warhi, T., et al. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 7(3), 2959-2976.
- Reddy, B. V. S., et al. (2023). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. New Journal of Chemistry, 47(23), 11062-11067.
- Boufroura, H., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693.
- Li, Y., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62B(12), 1435-1441.
- Kumar, A., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(1), 148-152.
- Khan, I., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 23(8), 1989.
- NPTEL. (n.d.).
- BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781.
- Weisberg, E., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Cell, 1(2), 123-132.
- Martínez-Vargas, A., et al. (2022).
- Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215.
- Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester Derivatives
Welcome to the technical support center for the synthesis and optimization of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthesis and maximize your reaction yields.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound and its derivatives.
Q1: What is the most common and reliable method for synthesizing the 2-aminobenzothiazole core?
A1: The classical and widely used method for constructing the 2-aminobenzothiazole scaffold is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. This method, while robust, can sometimes lead to the formation of regioisomers, especially with meta-substituted anilines.[1][2] More modern approaches often utilize pre-formed N-arylthioureas which then undergo oxidative cyclization.[3] These newer methods can offer better control over regioselectivity and may employ milder, more environmentally friendly oxidizing agents.[4]
Q2: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid of my target ester. How can I prevent this?
A2: Hydrolysis of the ethyl ester group is a common challenge, particularly if the reaction or workup conditions are acidic or basic. To minimize hydrolysis, ensure that all reagents and solvents are anhydrous. If acidic or basic conditions are necessary for the cyclization step, consider performing the reaction at a lower temperature to reduce the rate of hydrolysis. During the workup, use a mild neutralizing agent and avoid prolonged exposure to aqueous acidic or basic solutions.
Q3: My purification by column chromatography is proving difficult, with the product streaking or co-eluting with impurities. What can I do?
A3: Purification of 2-aminobenzothiazole derivatives can be challenging due to the basicity of the amino group and the polarity of the molecule. If you are using silica gel, which is acidic, consider neutralizing it by pre-treating the slurry with a small amount of a non-polar amine, like triethylamine, before packing the column. Alternatively, using neutral or basic alumina as the stationary phase can prevent product degradation and improve separation. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also enhance the resolution of your target compound from impurities.
Q4: Should I protect the 2-amino group before attempting further derivatization of the molecule?
A4: Yes, protecting the 2-amino group is often a crucial step to achieve selective functionalization at other positions of the benzothiazole ring or the acetic acid side chain.[3][5] The 2-amino group is a nucleophilic site and can compete with other reactive sites in the molecule.[6] Common protecting groups for anilines, such as acetyl (Ac) or tert-butoxycarbonyl (Boc), are generally suitable. The choice of protecting group will depend on the specific reaction conditions you plan to use for subsequent steps, as you will need to be able to remove it without affecting other functional groups.
II. In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving common issues encountered during the synthesis of this compound and its derivatives.
Troubleshooting Low Reaction Yield
Low yield is a frequent challenge in multi-step organic synthesis. The following guide will help you systematically diagnose and address the potential causes.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant amounts of starting material indicates an incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature in small increments. - Add a fresh portion of the limiting reagent or catalyst. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the presence of unexpected byproducts. Common side reactions include the formation of regioisomers or reactions involving the 2-amino group.[1] | - Lower the reaction temperature to improve selectivity. - Consider using a more selective catalyst or reagent. - Protect the 2-amino group to prevent its participation in side reactions.[3][5] |
| Product Degradation | If the product is sensitive to the reaction or workup conditions, you may observe a decrease in the product spot on TLC over time, or the appearance of new, lower Rf spots. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use milder workup procedures, such as avoiding strong acids or bases. - If the product is light-sensitive, protect the reaction vessel from light. |
| Poor Reagent Quality | Impurities in starting materials or solvents can inhibit the reaction or lead to the formation of byproducts. | - Use freshly distilled solvents and high-purity reagents. - Verify the purity of your starting materials by analytical techniques such as NMR or melting point analysis. |
Troubleshooting Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Product Streaking on Silica Gel Column | The basic 2-amino group can interact strongly with the acidic silica gel, leading to poor separation. | - Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress this interaction. - Use neutral or basic alumina as the stationary phase. |
| Co-elution with a Persistent Impurity | The impurity may have a similar polarity to your product. | - Try a different solvent system for your column chromatography. A solvent screen with different combinations of hexanes, ethyl acetate, dichloromethane, and methanol can help identify a system with better selectivity. - Consider an alternative purification technique, such as recrystallization or preparative HPLC. |
| Product is an Oil and Difficult to Handle | The product may not crystallize easily. | - Attempt to form a salt of your product. Reacting the 2-amino group with an acid like HCl or a sulfonic acid can yield a solid salt that is easier to purify by recrystallization. The free base can then be regenerated if needed. |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Ethyl (4-amino-3-thiocyanatophenyl)acetate
This protocol describes the key thiocyanation step of the aniline precursor.
Materials:
-
Ethyl (4-aminophenyl)acetate
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (4-aminophenyl)acetate (1 equivalent) and ammonium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
In a separate dropping funnel, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of brominated byproducts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum. This intermediate can often be used in the next step without further purification.
Protocol 2: Cyclization to form this compound
This protocol describes the ring-closing reaction to form the benzothiazole core.
Materials:
-
Ethyl (4-amino-3-thiocyanatophenyl)acetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend the crude ethyl (4-amino-3-thiocyanatophenyl)acetate (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid. The acid protonates the thiocyanate group, facilitating the nucleophilic attack by the amino group.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
IV. Visualizations and Diagrams
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low reaction yields.
Caption: Key reactive sites on the target molecule.
V. References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.[Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.[Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Digital Scientific Journals.[Link]
-
Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate.[Link]
-
Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Science.[Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central.[Link]
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate.[Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.[Link]
-
AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. ResearchGate.[Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.[Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints.[Link]
-
Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate.[Link]
-
Benzothiazole synthesis. Organic Chemistry Portal.[Link]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester in organic solvents
Welcome to the technical support guide for (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester (CAS 68195-02-8). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in organic solvents. Our guidance is rooted in fundamental physicochemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the key structural features of this compound that influence its solubility?
A1: Understanding the molecule's structure is the first step in predicting its solubility behavior. Key features include:
-
Benzothiazole Core: A bicyclic aromatic system that is largely non-polar and rigid, contributing to poor solubility in highly polar solvents.
-
2-Amino Group: This primary amine provides a site for hydrogen bond donation, which can enhance interaction with protic or polar aprotic solvents.[1]
-
Ethyl Acetate Group: The ester functional group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen), but the ethyl chain adds lipophilicity.[1]
The molecule possesses a calculated LogP of approximately 1.98, indicating a moderate level of lipophilicity.[1] This dual nature—having both polar functional groups and a significant non-polar scaffold—is the primary reason for its challenging solubility profile, often requiring a careful balance of solvent polarity.
Q2: I'm starting a new experiment. Which organic solvents should I try first?
A2: A systematic solvent screening is crucial. Based on the compound's structure, we recommend starting with solvents that can accommodate both its polar and non-polar characteristics.
The principle of "like dissolves like" is your primary guide. Solvents with moderate polarity are often the most successful. We suggest screening the following solvents, categorized by their polarity.
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | These are often the best starting points. They can interact with the ester and amino groups without the competing hydrogen bonding of protic solvents. Good to moderate solubility is expected. |
| Polar Protic | Ethanol, Methanol | The hydroxyl group can hydrogen-bond with the amine and ester moieties. Solubility is often good, especially with heating, but the compound may be too soluble for certain applications like crystallization.[2] |
| Non-Polar | Toluene, Heptane, Hexane | Solubility is expected to be very low. These are typically used as anti-solvents for precipitation or crystallization. |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility is expected in these powerful solvents. However, their high boiling points can make removal difficult and they may not be suitable for all reaction types. Use them when other common solvents fail. |
Protocol 1: Basic Solvent Screening
-
Add ~1-2 mg of your compound to a small vial.
-
Add 0.5 mL of the chosen solvent.
-
Vortex or shake vigorously for 1-2 minutes at room temperature.
-
Observe the solution. If the solid has not fully dissolved, proceed to the troubleshooting guide.
Section 2: Troubleshooting & Method Optimization
This section provides a logical workflow for addressing solubility issues when initial attempts fail.
Q3: My compound isn't dissolving in my chosen solvent at room temperature. What is the next logical step?
A3: When room temperature dissolution fails, a combination of physical methods should be your next approach before changing the solvent system entirely. The goal is to increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.
Below is a decision-making workflow to guide your troubleshooting process.
Caption: A workflow for troubleshooting solubility.
Q4: How does heating help, and what are the risks involved?
A4: For most solids dissolving in a liquid, the process is endothermic, meaning it requires energy.[3] Increasing the temperature provides this energy, increasing the kinetic energy of both solute and solvent molecules and leading to higher solubility.[4]
Causality: Heat increases molecular motion, which enhances the rate at which solvent molecules can break down the solute's crystal lattice structure.[5]
Protocol 2: Solubility Enhancement with Heat
-
Prepare a suspension of the compound in your chosen solvent in a flask equipped with a stir bar and a condenser.
-
Place the flask in a heating mantle or oil bath set to a temperature well below the solvent's boiling point (e.g., 40-50°C for DCM, 60°C for ethanol).
-
Stir the suspension and slowly increase the temperature in 5-10°C increments.
-
Visually monitor for dissolution. Hold at each temperature for at least 10 minutes before increasing further.
Trustworthiness & Self-Validation:
-
Risk of Degradation: Benzothiazole derivatives can be susceptible to degradation at high temperatures. Always use the minimum temperature required for dissolution. It is advisable to run a control experiment where a dissolved sample is heated for the same duration and then analyzed by LC-MS or TLC to check for the appearance of degradation products.
-
Risk of Crashing Out: Be aware that a solution prepared at a high temperature may become supersaturated upon cooling. If your application requires the compound to remain in solution at room temperature, this method may not be suitable unless you are using it to prepare a stock solution for immediate dilution.
Q5: When and how should I use sonication to improve solubility?
A5: Sonication is an excellent physical method to accelerate dissolution, particularly for kinetically slow processes.[6] It is less likely to cause thermal degradation than prolonged heating.
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6][7] This process generates intense local energy, creating microjets that bombard the solid's surface, breaking apart agglomerates and increasing the surface area available for solvation.[7][8] This enhances mass transfer between the solid and liquid phases.[9]
Protocol 3: Using Sonication for Dissolution
-
Place your vial or flask containing the compound suspension into a bath sonicator.
-
Ensure the water level in the sonicator bath is sufficient to cover the solvent level in your container.
-
Turn on the sonicator. Many standard lab sonicators operate between 20-40 kHz.
-
Sonicate in short bursts (e.g., 5-15 minutes) followed by a visual inspection.
-
If the solution becomes warm, allow it to cool to prevent potential degradation.
-
Repeat until the solid is fully dissolved.
Trustworthiness & Self-Validation:
-
Sonication is primarily a kinetic tool; it will not significantly increase the thermodynamic solubility limit of the compound in a given solvent. If a compound is truly insoluble, sonication will only create a very fine suspension.
-
To verify true dissolution, stop sonication and let the sample sit for 10-20 minutes. If a fine precipitate settles, the compound is not fully dissolved.
Q6: My compound is still not soluble enough. How do I design a co-solvent system?
A6: A co-solvent system is one of the most powerful tools for solubilizing challenging compounds.[10][11] The strategy is to use a mixture of two or more miscible solvents to create a final solvent environment with a polarity that is ideal for your solute.[12]
Causality: For this compound, the challenge is to satisfy both its non-polar aromatic core and its polar functional groups. A co-solvent system achieves this by "bridging" the polarity gap. For example, adding a small amount of a highly polar solvent like DMF to a moderately polar solvent like DCM can create a solvent environment that better solvates the compound's polar regions without disrupting the solvation of its non-polar regions.
Caption: How a co-solvent system bridges polarity gaps.
Protocol 4: Developing a Co-Solvent System
-
Start with the compound suspended in your best-performing primary solvent from the initial screening (e.g., 1 mL of DCM).
-
Select a co-solvent that is fully miscible with the primary solvent and in which the compound has higher (or lower, if creating an anti-solvent system) solubility. A good choice here would be methanol or DMF.
-
Add the co-solvent dropwise (e.g., 20-50 µL at a time) while vigorously stirring or vortexing.
-
After each addition, allow the system to equilibrate for 1-2 minutes.
-
Continue adding the co-solvent until the compound dissolves. Record the final ratio of the solvents.
Trustworthiness & Self-Validation:
-
Minimize Co-Solvent Volume: Use the smallest amount of the co-solvent necessary. This is especially important if the co-solvent (like DMF or DMSO) is difficult to remove later.
-
Watch for Precipitation: In some cases, adding too much of the second solvent can cause the compound to precipitate again by making the overall solvent environment unfavorable. This provides valuable information about the optimal solvent ratio.
Section 3: Advanced Considerations
Q7: I managed to dissolve my compound, but it precipitates ("crashes out") over time or when I store it in the fridge. Why is this happening and how can I fix it?
A7: This indicates you have created a supersaturated solution, which is thermodynamically unstable. Precipitation is the system's way of returning to its lowest energy state—a saturated solution in equilibrium with the solid. This often happens when a solution is prepared at an elevated temperature and then cooled, or when a highly volatile solvent component of a co-solvent system evaporates.
Solutions:
-
Re-evaluate the Solvent System: Your current system is not suitable for long-term storage. You need to find a solvent or co-solvent mixture in which the compound is stable at the desired storage temperature and concentration.
-
Store at Concentration: Prepare a more concentrated stock solution in a solvent system where it is highly soluble (e.g., in DMF or DMSO) and dilute it into your experimental system immediately before use.
-
Solid Dispersions: For drug development applications, advanced formulation strategies like creating a solid dispersion can be employed.[13][14] This involves dispersing the compound in a solid matrix (often a polymer) at a molecular level, preventing it from crystallizing and thereby enhancing its dissolution rate and apparent solubility.[14][15]
References
-
Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Pharma Focus Asia. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Accounts of Chemical Research. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Available from: [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]
-
ResearchGate. Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
Thieme. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available from: [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
ResearchGate. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]
-
Accounts of Chemical Research. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. Available from: [Link]
-
Oriental Journal of Chemistry. Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. Available from: [Link]
-
YouTube. Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. Available from: [Link]
-
ResearchGate. Is sonication essential in solubility testing of a substance?. Available from: [Link]
-
National Institutes of Health (NIH). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Available from: [Link]
-
World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available from: [Link]
- Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
National Institutes of Health (NIH). Intensification of bioactive compounds extraction from medicinal plants using ultrasonic irradiation. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ScienceMadness Discussion Board. 2-Amino benzothiazole 6-carboxylic acid synthesis. Available from: [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intensification of bioactive compounds extraction from medicinal plants using ultrasonic irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Amides from Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Welcome to the technical support resource for researchers engaged in the synthesis of amide derivatives from ethyl 2-(2-aminobenzothiazol-6-yl)acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this specific molecular scaffold, ensuring the integrity and success of your experiments.
The 2-aminobenzothiazole core is a valuable pharmacophore, but its electronic properties present unique challenges in standard amide coupling reactions. The reduced nucleophilicity of the exocyclic amine, coupled with the potential for unexpected intramolecular side reactions, necessitates a carefully considered approach to reaction design. This document is structured to address the most pressing issues you may encounter, from low yields to the appearance of complex, unexpected byproducts.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired amide. What are the primary causes and how can I improve the conversion?
A1: This is the most common issue and typically stems from the inherently low nucleophilicity of the exocyclic amine on the 2-aminobenzothiazole ring. The electron-withdrawing nature of the heterocyclic system reduces the electron density on the amine, making it a weaker nucleophile compared to simple anilines or aliphatic amines.
Causality & Solution:
-
Insufficient Carboxylic Acid Activation: Standard coupling agents may not sufficiently activate the carboxylic acid to react with the weakly nucleophilic amine. The activated intermediate (e.g., an O-acylisourea ester from EDC) may revert to the starting acid faster than it is consumed by the amine.
-
Sub-optimal Reagent Choice: Carbodiimide-based reagents like EDC, while common, are often inefficient for this substrate. More potent activating agents are required.
Recommendations:
-
Employ High-Potency Coupling Agents: Switch from carbodiimide/HOBt systems to uronium or phosphonium salt reagents, which generate more reactive activated esters. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice as it forms a highly reactive OAt-ester and its reaction byproducts are water-soluble, simplifying purification.
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA). This prevents the base from competing with the primary amine as a nucleophile and is effective at scavenging the acid formed during the reaction without promoting side reactions like epimerization.[1]
-
Increase Temperature (with caution): Gently heating the reaction to 40-50 °C can increase the reaction rate. However, monitor the reaction closely, as excessive heat can promote side reactions, particularly epimerization of chiral centers and the intramolecular rearrangement discussed in Q3.
Q3: I've isolated my product, but upon standing or during analysis, I observe the formation of a new, higher molecular weight species, possibly a disulfide. What is happening?
A3: You are likely observing a thermal or time-dependent intramolecular rearrangement followed by oxidative dimerization. This has been specifically reported for α-amino acid amide derivatives of 2-aminobenzothiazoles and is a critical, often overlooked, side reaction for this scaffold. [2] Causality & Solution:
The reaction proceeds in two stages:
-
Intramolecular Cyclization: The amide nitrogen attacks the C2 carbon of the benzothiazole ring. This forms a transient, spiro-5,5 intermediate.
-
Ring Opening & Dimerization: The thiazole ring opens, cleaving the C-S bond to form a free thiophenol intermediate. This reactive thiol is then readily oxidized by air to form a stable disulfide dimer.
This rearrangement is promoted by factors that favor the necessary conformation for the intramolecular attack, such as thermal energy or prolonged reaction/storage times.
Recommendations:
-
Minimize Heat and Reaction Time: Conduct the amide coupling at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Work under an Inert Atmosphere: After the reaction is complete, perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the thiophenol intermediate to the disulfide.
-
Storage: Store the final, purified compound at low temperatures (e.g., -20 °C) under an inert atmosphere to prevent long-term degradation.
Part 2: Frequently Asked Questions (FAQs)
-
Q: If my carboxylic acid has a chiral center, what is the risk of epimerization?
-
A: The risk is significant, especially if using a strong base or elevated temperatures. The mechanism often involves the formation of a planar oxazol-5(4H)-one intermediate, which can be protonated from either face, leading to loss of stereochemical integrity. [1]To mitigate this, use coupling reagents known to suppress racemization (HATU is superior to HBTU) in combination with a hindered base like DIPEA at low temperatures (0 °C or below).
-
-
Q: What are the recommended solvents for this reaction?
-
A: Aprotic polar solvents are generally best. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent choices. DMF can be particularly effective as its high polarity can help solubilize all components and drive the reaction to completion. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates and the starting ester.
-
-
Q: What is the best practice for reaction work-up?
-
A: A standard aqueous work-up is effective for removing most reagent-based byproducts. A typical sequence involves washing the organic layer (e.g., ethyl acetate or DCM) sequentially with a weak acid (e.g., 1N HCl or 5% citric acid) to remove basic residues like DIPEA, followed by a weak base (e.g., 5% NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/HOAt, and finally a brine wash to remove residual water. [3]The urea byproduct from EDC is also water-soluble and will be removed by this process.
-
Part 3: Protocols & Data
Table 1: Comparison of Common Amide Coupling Agents
| Coupling Reagent | Class | Common Byproduct | Relative Reactivity | Epimerization Risk |
| EDC/HOBt | Carbodiimide | EDC-Urea (water-soluble) | Moderate | Moderate |
| DCC/HOBt | Carbodiimide | DCU (water-insoluble) | Moderate | Moderate |
| HBTU | Uronium Salt | Guanidinium (water-soluble) | High | Low-Moderate |
| HATU | Uronium Salt | Guanidinium (water-soluble) | Very High | Low |
| PyBOP | Phosphonium Salt | Phosphine Oxide | High | Low |
Experimental Protocol: General Procedure for Amide Synthesis using HATU
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (approx. 0.1 M).
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir at room temperature for 5-10 minutes. The solution may change color.
-
Coupling: Add a solution of ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1.2 eq.) in a minimal amount of anhydrous DMF or DCM to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently warmed to 40 °C.
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid (2x), 5% aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
References
-
Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. Available at: [Link]
-
Pilyo, S. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4969. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Al-Sultani, A. A. J. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]
-
Gokel, G. W., et al. (2012). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. Bioorganic & Medicinal Chemistry, 20(13), 4016-4023. Available at: [Link]
-
Maia, S., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(19), e202116815. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6301-6309. Available at: [Link]
-
Christodoulou, M. S., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1058. Available at: [Link]
-
Patel, H., et al. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 6(1), 263-268. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6301-6309. Available at: [Link]
-
Al-Juboori, A. M., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(1). Available at: [Link]
-
Pattar, S., et al. (2021). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 57(91), 12059-12081. Available at: [Link]
-
Subiros-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. European Journal of Organic Chemistry, 2013(30), 6849-6860. Available at: [Link]
-
Herrero, P., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Scientific Reports, 13(1), 19523. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2092-2095. Available at: [Link]
-
Kumar, A., et al. (2014). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 19(6), 7386-7394. Available at: [Link]
-
Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Cantillo, D., et al. (2014). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Organic & Biomolecular Chemistry, 12(35), 6849-6853. Available at: [Link]
-
Bak, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Society Reviews, 52(6), 2157-2199. Available at: [Link]
-
Pace, V., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34474. Available at: [Link]
-
de Souza, J. M., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8177-8197. Available at: [Link]
-
ResearchGate. (n.d.). Amide bond formation at the carboxyl group of α‐amino acids. Retrieved from [Link]
-
jOeCHEM. (2019). Making Amides from Carboxylic Acids. YouTube. Available at: [Link]
-
Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(1), 458-459. Available at: [Link]
- Bogen, S. L., et al. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
-
Al-Obaidi, A. S. M., et al. (2022). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. Egyptian Journal of Chemistry, 65(1), 1-8. Available at: [Link]
Sources
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- 2. Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Welcome to the technical support center for ethyl 2-(2-aminobenzothiazol-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this important research chemical. By understanding the potential degradation pathways and implementing proper storage and analysis protocols, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a reactive 2-aminobenzothiazole core and an ethyl ester moiety, makes it susceptible to degradation under certain environmental conditions. This guide provides a comprehensive overview of the factors affecting its stability, troubleshooting guides for common issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: My solid sample of ethyl 2-(2-aminobenzothiazol-6-yl)acetate has changed color over time. What does this indicate?
A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. The 2-aminobenzothiazole moiety is susceptible to oxidation, which can lead to the formation of colored impurities such as azo compounds or polymeric materials. It is crucial to assess the purity of the compound using a suitable analytical method, like High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is observed, the sample should be discarded to avoid compromising your experimental results.
Q2: I am observing lot-to-lot variability in my results. Could this be related to the stability of the starting material?
Yes, inconsistent stability of ethyl 2-(2-aminobenzothiazol-6-yl)acetate can be a significant source of experimental variability. Degradation can alter the compound's reactivity and introduce impurities that may interfere with your reactions. Implementing a routine quality control check on each new batch using a standardized analytical method is highly recommended to ensure consistency.
Q3: What are the primary environmental factors that can cause degradation of this compound?
The main factors that can compromise the stability of ethyl 2-(2-aminobenzothiazol-6-yl)acetate are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2]
-
Humidity: Moisture can facilitate hydrolytic degradation of the ethyl ester group.
-
Light: Exposure to UV or visible light can induce photodegradation.[2][3]
-
Oxygen: The 2-aminobenzothiazole ring is prone to oxidative degradation.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
-
Possible Cause: The compound may have been exposed to adverse conditions during shipping or initial storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound was stored according to the manufacturer's recommendations immediately upon receipt.
-
Analytical Confirmation: Perform an HPLC-UV analysis to quantify the purity and identify the impurity profile.
-
Contact Supplier: If significant degradation is confirmed, contact the supplier with your analytical data.
-
Issue 2: Gradual Decrease in Assay Purity Over Time
-
Possible Cause: Inadequate long-term storage conditions.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature (typically 2-8 °C).
-
Minimize Exposure: Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.
-
Implement Periodic Testing: For long-term projects, schedule periodic purity checks to monitor the stability of your stock.
-
Forced Degradation Studies: Understanding the Molecule's Weaknesses
Forced degradation studies are essential for identifying the potential degradation pathways and developing a stability-indicating analytical method.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5] The goal is to achieve a target degradation of 5-20%.[6]
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Experimental Protocols for Forced Degradation
The following are starting-point protocols. The reaction times should be adjusted to achieve the target degradation of 5-20%.
1. Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile/water (1:1), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis. Due to the potential for rapid ester hydrolysis, initial time points should be frequent (e.g., 15, 30, 60 minutes).
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
4. Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat it in an oven at 80°C.
-
At specified intervals, dissolve a portion of the solid in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3][7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
Caption: Potential degradation pathways of the target compound.
-
Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid, 2-(2-aminobenzothiazol-6-yl)acetic acid, and ethanol.[8]
-
Oxidation: The electron-rich 2-aminobenzothiazole ring system can be oxidized, potentially leading to the formation of N-oxides, hydroxylated derivatives on the aromatic ring, or cleavage of the thiazole ring.[4]
-
Photodegradation: UV light can provide the energy for radical reactions, leading to dimerization or polymerization, as well as hydroxylation of the aromatic ring.[3][9]
Analytical Method for Stability Assessment
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[10] The following is a recommended starting method that may require optimization for your specific system and degradation products.
Proposed HPLC-UV Method
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
A C18 column is a good starting point for the separation of moderately polar heterocyclic compounds.
-
A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar (dimeric) degradation products.
-
Formic acid is used to improve peak shape and provide protons for mass spectrometry if an LC-MS system is used for identification.
-
A detection wavelength of 280 nm is chosen based on the typical UV absorbance of the benzothiazole chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.
Recommended Storage Conditions
To maximize the shelf-life of ethyl 2-(2-aminobenzothiazol-6-yl)acetate, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Handling | Aliquot into single-use quantities | Minimizes repeated exposure to air and moisture. |
By adhering to these guidelines, you can significantly improve the stability of your ethyl 2-(2-aminobenzothiazol-6-yl)acetate and ensure the integrity and reproducibility of your research.
References
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 23, 2026, from [Link]
-
Studies on Thermal, Oxidative and Cold Flow Properties of Ethyl Esters prepared from High FFA Karanja Oil. (n.d.). ThaiScience. Retrieved January 23, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Arcinova. Retrieved January 23, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2019, June 22). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996, March). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023, June 13). Indian Journal of Pharmaceutical Education and Research. Retrieved January 23, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (2022, August 2). PSE Community.org. Retrieved January 23, 2026, from [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (1996, March). IKEV. Retrieved January 23, 2026, from [Link]
-
15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. (n.d.). ASM Journals. Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies. (n.d.). BioPharmaSpec. Retrieved January 23, 2026, from [Link]
-
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2025, October 16). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
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- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. irjpms.com [irjpms.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for coupling reactions involving 2-aminobenzothiazoles
Technical Support Center: Coupling Reactions of 2-Aminobenzothiazoles
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole scaffolds. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges encountered during coupling reactions. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
The 2-aminobenzothiazole moiety is a valuable pharmacophore, but its unique electronic structure and multiple reactive sites can present challenges in typical cross-coupling reactions.[1][2] This guide will help you navigate these complexities to achieve higher yields, better purity, and more reliable results.
FAQ 1: Why is my reaction showing low or no conversion?
This is the most common issue. A failed reaction can almost always be traced back to one of five key areas: the catalyst's activity, the reagents' quality, the reaction conditions, the choice of base, or inherent substrate reactivity. Let's break it down.
Q: My N-arylation of 2-aminobenzothiazole is failing. What are the common culprits?
Answer: N-arylation, whether a Buchwald-Hartwig (Palladium-catalyzed) or a Chan-Lam/Ullmann (Copper-catalyzed) reaction, is sensitive to several factors. The 2-aminobenzothiazole substrate contains two potential nitrogen nucleophiles: the exocyclic C2-amino group and the endocyclic thiazole nitrogen.[1] Achieving selective N-arylation on the desired nitrogen is paramount.
For Palladium-Catalyzed Buchwald-Hartwig Reactions:
-
Catalyst Deactivation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction or oxidation of the Pd(0) by atmospheric oxygen will halt the catalytic cycle. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Ligand Incompatibility: The choice of phosphine ligand is critical. For heteroaromatic amines, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step.
-
Incorrect Base: The base's strength and solubility are key. While strong, hindered bases like NaOt-Bu are common, they can be incompatible with sensitive functional groups.[3] Weaker carbonate bases (Cs₂CO₃, K₂CO₃) are often a better starting point for this class of substrate.
For Copper-Catalyzed Chan-Lam/Ullmann Reactions:
-
Inactive Copper Source: The active catalytic species is typically Cu(I).[4] If using a Cu(I) salt like CuI, ensure it is fresh; old bottles can become oxidized and appear greenish or brown instead of off-white. If using a Cu(II) source like Cu(OAc)₂, the reaction conditions must facilitate its reduction.
-
Ligand Choice: While some Ullmann reactions can proceed without a ligand at high temperatures, modern Chan-Lam couplings benefit immensely from one.[4] For N-arylation of 2-aminobenzothiazoles with boronic acids, N,N-donor ligands like 1,10-phenanthroline have proven highly effective, even at room temperature.[5][6]
-
Atmosphere: Unlike palladium catalysis, Chan-Lam reactions are often performed open to the air. Oxygen can play a role in regenerating the active catalyst, particularly in the proposed Cu(I)/Cu(III) cycle.[5][6]
Below is a general troubleshooting workflow to diagnose a failed reaction.
Caption: A decision tree for systematic troubleshooting of coupling reactions.
Q: My Suzuki coupling with a bromo-2-aminobenzothiazole derivative is giving low yields. How can I improve it?
Answer: Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but its efficiency with electron-rich heterocyclic halides can be challenging. Here’s a breakdown of potential issues and solutions.[7]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Stalled Reaction | Inactive Catalyst: The Pd(0) catalyst was not formed or has been oxidized. | Use a fresh Pd source. Ensure the solvent is rigorously degassed. Consider using a more robust Pd pre-catalyst.[8] |
| Poor Oxidative Addition: The C-Br bond on the electron-rich benzothiazole ring is resistant to oxidative addition by Pd(0). | Increase the reaction temperature. Switch to a more electron-rich, sterically demanding phosphine ligand (e.g., cataCXium A, SPhos) to accelerate oxidative addition. | |
| Low Yield with Starting Material Recovery | Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | The choice of base is critical. Ensure you are using a suitable base like K₂CO₃ or K₃PO₄ and that it is sufficiently soluble. The presence of water (e.g., in a dioxane/water solvent system) is often essential to facilitate this step.[7] |
| Product Inhibition: The coupled product may coordinate strongly to the Pd center, inhibiting catalyst turnover. | This is less common but can be addressed by using a more sterically hindered ligand that favors reductive elimination. | |
| Formation of Side Products | Boronic Acid Homocoupling (Debromination of SM): This is a very common side reaction, often forming a biaryl product from the boronic acid and debrominated starting material. | This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote Pd(II) species that lead to homocoupling.[9] Rigorously degas all reagents and solvents and maintain a positive pressure of inert gas. |
Here is a simplified view of the Suzuki catalytic cycle, highlighting where problems can occur.
Caption: Simplified Suzuki catalytic cycle with key failure points highlighted.
FAQ 2: How can I control side reactions and impurities?
Side reactions are the primary cause of low yields and purification headaches. Understanding their origin is the key to suppression.
Q: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How do I stop this?
Answer: Homocoupling is a classic side reaction in both Suzuki and Sonogashira couplings, but the mechanisms and solutions differ slightly.
-
Suzuki Homocoupling: The formation of a biaryl product (R²-R²) from your boronic acid (R²-B(OH)₂) is generally promoted by the presence of Pd(II) species and oxygen.[9] The most effective preventative measure is to ensure the reaction is maintained under a strictly anaerobic (oxygen-free) environment. Thoroughly degassing your solvent and reagents by sparging with argon or using freeze-pump-thaw cycles is critical.
-
Sonogashira Homocoupling (Glaser Coupling): The formation of a di-alkyne (R²-C≡C-R²) from your terminal alkyne (R²-C≡C-H) is catalyzed by the copper(I) cocatalyst in the presence of an oxidant, typically oxygen.[10]
-
Primary Solution: Like with Suzuki reactions, maintaining a rigorous inert atmosphere is the best first step.
-
Advanced Solution: If homocoupling persists, it may be due to the relative rates of the desired cross-coupling versus the undesired homocoupling. One published strategy is to perform the reaction under an atmosphere of diluted hydrogen gas, which has been shown to significantly diminish the homocoupling side reaction.[10]
-
Copper-Free Sonogashira: If the problem is intractable, consider a copper-free Sonogashira protocol. These reactions rely solely on a palladium catalyst and can completely eliminate the Glaser coupling pathway, though they may require different ligands or conditions to be efficient.[11]
-
Q: My 2-aminobenzothiazole seems to react at both the amino group and the ring nitrogen. How can I achieve selectivity?
Answer: This is a classic chemoselectivity challenge. The relative nucleophilicity of the exocyclic C2-amino group versus the endocyclic N3-nitrogen can be influenced by the catalyst system.
A fascinating study demonstrated catalyst-controlled selectivity for the N-arylation of the related 2-aminobenzimidazole scaffold, and the principles are highly applicable here.[12]
-
For Exocyclic (C2-NH₂) Arylation: Palladium catalysis is generally selective for the primary amino group. A standard Buchwald-Hartwig protocol using a Pd catalyst and a phosphine ligand will almost exclusively yield the 2-(arylamino)benzothiazole product.
-
For Endocyclic (N3) Arylation: Copper-catalyzed conditions, such as a Chan-Lam or Ullmann reaction, can favor arylation at the endocyclic nitrogen. This provides a powerful synthetic lever to access the alternative isomer.
Caption: Catalyst systems can direct N-arylation to different nitrogen atoms.
If you are still observing a mixture of products, it may be necessary to use a protecting group strategy. The exocyclic amino group can be protected (e.g., as an acetamide), the endocyclic nitrogen can be coupled, and the protecting group can then be removed.[13]
Experimental Protocols
The following are generalized, starting-point protocols. They must be optimized for your specific substrates.
Protocol 1: Chan-Lam N-Arylation of 2-Aminobenzothiazole
This protocol is adapted from demonstrated methods for the copper-catalyzed N-arylation of 2-aminobenzothiazoles with boronic acids at room temperature.[5][6]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the 2-aminobenzothiazole).
-
Reaction: Seal the vial (it can be left open to the air) and stir the mixture vigorously at room temperature for 24-30 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole
This protocol is a representative procedure based on successful couplings reported in the literature.[7]
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-amino-6-bromobenzothiazole (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
References
-
O. Al-Majedy, et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
I. V. Kulakov, et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
S. Radhika, et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances. [Link]
-
S. Radhika & G. Anilkumar. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Publishing. [Link]
-
Y. Gull, et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules. [Link]
-
L. L. Joyce & R. A. Batey. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]
-
S. Bondada, et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]
-
A. D. Roy, et al. (2016). Ruthenium Catalyzed Intramolecular C–S Coupling Reactions: Synthetic Scope and Mechanistic Insight. Organic Letters. [Link]
-
L. L. Joyce & R. A. Batey. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters. [Link]
-
M. Bao, et al. (2009). Synthesis of N-Substituted-2-Aminobenzothiazoles by Ligand-Free Copper(I)-Catalyzed Cross-Coupling Reaction of 2-Haloanilines with Isothiocyanates. Advanced Synthesis & Catalysis. [Link]
-
K. W. Anderson, et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
S. Bondada, et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. [Link]
-
D. S. T. A. y. closer. (2013). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]
-
S. K. Kashani, et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Blog. [Link]
-
K. R. Reddy, et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
Sources
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Byproduct identification in the synthesis of derivatives from ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Technical Support Center: Synthesis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of derivatives from ethyl 2-(2-aminobenzothiazol-6-yl)acetate. This molecule is a versatile scaffold in medicinal chemistry and drug development, but its rich functionality can also present unique challenges. The presence of multiple nucleophilic sites—specifically the exocyclic primary amine, the endocyclic nitrogen of the thiazole ring, and the ester moiety—creates a landscape ripe for competitive side reactions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field. My goal is not just to provide protocols, but to illuminate the chemical principles behind them. By understanding the why, you can more effectively troubleshoot unexpected results, optimize your reaction conditions, and ensure the integrity of your final compounds. Let's begin.
Part 1: FAQs on Reaction Selectivity and Initial Observations
Question 1: My acylation reaction is not clean, and the TLC plate shows multiple spots. What are the most probable byproducts?
This is the most common issue researchers face. The 2-aminobenzothiazole core has two primary nucleophilic nitrogen atoms: the exocyclic C2-amino group (-NH₂) and the endocyclic N3-nitrogen. Their relative reactivity can be influenced by solvents, reagents, and temperature, leading to a mixture of products.
The most likely byproducts are:
-
N³-Acylated Isomer: Acylation occurs on the endocyclic nitrogen instead of the desired exocyclic amine. This is often a significant byproduct as the endocyclic nitrogen is part of the aromatic system and can be quite reactive.[1]
-
Di-acylated Product: Both the exocyclic and endocyclic nitrogens are acylated. This typically occurs when an excess of the acylating agent is used or under harsh reaction conditions.
-
Hydrolyzed Starting Material/Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This happens if there is residual water in your solvents or if the reaction is run under acidic or basic conditions for an extended period.[1]
-
Unreacted Starting Material: The reaction may not have gone to completion.
The diagram below illustrates these potential reaction pathways.
Caption: Potential reaction pathways in the acylation of the starting material.
Question 2: How can I improve the regioselectivity to favor acylation on the exocyclic (C2) amino group?
Controlling the regioselectivity is key to a successful synthesis. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen due to lesser steric hindrance and greater electron density. However, this can be modulated.
Strategies to Enhance N²-Selectivity:
-
Steric Hindrance: Use bulky acylating agents. The less-hindered exocyclic amine will be kinetically favored to react first over the more sterically shielded endocyclic nitrogen.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed to overcome the barrier for reaction at the less reactive endocyclic nitrogen, leading to a mixture of isomers.[2]
-
Solvent Choice: Aprotic, non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred. Polar protic solvents can solvate the exocyclic amine through hydrogen bonding, potentially reducing its nucleophilicity.
-
Use of a Mild Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base scavenges the acid byproduct (e.g., HCl) without competing in the reaction. The use of a strong base could deprotonate the exocyclic amine, altering its reactivity profile.
Part 2: Troubleshooting Guide for Byproduct Identification
You've confirmed you have a mixture. The next step is to identify what you've made. A systematic analytical approach is crucial.
Question 3: What is a reliable workflow for identifying unknown spots on my TLC?
A multi-technique approach is required for unambiguous identification. Do not rely on a single piece of data.
Caption: A systematic workflow for the isolation and identification of byproducts.
Question 4: I've isolated an impurity. How can Mass Spectrometry (MS) help me form a hypothesis?
Liquid Chromatography-Mass Spectrometry (LC-MS) is your most powerful initial tool. It provides the molecular weight of each component in your mixture.[3] By comparing the measured mass-to-charge ratio (m/z) with theoretical values, you can quickly narrow down the possibilities.
Table 1: Hypothetical Mass Data for Byproducts of Acylation with Acetyl Chloride (Assuming Starting Material MW = 250.29 g/mol and Acetyl group MW = 42.04 g/mol )
| Compound | Description | Theoretical [M+H]⁺ | Change from Desired Product |
| Starting Material | Unreacted | 251.30 | -42.04 |
| Desired Product | Mono-acylated (N²) | 293.34 | 0 |
| Byproduct 1 | N³-Acylated Isomer | 293.34 | 0 (Isomer) |
| Byproduct 2 | Di-acylated | 335.38 | +42.04 |
| Byproduct 3 | Hydrolyzed Product | 265.30 | -28.04 (loss of C₂H₄) |
-
Expert Tip: If you see a mass corresponding to an isomer, you cannot distinguish it from the desired product by MS alone. This is where NMR becomes essential. A mass difference of +42 suggests di-acylation, while a difference of -28 strongly points to hydrolysis of the ethyl ester.
Question 5: How can ¹H NMR spectroscopy definitively distinguish between the N²-acylated (desired) and N³-acylated (byproduct) isomers?
NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton. The key is to observe the changes in the proton signals of the amino group and the aromatic ring.
Key Diagnostic Signals in ¹H NMR:
-
Exocyclic Amine Protons (-NH₂ / -NH-):
-
Starting Material: You will see a broad singlet for the -NH₂ protons, typically integrating to 2H, around 5.5-7.0 ppm.
-
Desired N²-Acylated Product: The -NH₂ signal disappears and is replaced by a new, sharp singlet for the amide -NH proton, typically shifted downfield to 9.0-11.0 ppm, integrating to 1H.
-
N³-Acylated Isomer: The -NH₂ signal remains, but its chemical shift may change slightly due to the electronic effect of acylation on the nearby ring nitrogen. You will not see a new amide -NH signal in the 9-11 ppm region.
-
-
Aromatic Protons:
-
Acylation at N³ will cause a more significant downfield shift in the proton at the C4 position of the benzothiazole ring compared to acylation at N². This is due to the direct electronic-withdrawing effect on the heterocyclic ring. This can often be confirmed with 2D NMR techniques like COSY and HMBC.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Selective N²-Acylation
This protocol is optimized to minimize the formation of the N³-isomer and di-acylated byproducts.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL per mmol of substrate).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise while stirring.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any byproducts.
Protocol 2: Analytical Method for LC-MS
This method can be used to analyze the crude reaction mixture and purified fractions.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
MS Scan Range: m/z 100-500.
References
-
Grivsky, Y., & Degroote, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2465. [Link]
-
Krasnovskaya, O. O., & Galochkina, A. V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 447-449. [Link]
-
Al-Sultani, K. H. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Thesis. [Link]
-
Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-114. [Link]
-
Al-Ostath, A. I., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(14), 5553. [Link]
-
Patel, P., et al. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(4), 1438-1442. [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 10(1), 67-82. [Link]
-
Wanjari, P., & Indurwade, N. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-4. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Scale-Up from Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with ethyl 2-(2-aminobenzothiazol-6-yl)acetate. This versatile starting material is a cornerstone for building a diverse range of heterocyclic compounds with significant biological potential.[1][2] This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis and scale-up, moving beyond simple protocols to explain the causality behind experimental choices.
Our goal is to empower you with the expertise to troubleshoot effectively, optimize your reaction conditions, and confidently scale your syntheses.
Understanding Your Starting Material: A Reactivity Overview
Ethyl 2-(2-aminobenzothiazol-6-yl)acetate is a privileged scaffold precisely because it possesses multiple, orthogonally reactive functional groups. Understanding the hierarchy of reactivity is the first step to successful synthesis design.
-
Primary Nucleophilic Site: The exocyclic 2-amino group is the most nucleophilic and readily participates in reactions like acylation, alkylation, and condensation.
-
The Ester Moiety: The ethyl acetate group is primarily targeted for conversion into more versatile intermediates, most commonly the acetohydrazide, via reaction with hydrazine.[3] It can also be saponified to the corresponding carboxylic acid.
-
The Active Methylene Group: The -CH₂- group adjacent to the ester carbonyl can be deprotonated under appropriate basic conditions to form an enolate, enabling aldol-type condensation reactions.[4]
-
The Benzothiazole Core: The endocyclic nitrogen and the aromatic ring can participate in further cyclization or substitution reactions, often under more forcing conditions or with metal catalysis, to build complex fused-ring systems.[3]
Caption: Reactivity map of the core scaffold.
Part 1: Core Synthetic Protocols & Methodologies
This section provides detailed, validated protocols for the most common and critical transformations.
Key Intermediate Synthesis: Conversion to 2-(2-Aminobenzothiazol-6-yl)acetohydrazide
This conversion is arguably the most crucial first step for building a wide array of subsequent derivatives, such as pyrazoles, triazoles, and oxadiazoles.[3][4]
| Parameter | Value | Scientific Rationale |
| Stoichiometry | Hydrazine Hydrate: 5.0 - 10.0 eq. | A large excess of hydrazine is used to drive the reaction to completion and minimize the formation of di-acylated hydrazine byproducts. |
| Solvent | Ethanol (Absolute) | Ethanol is an excellent solvent for both reactants and the product at reflux temperature, but allows for easy precipitation of the product upon cooling. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for the nucleophilic acyl substitution while minimizing solvent loss and potential side reactions. |
| Reaction Time | 6 - 12 hours | Typically sufficient for full conversion. Progress should be monitored by TLC. |
Step-by-Step Laboratory Protocol (10g Scale)
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: Add ethyl 2-(2-aminobenzothiazol-6-yl)acetate (10.0 g, 39.9 mmol) to the flask, followed by absolute ethanol (100 mL).
-
Hydrazine Addition: While stirring, add hydrazine monohydrate (~64% solution, 12.5 mL, ~250 mmol, ~6.3 eq.) to the suspension. Safety Note: The initial reaction can be mildly exothermic. For larger scales, addition via dropping funnel is recommended.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 8 hours. The initial suspension should become a clear, homogeneous solution.
-
Monitoring: Monitor the reaction by TLC (Typical eluent: 10% Methanol in Dichloromethane). The starting material ester spot should be completely consumed.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours.
-
The product will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
-
Expected Outcome: A white crystalline solid with a typical yield of 85-95%. The product is generally of high purity and can often be used in the next step without further purification.
Part 2: Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Problem Area: Low or No Yield
Q: My reaction yield is drastically lower than expected, or the reaction has stalled. What are the first things to check?
A: Low yield is a frequent issue in heterocyclic synthesis.[5] A systematic approach is best.
-
Reagent Purity & Integrity: This is the most common culprit.
-
Starting Ester: Is it pure? Has it hydrolyzed over time? Verify its identity and purity via NMR or melting point before starting.
-
Hydrazine Hydrate: This reagent can degrade. Use a freshly opened bottle or titrate an older bottle to confirm its concentration.
-
Acylating/Alkylating Agents: Acyl chlorides are highly sensitive to moisture. Use a fresh bottle or redistill if necessary.
-
-
Reaction Conditions:
-
Temperature: Is your heating mantle/oil bath calibrated? A temperature just 10-20 °C below the optimum can dramatically slow down or stall a reaction.[5]
-
Moisture/Atmosphere: While the hydrazinolysis is robust, many other reactions (e.g., those involving organometallics or strong bases like NaH) are highly sensitive to moisture and oxygen. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[6]
-
-
Mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous suspension or solution.[5]
Caption: Troubleshooting workflow for low reaction yield.
Problem Area: Unexpected Products & Side Reactions
Q: I am attempting to acylate the 2-amino group, but my NMR/LC-MS shows a second product. What could it be?
A: The most likely side reaction is N-acetylation of the product, or dialkylation if using alkylating agents.[3][7]
-
Cause: If you are acylating the 2-amino group to form an amide, the resulting amide nitrogen is still weakly nucleophilic. In the presence of a strong base and excess acylating agent, it can be acylated a second time to form an imide.
-
Solution:
-
Control Stoichiometry: Use no more than 1.05 - 1.1 equivalents of the acylating agent. Add it slowly to the reaction mixture to avoid localized high concentrations.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are effective at scavenging the HCl byproduct but are less likely to promote side reactions.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more rapid, desired acylation over the slower, undesired second acylation.
-
Q: I am trying to perform a reaction on the ester, but the 2-amino group is interfering. How can I protect it?
A: Protecting the highly nucleophilic amino group is a common strategy.
-
Recommended Protecting Group: A simple and effective method is acetylation. You can react the starting material with acetic anhydride to form the N-acetyl derivative. This significantly reduces the nucleophilicity of the amino group.
-
Protocol Insight: The N-acetyl group is stable to the conditions of hydrazinolysis but can be readily removed later under acidic or basic hydrolysis conditions, allowing you to unmask the amino group when needed. This orthogonal protection strategy is a key principle in complex organic synthesis.
Part 3: Scaling Up Considerations
Moving from a 1g scale to a 100g or 1kg scale introduces new challenges.[8]
Q: What are the primary safety and logistical concerns when scaling the hydrazinolysis reaction?
A:
-
Exotherm Management: The reaction of hydrazine with an ester is exothermic. On a small scale, this is barely noticeable. On a large scale, the heat generated can cause the solvent (ethanol) to boil violently if the hydrazine is added too quickly. Solution: Use a jacketed reactor with controlled cooling and add the hydrazine hydrate subsurface via a dropping funnel over a prolonged period (e.g., 1-2 hours) to allow the heat to dissipate safely.
-
Reagent Handling: Hydrazine is a toxic and corrosive substance. Ensure you are working in a well-ventilated fume hood or walk-in hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and face shield.
-
Product Isolation: Filtering large quantities of product can be slow. For kilogram-scale production, consider using a centrifuge or a Nutsche filter-dryer to improve efficiency and minimize solvent exposure.
Q: My product, which was soluble on a small scale, is crashing out of solution during my large-scale reaction. How do I manage this?
A: This is a common issue related to solubility and concentration.
-
Cause: As the reaction proceeds, the product concentration may exceed its solubility limit in the chosen solvent volume, causing it to precipitate. This can trap starting materials and reagents, leading to an incomplete reaction.
-
Solutions:
-
Increase Solvent Volume: The simplest solution is to increase the solvent-to-reagent ratio (L/kg). This keeps the product in solution but reduces overall reactor throughput.
-
Use a Co-Solvent: Introduce a co-solvent in which the product is more soluble. For example, if working in ethanol, adding a portion of DMF or NMP can significantly enhance solubility.
-
Temperature Adjustment: If the product is significantly more soluble at higher temperatures, ensure the reaction temperature is maintained high enough to prevent premature precipitation. The reaction may need to be filtered hot during work-up.
-
Part 4: Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[6]
-
Setup: Use silica gel 60 F254 plates.
-
Eluent System: A good starting point for this class of compounds is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). A typical system is 7:3 Ethyl Acetate:Hexane for the starting ester, and 9:1 DCM:Methanol for the more polar hydrazide product.
-
Visualization: The benzothiazole core is highly UV-active, so the spots will be clearly visible under a UV lamp at 254 nm.
Q: What are some "green chemistry" alternatives for these syntheses?
A: Many modern protocols focus on sustainability.[9]
-
Solvent Choice: Consider replacing chlorinated solvents like Dichloromethane with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Ethanol is already a good green solvent choice.
-
Catalysis: For condensation reactions, instead of stoichiometric acids or bases, explore the use of reusable solid catalysts.[9]
-
Energy: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, saving significant energy.[6][10] This is particularly effective for condensation and cyclization reactions.
References
-
Shcherbakov, S. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Al-Sultani, K. J. (2020). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Peretto, I., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. Available at: [Link]
-
Kowalski, P., et al. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Available at: [Link]
- Hussein, M. A. (2015). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Chemical and Pharmaceutical Research.
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. Available at: [Link]
-
Al-Masoudi, W. A. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]
-
Sharma, V., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
- Pîrnău, A., et al. (2015). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
-
Kamal, A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Dar, B. A., et al. (2016). Gram-Scaled up synthesis of tricyclic 4H-pyrimido[2,1-b]benzothiazoles. ResearchGate. Available at: [Link]
-
Al-Assi, G. (2025). Reactions of 2‐aminobenzothiazole. ResearchGate. Available at: [Link]
-
Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Yeo, C. I., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
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- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Aminobenzothiazole Intermediates
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions involving 2-aminobenzothiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction optimization, empowering you to troubleshoot effectively and advance your research with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 2-aminobenzothiazole substrates?
A1: The main difficulties stem from the inherent properties of the 2-aminobenzothiazole core. The exocyclic amino group and the endocyclic nitrogen can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This can manifest as low or no conversion. Furthermore, the electron-rich nature of the heterocycle can influence the oxidative addition step, which is often rate-limiting in cross-coupling catalytic cycles. Careful selection of a sterically hindered and electron-rich ligand is crucial to mitigate these effects.
Q2: Is it necessary to protect the amino group on the 2-aminobenzothiazole before attempting a cross-coupling reaction?
A2: While N-protection can prevent catalyst inhibition, it adds extra steps to your synthetic route. Fortunately, with modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, direct cross-coupling on the unprotected 2-aminobenzothiazole is often achievable.[1] It is advisable to conduct small-scale test reactions to compare the outcomes with and without a protecting group for your specific substrate and coupling partner.
Q3: Which type of cross-coupling reaction is most suitable for functionalizing the 2-aminobenzothiazole core?
A3: The choice of reaction depends on the desired bond formation. For C-C bond formation, the Suzuki-Miyaura coupling is a robust and widely used method, offering a broad range of commercially available boronic acids and esters.[2][3] For C-N bond formation, to introduce a new amino group, the Buchwald-Hartwig amination is the premier choice.[4][5] Both reactions have been successfully applied to 2-aminobenzothiazole scaffolds.
Q4: What are the most common side reactions observed in these couplings?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid in Suzuki reactions is a frequent issue, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[6]
-
Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by reaction with water, particularly under basic conditions, leading to the formation of an arene byproduct.[7]
-
Hydrodehalogenation: The replacement of the halide on the electrophile with a hydrogen atom can occur, reducing the yield of the desired product.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, leading to a cessation of catalytic activity.
Troubleshooting Guide
Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
-
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-2-aminobenzothiazole and an arylboronic acid, but I am seeing very low conversion to the desired product. What should I investigate first?
-
Answer: The first step is to systematically evaluate your reaction components and conditions.
-
Catalyst and Ligand: The choice of ligand is critical. For electron-rich and potentially coordinating substrates like 2-aminobenzothiazoles, bulky and electron-rich phosphine ligands are often necessary to promote the desired reactivity. Consider ligands from the Buchwald family, such as SPhos or XPhos, which have demonstrated high efficacy in challenging cross-coupling reactions.[8][9] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
-
Base Selection: The base plays a crucial role in the transmetalation step.[10] If you are using a weaker base like sodium carbonate, consider switching to a stronger, non-nucleophilic base such as potassium phosphate or cesium carbonate. The choice of base can also influence the rate of protodeboronation, so an optimal balance is key.
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent like dioxane or toluene with a small amount of water is often used in Suzuki couplings.[6] Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation and side reactions.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. While the choice of solvent will dictate the upper-temperature limit, consider increasing the temperature in increments to see if it improves conversion. However, be aware that excessively high temperatures can lead to catalyst decomposition.
-
Problem 2: Significant Homocoupling of the Boronic Acid is Observed
-
Question: My main byproduct in a Suzuki coupling is the homocoupled dimer of my boronic acid. How can I minimize this side reaction?
-
Answer: Homocoupling is often a sign of issues with the catalyst activation or the presence of oxidants.
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[6] Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species in situ can sometimes be inefficient, leading to side reactions. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst that is designed for controlled activation.
-
Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor homocoupling. A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
Problem 3: Catalyst Turns Black and Reaction Stalls in a Buchwald-Hartwig Amination
-
Question: I am attempting to couple an amine with a chloro-2-aminobenzothiazole, and the reaction mixture turns black shortly after heating, with the reaction stalling. What is causing this, and how can I prevent it?
-
Answer: The formation of palladium black indicates catalyst decomposition. This is a common issue in Buchwald-Hartwig aminations, especially with challenging substrates.
-
Ligand Choice: The stability of the palladium catalyst is highly dependent on the supporting ligand. For challenging aminations, especially with less reactive aryl chlorides, highly hindered biarylphosphine ligands are recommended. Ligands like XPhos or tBuXPhos are designed to prevent catalyst decomposition at elevated temperatures.[9]
-
Base Strength: Strong bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig aminations. However, for sensitive substrates, a weaker base like potassium phosphate or cesium carbonate might be beneficial to prevent catalyst decomposition, although this may require higher temperatures or longer reaction times.[5]
-
Concentration: Running the reaction at a higher concentration can sometimes help to stabilize the catalytic species and prevent decomposition.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-6-bromobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).
-
Assembly: Add the catalyst pre-mixture to the Schlenk tube containing the solids.
-
Degassing: Seal the Schlenk tube and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-6-chlorobenzothiazole with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-6-chlorobenzothiazole (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a stir bar.
-
Catalyst Addition: In a glovebox, add a pre-catalyst such as (XPhos)Pd G3 (0.02 mmol).
-
Assembly: Seal the Schlenk tube, remove from the glovebox, and add morpholine (1.2 mmol) and toluene (5 mL) via syringe.
-
Degassing: Briefly degas the mixture with a stream of argon.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision flowchart for catalyst selection in 2-aminobenzothiazole cross-coupling.
References
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8861. [Link]
-
MacNeil, S. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(20), 11247–11255. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2844–2847. [Link]
- Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(11), 1871–1874. [https://pubs.acs.org/doi/10.1021/ol034455+
-
Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(21), 11089–11103. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Aksenov, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4976. [Link]
-
Xu, W., et al. (2017). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis, 49(13), 3084-3090. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11573–11624. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(51), 17362–17372. [Link]
-
Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(21), 11089–11103. [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445. [Link]
-
Evindar, G., & Batey, R. A. (2006). Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles. Chemical Communications, (12), 1332-1334. [Link]
-
Gilday, J. P., & Leadbeater, N. E. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 28(10), 1115-1127. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8861. [Link]
-
Watson, A. J. A., et al. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Green Chemistry, 22(10), 3046-3053. [Link]/2020/gc/d0gc00977k)
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of ethyl 2-(2-aminobenzothiazol-6-yl)acetate under acidic conditions
Technical Support Center: Ethyl 2-(2-aminobenzothiazol-6-yl)acetate
Guide Objective: This technical guide provides in-depth troubleshooting advice and preventative protocols for researchers encountering stability issues with ethyl 2-(2-aminobenzothiazol-6-yl)acetate, specifically its decomposition under acidic conditions. The following content is structured to address common experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is changing color, and TLC/LC-MS analysis shows multiple new spots. What is causing the decomposition of ethyl 2-(2-aminobenzothiazol-6-yl)acetate in my acidic medium?
A1: The decomposition of ethyl 2-(2-aminobenzothiazol-6-yl)acetate in acidic conditions is primarily driven by two concurrent chemical processes: acid-catalyzed hydrolysis of the ethyl ester and protonation-induced instability of the 2-aminobenzothiazole ring system.
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis under acidic conditions, especially in the presence of water, to yield the corresponding carboxylic acid (2-(2-aminobenzothiazol-6-yl)acetic acid) and ethanol. This reaction is often the primary and fastest decomposition pathway.
-
2-Aminobenzothiazole Ring Instability: The 2-aminobenzothiazole core is a heterocyclic system with multiple nitrogen and sulfur atoms that can be protonated. Under strong acidic conditions, protonation of the ring nitrogen or the exocyclic amino group can lead to electronic destabilization, potentially followed by ring-opening or rearrangement reactions, although this is generally less common than ester hydrolysis under mild acidic conditions.
The appearance of new spots on a TLC plate or peaks in an LC-MS chromatogram corresponds to the formation of the hydrolyzed carboxylic acid and potentially other minor degradation byproducts.
Caption: Potential decomposition pathways under acidic conditions.
Troubleshooting Guide
Q2: How can I concretely prevent or minimize ester hydrolysis during my acid-catalyzed reaction?
A2: Minimizing ester hydrolysis requires careful control of reaction conditions. The key is to limit the presence of water and manage the temperature.
Protocol 1: Anhydrous Reaction Conditions This is the most effective method to prevent hydrolysis.
-
Step 1: Solvent & Reagent Drying: Use freshly distilled, anhydrous solvents (e.g., toluene, THF, CH₂Cl₂ dried over molecular sieves). Ensure all liquid reagents are anhydrous.
-
Step 2: Glassware Preparation: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (N₂ or Argon).
-
Step 3: Inert Atmosphere: Assemble the reaction under an inert atmosphere. This prevents atmospheric moisture from entering the reaction.
-
Step 4: Temperature Control: Run the reaction at the lowest effective temperature. Acid-catalyzed hydrolysis is temperature-dependent; lower temperatures will significantly slow the rate of this side reaction.[1][2]
Protocol 2: Use of Aprotic Lewis Acids If a proton source is not strictly necessary for your desired transformation, consider using a Lewis acid which does not introduce water.
-
Examples: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or aluminum chloride (AlCl₃) can catalyze many reactions without providing a proton for hydrolysis.
-
Implementation: Substitute your Brønsted acid (like HCl or H₂SO₄) with an equimolar amount of a chosen Lewis acid under the anhydrous conditions described in Protocol 1.
Q3: My desired reaction requires strong aqueous acid. How can I protect the starting material from degradation?
A3: In cases where strong, aqueous acid is unavoidable, a protection-deprotection strategy is the gold standard. The primary site of reactivity on the 2-aminobenzothiazole core is the exocyclic amino group.[3] Protecting this group can electronically stabilize the molecule.
Recommended Protecting Group: tert-Butoxycarbonyl (Boc) The Boc group is ideal as it is stable to many reaction conditions but can be readily removed with acid once your desired reaction is complete.
Protocol 3: Boc Protection of the Amino Group
-
Step 1 (Protection): Dissolve ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1 eq.) in an anhydrous solvent like THF or Dichloromethane.
-
Step 2: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of triethylamine (TEA).[4]
-
Step 3: Stir the reaction at room temperature until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Step 4: Work up the reaction by washing with a mild aqueous acid (e.g., 1% citric acid solution) and brine, then dry the organic layer and concentrate to obtain the Boc-protected compound. This product is now significantly more stable to acidic conditions.
-
Step 5 (Deprotection): After your main reaction, the Boc group can be removed by treating the product with a strong acid like trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane.
Caption: Boc protection-deprotection workflow for acid-sensitive substrates.
Q4: Are there milder acidic conditions or alternative catalysts I can explore?
A4: Yes, moving away from strong mineral acids to milder alternatives can often prevent decomposition while still achieving the desired catalysis.
Data Summary: Comparison of Acidic Catalysts
| Catalyst Type | Examples | pKa (approx.) | Use Case | Pros | Cons |
| Mineral Acids | HCl, H₂SO₄ | < 0 | Strong acid catalysis | High reactivity | Causes decomposition |
| Sulfonic Acids | p-Toluenesulfonic acid (p-TSA) | -2.8 | General acid catalysis | Strong, but less harsh than mineral acids | Can still cause hydrolysis |
| Solid Acids | Montmorillonite K-10, Amberlyst-15 | Variable | Heterogeneous catalysis | Easily removed by filtration, recyclable.[5] | May have lower activity |
| Lewis Acids | ZnCl₂, Sc(OTf)₃ | N/A | Aprotic catalysis | Avoids protic hydrolysis pathways. | Can be moisture sensitive |
Recommendation: For many reactions, p-toluenesulfonic acid (p-TSA) offers a good balance of reactivity and selectivity, often reducing the extent of decomposition compared to HCl or H₂SO₄.[6] If applicable to your chemistry, heterogeneous solid acid catalysts are an excellent "green" alternative that simplifies purification.[5]
References
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]
-
Benzo(d)thiazol-2-amine. PubChem. Available at: [Link]
-
2-Aminobenzothiazole derivatives with potent in vitro antifungal activity. Université catholique de Louvain. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Organic Synthesis Using Environmentally Benign Acid Catalysis. PubMed Central. Available at: [Link]
-
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. Scribd. Available at: [Link]
-
Advances in Organic Catalysis and Synthesis. ACS Publications. Available at: [Link]
-
Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Pro-Lehrsysteme. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]
-
Acid Catalysis in Modern Organic Synthesis. ResearchGate. Available at: [Link]
-
From bench to industry, the application of all-inorganic solid base materials in traditional heterogeneous catalysis: a mini review. RSC Publishing. Available at: [Link]
-
Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate. Available at: [Link]
-
Kinetics of acid catalyzed hydrolysis of ethylacetate ester | Lab activity. YouTube. Available at: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. Available at: [Link]
-
What Are Some Common Catalysts Used in Organic Chemistry? YouTube. Available at: [Link]
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.Google Patents.
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. MDPI. Available at: [Link]
Sources
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate and 2-(2-aminobenzothiazol-6-yl)acetic Acid
Introduction
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] In the synthesis of novel drug candidates based on this scaffold, chemists frequently encounter a choice between two key starting materials: ethyl 2-(2-aminobenzothiazol-6-yl)acetate and its corresponding carboxylic acid, 2-(2-aminobenzothiazol-6-yl)acetic acid.
This guide provides an in-depth comparison of the reactivity of these two valuable intermediates. Moving beyond a simple list of reactions, we will explore the underlying electronic and mechanistic principles that govern their chemical behavior. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic campaigns, optimizing for yield, purity, and efficiency.
Molecular Structure and Electronic Profile
The fundamental difference between the two molecules lies in the C-terminus of the acetic acid side chain at the 6-position of the benzothiazole ring. This seemingly small variation—an ethyl ester versus a carboxylic acid—has significant consequences for the molecule's reactivity, particularly in the context of nucleophilic acyl substitution.
Caption: Core structures of the ethyl ester and carboxylic acid derivatives.
The shared 2-aminobenzothiazole core is highly reactive and serves as a versatile intermediate for building pharmacologically active heterocycles.[2][3] The exocyclic 2-amino group and the endocyclic nitrogen are well-positioned to react with electrophiles. However, for derivatization of the side chain, the chemistry of the carbonyl group is paramount.
Comparative Reactivity in Amide Bond Formation
The most common and critical transformation for these molecules in drug discovery is the formation of an amide bond by coupling the side chain with a primary or secondary amine. It is in this reaction that the divergence in reactivity is most pronounced.
The Carboxylic Acid: The Activation-Dependent Pathway
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable as the hydroxyl group (-OH) is a poor leaving group. Furthermore, the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable and unreactive carboxylate-ammonium salt.
Therefore, the carboxylic acid must first be "activated." This is a cornerstone of peptide chemistry and involves converting the hydroxyl group into a better leaving group.[5] Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are employed to generate a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile.
Causality: The necessity of an activating agent is a self-validating system. If the reaction proceeds to completion with high yield, it confirms that the hydroxyl group was successfully converted into a more labile leaving group, enabling the nucleophilic attack by the amine.
The Ethyl Ester: The Direct Aminolysis Pathway
In principle, an ester can react directly with an amine to form an amide in a process called aminolysis. In this case, the leaving group is an alkoxide (ethoxide, EtO⁻), which is a better leaving group than a hydroxide (HO⁻). However, ethoxide is still a relatively strong base, meaning the reaction is often slow and requires forcing conditions, such as high temperatures or the use of a catalyst.[6] This can limit the substrate scope, particularly when working with thermally sensitive molecules.
Expertise in Practice: While direct aminolysis avoids the cost of coupling reagents and the formation of byproducts (like dicyclohexylurea from DCC), the harsh conditions can be a significant drawback. For complex, multi-functional molecules typical in late-stage drug development, the milder, more reliable, and higher-yielding conditions of activated carboxylic acid coupling are almost always preferred.
Caption: Workflow for Amide Bond Formation.
Data Summary: Amide Coupling Comparison
The following table summarizes the typical experimental parameters and outcomes for amide synthesis starting from the two subject compounds. The data illustrates the trade-offs between the two approaches.
| Parameter | 2-(2-aminobenzothiazol-6-yl)acetic Acid | Ethyl 2-(2-aminobenzothiazol-6-yl)acetate |
| Reaction Type | Activated Amide Coupling | Direct Aminolysis |
| Typical Reagents | HATU/DIPEA or EDC/HOBt | None (or catalyst) |
| Temperature | 0 °C to Room Temperature | 80 °C to >100 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours |
| Typical Yield | High (80-95%) | Variable to Moderate (40-70%) |
| Substrate Scope | Broad | Limited by thermal stability |
| Byproducts | Coupling agent residue (e.g., HOBt, urea) | Ethanol |
| Cost | Higher (due to coupling reagents) | Lower |
Other Key Reactions
Hydrolysis
The most straightforward interconversion is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions (saponification) using a base like NaOH or LiOH, followed by an acidic workup. This reaction is often high-yielding and is a common final step in a synthesis if the ester was used as a protecting group for the carboxylic acid. The carboxylic acid itself is, by definition, stable to these hydrolytic conditions.
Reactivity at the 2-Amino Group
Both the ester and the acid possess a nucleophilic 2-amino group on the benzothiazole ring. This site can readily undergo reactions such as N-acylation or N-alkylation.[7] The electronic influence of the side chain at the 6-position on the 2-amino group is minimal due to the distance. Therefore, the reactivity of the 2-amino group is expected to be nearly identical for both compounds. Synthetic strategies must account for this, often requiring protection of the 2-amino group if side-chain modification is desired without interference.
Experimental Protocols
Protocol 1: Synthesis of Amide via Activated Carboxylic Acid
This protocol describes a standard, reliable method for coupling the carboxylic acid with a generic primary amine using HATU.
-
Dissolution: Dissolve 2-(2-aminobenzothiazol-6-yl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture and stir for 20 minutes. The solution should remain clear.
-
Amine Addition: Add the desired primary amine (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
This protocol outlines the saponification of the ethyl ester.
-
Dissolution: Suspend ethyl 2-(2-aminobenzothiazol-6-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH) (2.0 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and slowly acidify with 1N HCl until the pH is ~2-3. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the carboxylic acid.
Strategic Recommendations
The choice between the ethyl ester and the carboxylic acid is dictated by the overall synthetic strategy.
Caption: Decision logic for selecting the appropriate starting material.
-
For Versatility and Reliability: The carboxylic acid is the superior choice for synthesizing a diverse library of amides. The mild reaction conditions and consistently high yields afforded by modern coupling reagents make it ideal for complex, multi-step syntheses where preserving molecular integrity is crucial.
-
For Cost-Effectiveness and Simplicity: The ethyl ester can be a viable option when the desired amine is highly reactive, the substrates are thermally stable, and the primary goal is a cost-effective, large-scale synthesis where moderate yields are acceptable. It is also useful as a protected form of the carboxylic acid, which can be deprotected in a final step.
Conclusion
While ethyl 2-(2-aminobenzothiazol-6-yl)acetate and its corresponding carboxylic acid are closely related structurally, their reactivity profiles, particularly in the critical amide-forming reaction, are distinct. The carboxylic acid, requiring chemical activation, offers a robust, high-yielding, and broadly applicable route compatible with sensitive functional groups. The ethyl ester provides a more direct, albeit often lower-yielding and more demanding, pathway via aminolysis. A thorough understanding of these differences allows the discerning medicinal or process chemist to select the optimal reagent, thereby streamlining the path to novel and potent 2-aminobenzothiazole-based therapeutics.
References
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Ain, Q. U., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]
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Sharma, A., & Kumar, V. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances. [Link]
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Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
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Morales, G. A., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. [Link]
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A Researcher's Guide to the Biological Evaluation of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate Derivatives
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid bicyclic system and potential for substitution at various positions make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on derivatives synthesized from a specific, functionalized precursor: ethyl 2-(2-aminobenzothiazol-6-yl)acetate . The ester group at the 6-position provides a versatile handle for chemical modification, enabling the creation of diverse molecular libraries.
This document serves as a comprehensive comparison and methodological guide for researchers engaged in the synthesis and biological evaluation of these compounds. We will delve into the key therapeutic areas where these derivatives have shown promise—oncology, infectious diseases, and inflammation—providing comparative data and the detailed experimental frameworks necessary for their rigorous assessment.
From a Single Scaffold: A World of Synthetic Possibilities
The journey from the starting ester to a biologically active molecule involves several strategic synthetic transformations. The primary amino group and the active methylene group of the ester are key reaction sites. Common derivatization strategies include the formation of Schiff bases via condensation with various aldehydes, acylation reactions, and the synthesis of hydrazides by reacting the ester with hydrazine hydrate.[3][4] These intermediates can be further cyclized or modified to generate a vast array of heterocyclic systems, each with a unique pharmacological profile.
Caption: General synthetic pathways from the core scaffold.
Part 1: Anticancer Activity Evaluation
Derivatives of 2-aminobenzothiazole have emerged as a significant class of anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[5] Mechanistically, these compounds have been shown to interact with key oncogenic pathways, including the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor) and PI3Kγ (Phosphoinositide 3-kinase gamma).[1][5][6]
Comparative Analysis of Anticancer Potency
The efficacy of novel compounds is benchmarked by their half-maximal inhibitory concentration (IC50), which quantifies the amount of substance needed to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table summarizes the performance of representative 2-aminobenzothiazole derivatives against common cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Source |
| OMS14 | A549 (Lung) | 22.13 | Doxorubicin | 0.85 | [1] |
| MCF-7 (Breast) | 33.71 | Doxorubicin | 0.51 | [1] | |
| OMS5 | A549 (Lung) | 31.52 | Doxorubicin | 0.85 | [1] |
| MCF-7 (Breast) | 61.03 | Doxorubicin | 0.51 | [1] | |
| Compound 13 | HCT116 (Colon) | 6.43 | Cisplatin | ~5.0 | [5] |
| A549 (Lung) | 9.62 | Cisplatin | ~7.5 | [5] | |
| A375 (Melanoma) | 8.07 | Cisplatin | Not specified | [5] |
Note: Reference drug IC50 values can vary based on experimental conditions and are provided for general comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is the gold standard for in vitro screening of cytotoxic agents. Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[7] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (a known anticancer drug). Incubate for 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.[9] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well at 570-590 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.
Part 2: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities to combat pathogenic bacteria and fungi. Benzothiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity.[10]
Comparative Analysis of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Source |
| T2 | Staphylococcus aureus | < Gentamycin | Candida albicans | Not specified | [11] |
| T3 | Staphylococcus aureus | < Gentamycin | Candida albicans | Not specified | [11] |
| Escherichia coli | < Gentamycin | [11] | |||
| T11 | Escherichia coli | < Gentamycin | Candida albicans | Not specified | [11] |
| Compound 18 | E. coli, P. aeruginosa | Good Activity | C. albicans, A. niger | Good Activity | [12] |
| Compound 20 | S. aureus, B. subtilis | Good Activity | C. albicans, A. niger | Good Activity | [12] |
| Compound 1n | Not specified | Candida albicans | 4-8 | [13] | |
| Compound 1o | Not specified | Candida albicans | 4-8 | [13] |
Note: "< Gentamycin" indicates the compound was more effective than the reference drug under the tested conditions.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility. It is based on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism. The presence and size of a clear zone of inhibition around the disk indicate the organism's susceptibility.[14]
Caption: Workflow for the Kirby-Bauer susceptibility test.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism from a fresh culture plate. Suspend them in sterile saline or broth to create a suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14][15]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[15][16]
-
Disk Application: Allow the agar surface to dry for 3-5 minutes.[16] Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the agar surface. Ensure disks are at least 24 mm apart.[16]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[16]
-
Data Acquisition: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Interpretation: Compare the measured zone diameters to standardized charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant to the tested compound.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key pathological feature of many diseases, making the development of effective anti-inflammatory agents a priority.[17] Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, often comparable to conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[18][19][20]
Comparative Analysis of Anti-inflammatory Effects
In vivo models, such as the carrageenan-induced paw edema test in rats, are crucial for evaluating the anti-inflammatory potential of new compounds. The percentage of edema inhibition is a key quantitative measure.
| Compound ID | Time Post-Carrageenan | Edema Inhibition (%) | Reference Drug | Ref. Drug Inhibition (%) | Source |
| 17c | 1 h | 72% | Celecoxib | ~50-60% | [18] |
| 2 h | 76% | Celecoxib | ~60-70% | [18] | |
| 3 h | 80% | Celecoxib | ~70-80% | [18] | |
| 17i | 1 h | 64% | Celecoxib | ~50-60% | [18] |
| 2 h | 73% | Celecoxib | ~60-70% | [18] | |
| 3 h | 78% | Celecoxib | ~70-80% | [18] | |
| 4a | Not specified | Very Good Activity | Diclofenac | Good Activity | [2] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the activity of acute anti-inflammatory agents.[21] Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory potential.
Caption: Workflow for in vivo anti-inflammatory screening.
Step-by-Step Methodology:
-
Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley), grouped with 5-6 animals per treatment. Acclimatize the animals for at least one week before the experiment.[21]
-
Initial Measurement (V0): Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Compound Administration: Administer the test compounds, the vehicle (control), and a standard anti-inflammatory drug (e.g., Diclofenac, Celecoxib) orally or via intraperitoneal injection.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[21]
-
Edema Measurement (Vt): Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation and Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume. A significant reduction in paw volume compared to the control group indicates anti-inflammatory activity.
References
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. [Link]
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Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. (n.d.). Taylor & Francis Online. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
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Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg/mL). (n.d.). ResearchGate. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PubMed Central. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2015). PubMed Central. [Link]
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Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. (2024). MDPI. [Link]
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Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. (2019). ResearchGate. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. (2013). PubMed. [Link]
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Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6- carboxylate derivatives. (2019). ResearchGate. [Link]
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Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine linkage. (2011). Pharmacophore. [Link]
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Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
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A Comparative Guide to the In Vitro Bioactivity of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate Derivatives
The benzothiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this privileged heterocyclic family, derivatives of ethyl 2-(2-aminobenzothiazol-6-yl)acetate are emerging as a versatile class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro assay results for these derivatives, offering insights into their structure-activity relationships and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction to the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a key pharmacophore, present in a variety of biologically active compounds. Its rigid bicyclic structure and the presence of nitrogen and sulfur atoms provide multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. These derivatives have been extensively studied and have shown a wide range of activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1] The ethyl acetate substitution at the 6-position of the benzothiazole ring offers an additional site for derivatization, enabling the exploration of a diverse chemical space and the optimization of biological activity.
Comparative Analysis of In Vitro Biological Activities
The derivatives of the ethyl 2-(2-aminobenzothiazol-6-yl)acetate scaffold have been investigated against various biological targets. The following sections summarize the key findings from in vitro assays, providing a comparative overview of their potency and potential therapeutic applications.
Enzyme Inhibitory Activity: Targeting Protein-Tyrosine Phosphatase 1B (PTP-1B)
A significant area of investigation for this class of compounds is their potential as inhibitors of Protein-Tyrosine Phosphatase 1B (PTP-1B), a key enzyme implicated in metabolic disorders such as type 2 diabetes and obesity. A study by Mohamed et al. explored a series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, which are structurally very similar to the topic of this guide. Their findings demonstrate that modifications at the 6-position of the benzothiazole ring significantly influence the inhibitory activity against PTP-1B.[2]
| Compound ID | 6-Substituent | IC50 (µM) against PTP-1B[2] |
| OX-1 | -H | 3.2 |
| OX-6 | -Cl | 2.8 |
| OX-7 | -F | 4.1 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that small halogen substitutions at the 6-position can enhance the inhibitory potency against PTP-1B, with the chloro-substituted derivative (OX-6 ) exhibiting the lowest IC50 value.[2] This suggests that the electronic properties and steric bulk of the substituent at this position play a crucial role in the interaction with the enzyme's active site.
Anticancer Activity: A Promising Frontier
While specific data on the anticancer activity of ethyl 2-(2-aminobenzothiazol-6-yl)acetate derivatives is limited, the broader class of 2-aminobenzothiazole derivatives has shown significant promise as anticancer agents.[1][3] For instance, novel 2-aminobenzothiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Some of these compounds have exhibited potent cytotoxic effects with IC50 values in the low micromolar range.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1]
Antimicrobial and Antioxidant Potential
Derivatives of 2-aminobenzothiazole have also been explored for their antimicrobial and antioxidant properties. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial and fungal strains.[4] The antioxidant potential has been evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where some compounds have demonstrated potent radical scavenging properties, comparable to standard antioxidants like ascorbic acid.[4]
Experimental Methodologies: A Closer Look
The reliability of in vitro data is intrinsically linked to the robustness of the experimental protocols. Here, we detail a standard methodology for assessing the inhibitory activity of compounds against PTP-1B, a key assay for the evaluation of the derivatives discussed in this guide.
In Vitro PTP-1B Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PTP-1B.
Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), by PTP-1B. The product, p-nitrophenol, is a chromogenic compound that can be quantified spectrophotometrically at 405 nm. A decrease in the formation of p-nitrophenol in the presence of a test compound indicates inhibition of the enzyme.
Workflow Diagram:
Caption: Role of PTP-1B in insulin signaling and its inhibition.
The future development of ethyl 2-(2-aminobenzothiazol-6-yl)acetate derivatives will likely focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the core scaffold are needed to improve potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies are required to fully understand how these compounds exert their biological effects at the molecular level.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The derivatives of ethyl 2-(2-aminobenzothiazol-6-yl)acetate represent a promising class of compounds with diverse in vitro biological activities. The available data highlights their potential as enzyme inhibitors, particularly for PTP-1B, and suggests that this scaffold is a valuable starting point for the development of novel therapeutics for metabolic disorders, cancer, and infectious diseases. Further research is warranted to fully explore the therapeutic potential of this versatile chemical class.
References
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 6(2), 67-82. [Link]
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Al-Ostath, O. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35937-35955. [Link]
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Jebur, A. K. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(4), 271-278. [Link]
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Mohamed, M. F. A., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. European Journal of Medicinal Chemistry, 54, 538-545. [Link]
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Hassan, A. S., et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 64(11), 6363-6375. [Link]
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Comparison of different synthetic routes to 2-aminobenzothiazole-6-acetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives bearing an acetic acid moiety at the 6-position are of particular interest for their potential as therapeutic agents and as versatile intermediates for further chemical elaboration. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-aminobenzothiazole-6-acetic acid and its derivatives, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield | Key Advantages | Limitations |
| Route 1: The Hugershoff Synthesis | 4-Aminophenylacetic acid or its esters | Potassium or ammonium thiocyanate, Bromine, Acetic acid | Low temperature to room temperature | 65-85% | Readily available starting materials, well-established procedure.[2][3][4] | Use of toxic and corrosive bromine, potential for side reactions, requires careful temperature control.[5] |
| Route 2: Condensation of 2-Amino-5-mercaptophenylacetic acid | 2-Amino-5-mercaptophenylacetic acid | Cyanogen bromide or other one-carbon synthons | Varies depending on the C1 source | Potentially high | Avoids the use of elemental bromine, can be adapted for solid-phase synthesis. | Starting material is not as readily available and may require separate synthesis. |
Route 1: The Hugershoff Synthesis - A Classic Approach
The Hugershoff reaction, a long-standing and widely used method for the synthesis of 2-aminobenzothiazoles, remains a primary choice for accessing 2-aminobenzothiazole-6-acetic acid derivatives.[6] This one-pot reaction involves the treatment of a p-substituted aniline, in this case, 4-aminophenylacetic acid or its ester, with a thiocyanate salt and an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[2]
Mechanistic Insights
The reaction proceeds through a series of well-defined steps. Initially, the aniline derivative reacts with thiocyanogen, which is generated in situ from the oxidation of the thiocyanate salt by bromine. This electrophilic aromatic substitution occurs preferentially at the position ortho to the activating amino group. The resulting thiocyanatoaniline intermediate then undergoes an intramolecular cyclization, with the nitrogen atom of the amino group attacking the carbon of the thiocyanate group. A final tautomerization step yields the stable 2-aminobenzothiazole ring system.
Caption: Proposed mechanism for the condensation route.
Experimental Protocol: Conceptual Outline
A detailed experimental protocol for the synthesis of 2-aminobenzothiazole-6-acetic acid via this route is less commonly reported in the literature. However, a general procedure can be conceptualized based on similar reactions.
Materials:
-
2-Amino-5-mercaptophenylacetic acid
-
Cyanogen bromide (BrCN)
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (e.g., triethylamine, sodium bicarbonate)
Procedure:
-
Dissolve 2-amino-5-mercaptophenylacetic acid in a suitable solvent.
-
Add a base to the solution.
-
Cool the mixture and slowly add a solution of cyanogen bromide in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction and work up the product by extraction and purification via crystallization or column chromatography.
Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 2-aminobenzothiazoles, several "greener" alternatives have been explored, including:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. [2]* Use of solid-supported reagents: This facilitates easier purification and reduces waste. [1]* Catalytic methods: The use of catalysts can lead to milder reaction conditions and higher efficiency. [7] These greener approaches are often variations of the classical methods but aim to minimize the use of hazardous reagents and solvents.
Conclusion
Both the Hugershoff synthesis and the condensation of 2-amino-5-mercaptophenylacetic acid offer viable pathways to 2-aminobenzothiazole-6-acetic acid derivatives. The choice of method will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and safety considerations.
The Hugershoff reaction is a robust and well-established method with readily available starting materials. However, the use of bromine necessitates appropriate safety precautions. The condensation route provides a milder alternative, avoiding the use of elemental bromine, but may require the synthesis of the specialized starting material.
For researchers in drug development, the versatility of the 2-aminobenzothiazole core allows for further derivatization at the amino group, the aromatic ring, and the acetic acid moiety, opening up a wide range of possibilities for creating novel therapeutic agents.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Ethyl 2-(2-aminobenzothiazol-6-yl)acetate Derivatives
For: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Introduction: The Imperative of Selectivity in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] Compounds derived from ethyl 2-(2-aminobenzothiazol-6-yl)acetate, in particular, have emerged as promising candidates for targeted therapies, often designed to modulate specific protein kinases or other enzymes implicated in disease pathology. However, the clinical translation of such promising leads is frequently hampered by off-target effects, leading to unforeseen toxicities and a high attrition rate in drug development.[4]
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel derivatives of ethyl 2-(2-aminobenzothiazol-6-yl)acetate. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the rationale behind experimental design, data interpretation, and the strategic implementation of these studies to build a robust safety and selectivity profile for your lead candidates. We will explore a tiered approach to screening, from broad liability panels to more focused, mechanism-specific assays, ensuring a thorough and efficient evaluation of compound selectivity.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A systematic evaluation of off-target interactions is not a one-size-fits-all endeavor. The strategy should be tailored to the intended therapeutic target and the chemical class of the compounds. For kinase inhibitors, a common application for benzothiazole derivatives, assessing promiscuity across the kinome is paramount.[1][5] However, a comprehensive safety profile necessitates a broader look at other physiologically relevant targets.
Our recommended approach follows a tiered screening cascade, designed to provide decision-enabling data at each stage of the drug discovery process.
Caption: Tiered approach to cross-reactivity screening.
Tier 1: Broad Panel Screening (Hit-to-Lead Stage)
At the early discovery stage, the goal is to quickly identify any major liabilities associated with the chemical scaffold. A broad in vitro safety pharmacology panel, such as the SafetyScreen44 or a similar customized panel, is an efficient first-pass filter.[6][7] These panels typically assess activity against a diverse set of targets known to be associated with adverse drug reactions (ADRs).
Key Target Classes in a Tier 1 Panel:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, and muscarinic receptors are common off-targets that can lead to cardiovascular, CNS, and gastrointestinal side effects.
-
Ion Channels: hERG, sodium, and calcium channels are critical for cardiac and neuronal function. hERG channel inhibition, in particular, is a major concern due to the risk of QT prolongation and life-threatening arrhythmias.[8][9]
-
Transporters: Monoamine and other neurotransmitter transporters are important to screen for potential CNS-related off-target effects.
-
Enzymes: Cyclooxygenases (COX-1/COX-2) and phosphodiesterases (PDEs) are often included to flag potential for gastrointestinal and cardiovascular side effects, respectively.
Tier 2: Focused Kinome Profiling and Secondary Pharmacology (Lead Optimization)
Once a lead series is established, a more in-depth analysis of selectivity is required. For kinase inhibitor programs, comprehensive kinome scanning is essential to understand the selectivity profile within this large enzyme family. Services like KINOMEscan offer high-throughput binding assays against hundreds of kinases, providing a detailed map of on- and off-target interactions.[10][11]
Concurrently, expanded secondary pharmacology panels should be employed to follow up on any hits from the Tier 1 screen and to build a more complete safety profile. These panels often include a larger number of targets and may incorporate functional assays in addition to binding assays.[6]
Tier 3: Definitive Safety Assays (Candidate Selection)
For a development candidate, definitive in vitro safety studies are required. These are typically more complex, often functional, assays designed to provide a quantitative assessment of risk.
Key Tier 3 Assays:
-
hERG Channel Patch Clamp Assay: The gold-standard for assessing the risk of QT prolongation.[12][13]
-
Cytochrome P450 (CYP) Inhibition Panel: Essential for predicting drug-drug interactions. A panel of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated.[14][15][16]
-
Full Ion Channel Panel (CiPA): For compounds with any cardiac liability concerns, a broader panel of cardiac ion channels may be warranted.[17]
Part 2: Comparative Analysis of Ethyl 2-(2-aminobenzothiazol-6-yl)acetate Derivatives
To illustrate the application of this screening paradigm, we present a comparative analysis of three hypothetical derivatives of ethyl 2-(2-aminobenzothiazol-6-yl)acetate: Compound A , Compound B , and Compound C . These compounds have been designed as inhibitors of a hypothetical kinase, "Kinase X," with an IC50 of 10 nM.
Table 1: Tier 1 Safety Panel Screening Results (% Inhibition at 10 µM)
| Target Family | Target | Compound A | Compound B | Compound C |
| GPCRs | Adrenergic α1 | 15 | 8 | 5 |
| Dopamine D2 | 22 | 12 | 9 | |
| Serotonin 5-HT2A | 65 | 18 | 10 | |
| Ion Channels | hERG | 55 | 25 | 8 |
| Nav1.5 | 12 | 5 | 3 | |
| Enzymes | COX-1 | 8 | 10 | 12 |
Interpretation of Tier 1 Data:
-
Compound A shows significant off-target activity at the 5-HT2A receptor and the hERG channel, raising potential concerns for CNS and cardiovascular side effects, respectively.
-
Compound B displays a much cleaner profile, with only weak to moderate inhibition of the hERG channel.
-
Compound C is the most selective of the three in this initial screen, with no significant off-target interactions observed.
Table 2: Tier 2 Kinome Scan Selectivity Score (S-Score)
The S-score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.
| Compound | S-Score (10) |
| Compound A | 0.25 |
| Compound B | 0.15 |
| Compound C | 0.08 |
Interpretation of Tier 2 Data:
The kinome scan data corroborates the initial broad panel screening. Compound C is highly selective for the intended kinase family, while Compound A shows significant promiscuity. Compound B demonstrates an intermediate and often acceptable level of selectivity for a lead compound.
Table 3: Tier 3 Definitive Safety Assay Results (IC50 in µM)
| Assay | Compound A | Compound B | Compound C |
| hERG Patch Clamp | 8.5 | >30 | >30 |
| CYP3A4 Inhibition | 12 | >50 | >50 |
Interpretation of Tier 3 Data:
The definitive safety assays confirm the concerns raised in the initial screening for Compound A , with an IC50 for hERG inhibition that is uncomfortably close to its projected therapeutic concentration. In contrast, Compounds B and C show a wide safety margin for both hERG and CYP3A4 inhibition, making them much more desirable candidates for further development.
Part 3: Experimental Protocols
To ensure the integrity and reproducibility of your cross-reactivity data, it is crucial to follow well-validated and detailed experimental protocols. Below are representative protocols for key assays discussed in this guide.
Protocol 1: Radioligand Binding Assay (General Protocol)
This protocol is a template for assessing compound activity at various GPCRs, ion channels, and transporters. Specific components (e.g., membrane preparation, radioligand, and buffer composition) will vary depending on the target.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare the appropriate assay buffer for the specific target. This information is typically available from commercial vendors or in the literature.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer or DMSO. The final concentration of DMSO in the assay should typically be less than 1%.
-
Membrane Preparation: Use commercially available membrane preparations or prepare them in-house from cells or tissues expressing the target of interest.
-
Radioligand: Prepare a working solution of the appropriate radioligand at a concentration typically at or below its Kd for the target receptor.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, vehicle control (for total binding), or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[18]
-
-
Filtration and Washing:
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch-clamp.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel according to standard cell culture protocols.
-
Harvest the cells on the day of the experiment and prepare a single-cell suspension.
-
-
Assay on Automated Patch Clamp System:
-
Load the cell suspension, extracellular solution, and intracellular solution onto the instrument.
-
The instrument will automatically trap individual cells and form a gigaseal.
-
Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[21]
-
Establish a stable baseline current.
-
-
Compound Application and Data Acquisition:
-
Apply a vehicle control followed by increasing concentrations of the test compound.
-
Record the hERG current at each concentration after a stable effect is achieved.
-
A positive control (e.g., a known hERG blocker like astemizole) should be included in each experiment.[9]
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percent inhibition of the hERG current relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Protocol 3: Cytochrome P450 Inhibition Assay (Fluorogenic)
This high-throughput assay uses fluorogenic probe substrates to measure the activity of different CYP isoforms.[16]
Caption: Workflow for a fluorogenic CYP450 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and a specific fluorogenic probe substrate for the CYP isoform of interest.
-
Prepare serial dilutions of the test compound and a known inhibitor (positive control) in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture and the test compound or control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
-
Detection:
-
After a specified incubation time, stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolite formed using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.[15]
-
Conclusion: Integrating Selectivity Data for Informed Decision-Making
The cross-reactivity data generated through these studies are not merely a checkbox in a regulatory submission; they are a critical tool for guiding medicinal chemistry efforts and selecting candidates with the highest probability of clinical success. By identifying and understanding off-target activities early, researchers can:
-
Drive Structure-Activity Relationship (SAR) and Structure-Liability Relationship (SLR) studies: Modify the chemical scaffold to mitigate off-target interactions while maintaining or improving on-target potency.
-
Prioritize compounds for further development: Select candidates with the best overall selectivity and safety profile.
-
Predict potential clinical adverse events: The in vitro data can inform the design of in vivo toxicology studies and clinical trial protocols.
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023-01-27). Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel 2-Aminobenzothiazole-Based Compounds
Introduction: The Versatile 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The therapeutic promise of this scaffold lies in its ability to interact with a diverse range of biological targets, including kinases, epigenetic enzymes, and other key proteins involved in cellular signaling.[2] However, the very versatility that makes this scaffold so attractive also presents a significant challenge: elucidating the precise mechanism of action (MoA) for novel derivatives.
For drug development professionals, a rigorously validated MoA is not merely an academic exercise; it is a critical component of a successful therapeutic program. It informs lead optimization, predicts potential on- and off-target effects, and is a cornerstone of the regulatory submission package. This guide provides a comparative framework of experimental strategies to robustly validate the MoA of novel 2-aminobenzothiazole-based compounds, moving from initial hypothesis to in-cell confirmation and phenotypic consequence.
Pillar 1: Establishing Target Engagement - Is Your Compound Hitting its Mark?
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within a biologically relevant context.[4][5] Failure to confirm target engagement can lead to the misinterpretation of downstream effects and costly failures in later stages of drug development.[4]
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for In-Cell Target Engagement
CETSA is a powerful technique that allows for the direct assessment of a compound's binding to its target protein within the complex milieu of the cell.[6][7][8] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[8]
Caption: CETSA experimental workflow for assessing target engagement.
A successful CETSA experiment will demonstrate a shift in the melting temperature (Tm) of the target protein in the presence of the compound, indicating stabilization upon binding.
| Compound | Target Protein | Concentration (µM) | ΔTm (°C) | Interpretation |
| Novel Compound A | Kinase X | 10 | + 5.2 | Strong Target Engagement |
| Known Inhibitor B | Kinase X | 10 | + 4.8 | Positive Control |
| Scaffold Control C | Kinase X | 10 | + 0.3 | No significant engagement |
| Vehicle (DMSO) | Kinase X | - | 0 | Baseline |
Pillar 2: Delineating the Signaling Pathway - What are the Downstream Consequences?
Confirming target engagement is the first step. The next is to demonstrate that this engagement leads to the expected modulation of the downstream signaling pathway. For many 2-aminobenzothiazole derivatives, particularly those with anticancer activity, this involves interrogating kinase signaling cascades.[1][9]
Kinome Profiling: Assessing Selectivity and Off-Target Effects
Given that many 2-aminobenzothiazole compounds are designed as kinase inhibitors, assessing their selectivity across the human kinome is crucial.[2] Kinome profiling services provide a broad screen of a compound's activity against a large panel of kinases.[10][11][12] This is essential for understanding both on-target potency and potential off-target liabilities that could lead to toxicity.
| Kinase | Novel Compound A (% Inhibition @ 1µM) | Alternative Compound D (% Inhibition @ 1µM) |
| Target Kinase X | 95% | 92% |
| Off-Target Kinase Y | 25% | 85% |
| Off-Target Kinase Z | 10% | 5% |
This data suggests that Novel Compound A is more selective for the target kinase compared to Alternative Compound D, which shows significant off-target activity.
Western Blotting: Visualizing Pathway Modulation
Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of kinase signaling pathway activation or inhibition.[13][14]
-
Cell Treatment and Lysis: Treat cells with the novel 2-aminobenzothiazole compound, a known inhibitor (positive control), and a vehicle control for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: A hypothetical kinase signaling pathway inhibited by a novel compound.
Pillar 3: Phenotypic Screening - Does Pathway Modulation Translate to a Desired Cellular Outcome?
Ultimately, the validation of a drug's MoA must connect target engagement and pathway modulation to a meaningful functional outcome in a disease-relevant context.[16][17] Phenotypic screening assays bridge this gap by measuring the effect of a compound on the overall cellular phenotype.[18][19]
Comparing Phenotypic Assay Readouts
The choice of phenotypic assay depends on the therapeutic indication. For anticancer 2-aminobenzothiazole compounds, common assays include cell viability, apoptosis, and cell cycle analysis.
| Assay | Novel Compound A (EC50) | Alternative Compound D (EC50) | Interpretation |
| Cell Viability (MTT/MTS) | 5 µM | 8 µM | Compound A is more potent at reducing cell viability. |
| Apoptosis (Caspase-3/7 Glo) | 7 µM | 12 µM | Compound A is a more potent inducer of apoptosis. |
| Cell Cycle Analysis (Flow Cytometry) | G2/M arrest at 10 µM | G1 arrest at 10 µM | The compounds induce cell cycle arrest at different phases. |
This comparative data, when integrated with the target engagement and pathway analysis, provides a comprehensive picture of the compound's MoA. For example, the G2/M arrest observed with Compound A may be a direct consequence of inhibiting Kinase X, which could be a known regulator of the G2/M checkpoint.
Caption: A generalized workflow for a cell viability assay.
Expanding the Horizon: Considering Other Target Classes
While many 2-aminobenzothiazole derivatives target kinases, their structural features allow for interactions with other important drug targets like G-protein coupled receptors (GPCRs) and ion channels.[2][20][21] Should initial screens suggest activity not explained by kinase inhibition, a broader validation strategy is warranted.
-
GPCRs: These receptors are involved in a vast array of physiological processes.[22][23][24] MoA validation for a GPCR-targeting compound would involve assays measuring second messenger production (e.g., cAMP, IP3) or β-arrestin recruitment.[25]
-
Ion Channels: These are critical for regulating cellular electrical activity and ion homeostasis.[20][21] Validating the MoA of an ion channel modulator would require electrophysiological techniques like patch-clamp or high-throughput fluorescence-based ion flux assays.[21][26][27][28]
Conclusion: An Integrated Approach to MoA Validation
Validating the mechanism of action for novel 2-aminobenzothiazole-based compounds requires a multi-faceted and integrated experimental approach. A robust MoA validation strategy, as outlined in this guide, should be a self-validating system where the data from each pillar—target engagement, pathway modulation, and phenotypic outcome—logically support and reinforce one another. By moving beyond a single assay and embracing a holistic view, researchers can build a compelling and scientifically sound case for the therapeutic potential of their novel compounds, ultimately increasing the probability of success in the long and arduous journey of drug development.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted 2-Aminobenzothiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] As synthetic chemists and drug development professionals, our ability to rapidly and accurately characterize novel derivatives of this core is paramount. Spectroscopic analysis is the cornerstone of this characterization, providing an electronic and vibrational fingerprint of the molecule.
This guide offers a comparative analysis of the spectroscopic data of substituted 2-aminobenzothiazoles. We will move beyond a simple recitation of data, focusing instead on the causality—how and why the introduction of different functional groups systematically alters the spectral output in Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these structure-spectra relationships is not merely academic; it is a predictive tool that accelerates structural confirmation and purifies assessment.
The 2-Aminobenzothiazole Core: A Structural Overview
Before delving into the spectral data, it is essential to establish a common structural reference. The 2-aminobenzothiazole molecule consists of a benzene ring fused to a thiazole ring, with an amino group at the C2 position. The numbering convention, which will be used throughout this guide, is critical for discussing substituent effects.
Caption: Core structure and numbering of 2-aminobenzothiazole.
FT-IR Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The position, intensity, and shape of absorption bands provide a rich dataset for identifying functional groups and understanding the electronic environment of the bonds.
Characteristic Frequencies of the Parent Scaffold
The unsubstituted 2-aminobenzothiazole displays several key absorption bands:
-
N-H Stretching: Typically, two distinct bands appear in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.
-
Aromatic C-H Stretching: A sharp band or series of bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).
-
C=N Stretching: A strong absorption band around 1640-1600 cm⁻¹, characteristic of the endocyclic imine bond within the thiazole ring.[2]
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Found in the 1350-1250 cm⁻¹ range.
-
C-S Stretching: Weaker bands typically observed in the 800-600 cm⁻¹ region.
Substituent-Induced Shifts: An Electronic Tug-of-War
The true analytical power of FT-IR emerges when we compare derivatives. Substituents alter the electron density distribution across the scaffold, which in turn modifies bond strengths and their corresponding vibrational frequencies.
Caption: General experimental workflow from synthesis to structural confirmation.
Protocol 1: Synthesis of 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide
This protocol is adapted from established methods for acylating 2-aminobenzothiazole. [1][3]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) in a suitable solvent like DMF or acetone (30 mL).
-
Reaction Setup: Cool the flask in an ice bath (0-5 °C). Add triethylamine (TEA) (1.4 mL, 10 mmol) as a base to scavenge the HCl byproduct.
-
Addition of Acylating Agent: Add monochloroacetyl chloride (0.87 mL, 11 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [1]5. Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Purification: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. [1]Recrystallize from ethanol to obtain the purified product.
Protocol 2: Spectroscopic Data Acquisition
-
FT-IR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. [4] * Procedure: Place a small amount of the dried, purified solid directly onto the ATR crystal. Record a background spectrum first, then the sample spectrum from 4000-400 cm⁻¹. [4]
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as the reference) and the other with the sample solution. Scan a suitable range (e.g., 200-600 nm) to identify all relevant λ_max values.
-
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [4]Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher. [1][5]Longer acquisition times may be needed for ¹³C NMR to achieve a good signal-to-noise ratio. [4] * Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
Conclusion
The spectroscopic characterization of substituted 2-aminobenzothiazoles is a systematic process governed by the fundamental principles of electronic and vibrational chemistry. As demonstrated, the introduction of various substituents onto the core scaffold produces predictable and interpretable shifts in FT-IR, UV-Vis, and NMR spectra. For the medicinal chemist and drug development scientist, mastering the analysis of these spectral fingerprints is not just a characterization step but a crucial part of the design-build-test cycle. A thorough understanding of how structure dictates spectral output allows for rapid confirmation of target molecules, immediate identification of unexpected byproducts, and a deeper insight into the electronic nature of the novel compounds being developed.
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Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Source: PMC - NIH URL: [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of Benzothiazole Derivatives: A Guide for Researchers
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] The efficient synthesis of its derivatives is, therefore, a topic of paramount importance for researchers in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of 2-substituted benzothiazoles, primarily focusing on the widely employed condensation reaction between 2-aminothiophenol and carbonyl compounds. We will delve into the nuances of different catalyst classes, from metal-based and nanocatalysts to organocatalysts and greener alternatives, supported by experimental data to inform your selection of the most suitable catalytic system for your research needs.
The Synthetic Landscape: An Overview
The most common and versatile route to 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides.[1] While this reaction can proceed without a catalyst, often under harsh conditions, the use of a catalyst is crucial for achieving high yields, reducing reaction times, and promoting milder, more environmentally friendly conditions.[1] The choice of catalyst profoundly impacts the reaction's efficiency, selectivity, and overall sustainability.
Metal-Based Catalysts: The Workhorses of Benzothiazole Synthesis
Transition metal catalysts have long been favored for their high efficiency in promoting the synthesis of benzothiazole derivatives.[3] These catalysts typically function by activating the carbonyl group of the aldehyde or ketone, thereby facilitating the nucleophilic attack by the amino group of 2-aminothiophenol.
Homogeneous Metal Catalysts
Homogeneous metal catalysts, such as copper and palladium salts, have demonstrated considerable efficacy. For instance, CuBr2 has been utilized as a catalytic agent for the reaction between ketones and 2-aminothiophenol in refluxing ethanol.[4] However, this method can be hampered by long reaction times and the need for chromatographic purification.[4] Ruthenium(III) chloride (RuCl3) and palladium(II) acetate (Pd(OAc)2) have also been successfully employed for the intramolecular oxidative cyclization of N-arylthioureas to yield 2-aminobenzothiazoles.[3] While effective, the cost and potential toxicity of these precious metal catalysts are significant drawbacks.[3]
Heterogeneous and Nanoparticle Catalysts: A Greener Approach
In a bid to enhance catalyst reusability and reduce metal contamination in the final product, significant research has focused on heterogeneous and nanoparticle-based catalysts. Zinc oxide nanoparticles (ZnO NPs) have emerged as a highly effective, cost-effective, and eco-friendly option.[4] They facilitate the reaction between 2-aminothiophenol and various aldehydes in very short reaction times (2–8 minutes) at room temperature, with the catalyst being reusable for up to eight cycles without a significant loss in activity.[4] Another promising nanocatalyst is cerium(IV) oxide (nano CeO2), which demonstrates superior performance in water at room temperature due to its high surface area and small particle size.[4]
Magnetic nanoparticles functionalized with a palladium catalyst (MNPs-phenanthroline-Pd) offer another innovative approach, combining high efficiency with facile catalyst recovery using an external magnet.[4] Although this system provides excellent yields, a notable drawback is the extended reaction time of 6 hours.[4]
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| ZnO NPs | 2-aminothiophenol, aldehydes | Ethanol/Neat | Room Temp. | 2-8 min | Excellent | Short reaction time, reusability (8x), cost-effective, eco-friendly | Metal-based |
| Nano CeO2 | 2-aminothiophenol, aldehydes | Water | Room Temp. | 20-30 min | 76-96 | Green solvent, high surface area | Metal-based |
| CuBr2 | 2-aminothiophenol, ketones | Ethanol | Reflux | 8 h | - | - | Long reaction time, requires chromatography |
| MNPs-phenanthroline-Pd | 2-aminothiophenol, aryl aldehydes | - | - | 6 h | 89-98 | High yield, easy magnetic recovery, reusable (7x) | Long reaction time |
| RuCl3 | N-arylthioureas | - | - | - | up to 91 | High yield | Costly precious metal |
| Pd(OAc)2 | N-aryl-N',N'-dialkylthioureas | - | - | - | - | High yield | Costly precious metal, requires pre-activation |
Organocatalysts: The Metal-Free Alternative
The drive towards more sustainable and metal-free synthetic methodologies has propelled the exploration of organocatalysts. L-proline, a naturally occurring amino acid, has been successfully used to catalyze the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.[4] This reaction can be accelerated using microwave irradiation, leading to excellent yields (45–99%).[4] However, the catalyst loading can be relatively high (30 mol%), and purification may still require column chromatography.[4]
Other Catalytic Systems: Expanding the Toolbox
A variety of other catalytic systems have been developed, each with its own set of advantages and limitations.
-
Ionic Liquids (ILs) : Phosphonium acidic ionic liquids have been shown to be highly proficient catalysts for the reaction of 2-aminothiophenol with aldehydes at 120 °C, affording excellent yields (75–92%).[4] The non-volatile nature of ILs makes them an environmentally benign choice.[5]
-
H2O2/HCl : A simple and efficient method utilizes a mixture of hydrogen peroxide and hydrochloric acid as the catalyst in ethanol at room temperature.[1][6][7] This system offers short reaction times (1 hour) and excellent yields with easy product isolation.[1][7]
-
Iodine : Molecular iodine has been employed as a cost-effective and non-selective catalyst for the one-pot, solvent-free synthesis of benzothiazole derivatives from 2-aminothiophenol and benzoic acid derivatives.[5][7] This method is highly economical and requires a short reaction time of just 10 minutes.[5][7]
-
Silica-Supported Catalysts : To improve handling and reusability, catalysts can be immobilized on solid supports. For instance, silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) is an inexpensive, non-toxic, and reusable heterogeneous catalyst for the reaction of acyl chlorides with 2-aminothiophenol under solvent-free conditions.[1][7]
| Catalyst System | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| L-proline (MW) | 2-aminothiophenol, aldehydes | - | 180 (conventional) | - | 45-99 | Metal-free, microwave-assisted | High catalyst loading, may require chromatography |
| Phosphonium Acidic IL | 2-aminothiophenol, aldehydes | - | 120 | - | 75-92 | High yield, environmentally responsible | High temperature |
| H2O2/HCl | 2-aminothiophenol, aldehydes | Ethanol | Room Temp. | 1 h | Excellent | Short reaction time, easy isolation | Use of strong acid |
| Iodine | 2-aminothiophenol, benzoic acids | Solvent-free | - | 10 min | Excellent | Economical, short reaction time, solvent-free | - |
| NaHSO4-SiO2 | 2-aminothiophenol, acyl chlorides | Solvent-free | - | - | High | Reusable, eco-friendly, simple workup | - |
Mechanistic Insights: Understanding the "Why"
The catalytic synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through a well-established mechanism. The catalyst, whether it's a metal ion, a Lewis acid, or a Brønsted acid, activates the carbonyl group of the aldehyde, making it more electrophilic. This is followed by a nucleophilic attack from the amino group of 2-aminothiophenol to form a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, followed by oxidative aromatization, yields the final benzothiazole product.
Caption: Generalized mechanism for the catalytic synthesis of benzothiazole derivatives.
Experimental Protocols
Representative Protocol for ZnO Nanoparticle-Catalyzed Synthesis of 2-Arylbenzothiazoles
This protocol is adapted from the work of Banerjee and coworkers.[4]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
ZnO nanoparticles
-
Ethanol (for solid aldehydes)
Procedure:
-
In a round-bottom flask, take a mixture of 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol).
-
Add ZnO nanoparticles (a catalytic amount, e.g., 5 mol%).
-
If the aldehyde is a solid, add a minimal amount of ethanol to facilitate the reaction.
-
Stir the reaction mixture at room temperature for the time specified in the literature (typically 2-8 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and filter to recover the ZnO nanoparticle catalyst.
-
Wash the catalyst with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole derivative.
Caption: Experimental workflow for ZnO nanoparticle-catalyzed benzothiazole synthesis.
Conclusion and Future Outlook
The synthesis of benzothiazole derivatives has witnessed a remarkable evolution, with a clear trajectory towards greener, more efficient, and cost-effective catalytic systems. While traditional metal catalysts remain effective, the emergence of heterogeneous and nanoparticle catalysts, such as ZnO NPs and nano CeO2, offers significant advantages in terms of reusability and environmental impact. Organocatalysts and other metal-free systems like H2O2/HCl and iodine provide compelling alternatives, further expanding the synthetic chemist's toolkit.
The choice of the "best" catalyst is ultimately context-dependent, relying on factors such as substrate scope, desired reaction conditions, cost considerations, and environmental impact. For rapid, room-temperature synthesis with a reusable catalyst, ZnO nanoparticles are an excellent choice. For reactions in green solvents, nano CeO2 in water is a strong contender. When metal contamination is a primary concern, organocatalysts or systems like H2O2/HCl and iodine offer viable metal-free pathways.
Future research will likely focus on the development of even more sustainable and versatile catalysts, including biocatalysts and photocatalysts, to further enhance the green credentials of benzothiazole synthesis. The continued exploration of novel catalytic systems will undoubtedly pave the way for more efficient and environmentally benign routes to this important class of heterocyclic compounds.
References
- Banerjee, S., et al. (2015). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. New Journal of Chemistry, 39, 5116–5120.
- Guo, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Various Authors. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Organic Chemistry Portal. Benzothiazole synthesis.
- Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Various Authors. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube.
- Gupta, R., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Various Authors. (2023).
- Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Various Authors. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Various Authors. (2020).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester (CAS No. 68195-02-8), a compound utilized in various research applications.[1][2] The procedures outlined herein are synthesized from an analysis of safety data for structurally similar benzothiazole derivatives and established hazardous waste management principles, ensuring a cautious and compliant approach.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from related benzothiazole compounds, this compound should be presumed to possess the following hazards:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[3][4][6][7] | GHS07 |
| Skin Irritation | Causes skin irritation.[4][5] | GHS07 |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | GHS07 |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | GHS07 |
Mandatory Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.[6]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[8][9] The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[10]
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[10][11]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[12]
-
Place these materials in the same designated hazardous waste container as the solid chemical.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container.
-
The label must include the full chemical name and the solvent(s) used.
-
Do not mix incompatible waste streams.
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.[3]
-
Containment: For small spills, contain the powder or liquid using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[12] Do not use combustible materials like paper towels to absorb flammable solutions.
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[13] Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, then soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Regulatory Compliance
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[9] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[9] Additionally, the Occupational Safety and Health Administration (OSHA) has standards for the safe handling of hazardous materials in the workplace.[14][15] It is essential to comply with all applicable federal, state, and local regulations.
V. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
-
PubChem. Ethyl 2-Aminobenzothiazole-6-carboxylate. Retrieved from [Link]
-
ResearchGate. Removal of aqueous benzothiazoles using immobilized bacteria. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]
-
PubChem. 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
Environmental Health Perspectives. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Science of The Total Environment. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from [Link]
-
Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
European Chemicals Agency. Benzothiazole - Registration Dossier. Retrieved from [Link]
-
U.S. Government Publishing Office. 40 CFR § 77.6 - Penalties for excess emissions of sulfur dioxide and nitrogen oxides. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
PubChem. 2-Amino-6-methylbenzothiazole. Retrieved from [Link]
-
Pharmaffiliates. 2-Amino-benzothiazole-6-carboxylic acid 2-methoxy-ethyl ester. Retrieved from [Link]
-
Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
PubChem. Amino-6-ethoxybenzothiazole, 2-. Retrieved from [Link]
-
Assessment and Qualifications Alliance (AQA). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Pub Kamrup College. environmental pollution - types, causes, effects and control. Retrieved from [Link]
-
ChemSrc. [2-(Benzothiazole-2-sulfonylamino)-ethylamino]-acetic acid ethyl ester. Retrieved from [Link]
-
PubChem. 2-Amino-1,3-benzothiazole-5-carboxylic acid. Retrieved from [Link]
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- 5. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: A Proactive Stance
The toxicological properties of this compound have not been fully investigated. However, based on the data for 2-Aminobenzothiazole, the following potential hazards should be anticipated[1]:
-
Eye Irritation: May cause irritation upon contact.
-
Skin Irritation: May cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may lead to irritation of the digestive tract.
Incompatible Materials: Strong oxidizing agents should be avoided to prevent adverse reactions[1][2].
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides[1][2].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Hands | Chemically resistant gloves (e.g., nitrile). | Consult glove manufacturer's compatibility charts. |
| Body | Laboratory coat. | Flame-resistant material recommended. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if irritation is experienced. | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3].
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring emergency equipment (e.g., eyewash station, safety shower) is accessible.
-
Weighing and Transfer: Conduct weighing and transfer operations within a chemical fume hood to contain any dust or vapors.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[4]. Decontaminate the work surface.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including excess material, contaminated consumables (e.g., gloves, weigh boats), and rinse solutions, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
